molecular formula C6H4N2O4 B1296381 Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione CAS No. 4156-75-6

Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione

Cat. No.: B1296381
CAS No.: 4156-75-6
M. Wt: 168.11 g/mol
InChI Key: MFHLWNMYHQMDMV-UHFFFAOYSA-N
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Description

Furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione is a chemical compound with the molecular formula C6H4N2O4 and a molecular weight of 168.11 g/mol . Its CAS registry number is 4156-75-6 . This fused, heteroaromatic scaffold is part of the pyrimidine family, a class of compounds that are fundamental to genetic material and are recognized for a wide spectrum of biological activities . As such, it serves as a valuable building block in medicinal chemistry and drug discovery research for the synthesis of more complex molecules. Pyrimidine cores, in general, are of significant research interest due to their proven biological properties, which include serving as anti-inflammatory, anticonvulsant, antimicrobial, and anticancer agents . Furthermore, related furopyrimidine scaffolds have been identified as key structural components in novel compounds investigated as multi-targeting inhibitors for SARS-CoV-2 proteases . Researchers utilize this compound strictly in laboratory settings. It is recommended to be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-4-2-1-12-5(10)3(2)7-6(11)8-4/h1H2,(H2,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHLWNMYHQMDMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)O1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30315659
Record name 1,5-Dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione
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Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4156-75-6
Record name 4156-75-6
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Record name 1,5-Dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione
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Record name Furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione
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Foundational & Exploratory

Synthesis of Furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of a directly published synthesis protocol for this specific trione, this document outlines a proposed synthetic pathway based on established chemical transformations for the closely related furo[3,4-d]pyrimidine-2,4-dione core. The methodologies presented are derived from analogous reactions reported in the scientific literature.

Overview of the Furo[3,4-d]pyrimidine Scaffold

The furo[3,4-d]pyrimidine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. This structural motif is often explored for its potential as an antineoplastic agent.[1] The fusion of the furan and pyrimidine rings creates a unique electronic and steric environment, making it an attractive starting point for the development of targeted therapies.

Proposed Synthesis Pathway

A plausible and efficient three-step synthesis for the furo[3,4-d]pyrimidine-2,4-dione scaffold has been described, which can be adapted for the synthesis of the target trione. The key steps involve:

  • Curtius Rearrangement: Conversion of a carboxylic acid derivative of a furan precursor into an isocyanate.

  • Ureid Formation: Reaction of the isocyanate with an appropriate amine to form a ureid intermediate.

  • Ring Closure: Intramolecular cyclization of the ureid to yield the final this compound.

The proposed starting material for this synthesis is 4-(methoxycarbonyl)furan-3-carboxylic acid.

Diagram of the Proposed Synthesis Pathway

G A 4-(Methoxycarbonyl)furan-3-carboxylic acid B Acyl Azide Intermediate A->B Azide Source (e.g., DPPA) C Isocyanate Intermediate B->C Heat (Curtius Rearrangement) D Furan-3-ureido-4-carboxylic acid derivative C->D Amine (Ureid Formation) E This compound D->E Dehydrative Cyclization (Ring Closure)

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols (Proposed)

The following are proposed experimental protocols for each step of the synthesis. These are based on general procedures for the Curtius rearrangement and subsequent cyclizations and should be optimized for the specific substrate.

Step 1: Curtius Rearrangement of 4-(Methoxycarbonyl)furan-3-carboxylic acid

This step involves the conversion of the carboxylic acid to an isocyanate via an acyl azide intermediate.

Materials:

  • 4-(Methoxycarbonyl)furan-3-carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • Anhydrous toluene

  • Anhydrous tert-butanol

Procedure:

  • To a stirred solution of 4-(methoxycarbonyl)furan-3-carboxylic acid (1 equivalent) in anhydrous toluene, add triethylamine (1.1 equivalents).

  • Slowly add diphenylphosphoryl azide (1.1 equivalents) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction by TLC for the disappearance of the starting material. The formation of the isocyanate is accompanied by the evolution of nitrogen gas.

  • After the complete formation of the isocyanate, cool the reaction mixture. The isocyanate can be used in the next step without isolation.

Step 2: Formation of the Ureid Intermediate

The in-situ generated isocyanate is reacted with an amine to form the corresponding ureid.

Procedure:

  • To the cooled toluene solution containing the isocyanate from Step 1, add a solution of the desired amine (e.g., ammonia or a primary amine) in a suitable solvent.

  • Stir the reaction mixture at room temperature until the isocyanate is fully consumed (monitor by IR spectroscopy by observing the disappearance of the -N=C=O stretch).

  • The resulting ureid may precipitate from the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography.

Step 3: Ring Closure to this compound

The final step is the intramolecular cyclization of the ureid to form the bicyclic trione. This is typically achieved through dehydration.

Procedure:

  • The purified ureid from Step 2 is heated in a high-boiling point solvent such as diphenyl ether, or treated with a dehydrating agent like polyphosphoric acid (PPA) or a strong acid catalyst.

  • The reaction temperature and time will need to be optimized. Monitor the reaction by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration if it precipitates. Alternatively, the product can be extracted and purified by column chromatography.

Quantitative Data (Predicted)

PropertyPredicted Value
Molecular FormulaC₆H₄N₂O₄
Molecular Weight168.11 g/mol
Monoisotopic Mass168.0171 Da
XlogP-1.3
Predicted Mass Spectrum
m/z ([M+H]⁺)169.0244
m/z ([M+Na]⁺)191.0063

Biological Context and Potential Signaling Pathways

While the specific biological targets of this compound have not been reported, the broader class of furopyrimidines has been extensively studied as inhibitors of various protein kinases involved in cancer cell signaling.[2][3] Notably, derivatives of the related furo[2,3-d]pyrimidine scaffold have shown potent inhibitory activity against PI3K/AKT, VEGFR-2, and EGFR.[3][4][5][6]

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of kinases within this pathway is a validated therapeutic strategy.

Diagram of a Representative Kinase Inhibition Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Furopyrimidine Furo[3,4-d]pyrimidine Derivative Furopyrimidine->PI3K Inhibition Furopyrimidine->AKT Inhibition

Caption: Generalized signaling pathway illustrating the potential inhibitory action of furopyrimidine derivatives on the PI3K/AKT pathway.

Conclusion

This technical guide provides a framework for the synthesis of this compound based on established chemical principles. The proposed three-step pathway, commencing with a Curtius rearrangement, offers a logical and feasible route to this target molecule. Further experimental work is required to optimize the reaction conditions and fully characterize the final compound and its intermediates. The biological context provided suggests that this class of compounds holds promise as kinase inhibitors, warranting further investigation into their therapeutic potential.

References

An In-depth Technical Guide on the Chemical Properties of Furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for the specific compound Furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione. This guide summarizes available predicted data and provides insights based on the known chemistry and biological activities of the broader furo[3,4-d]pyrimidine class of compounds. All information derived from related compounds should be considered representative and not experimentally validated for the title compound.

Introduction

The furo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to endogenous purine bases. This structural analogy allows derivatives of this core to interact with a variety of biological targets, leading to a wide spectrum of pharmacological activities. Furo[3,4-d]pyrimidine derivatives have been investigated for their potential as antineoplastic, anti-inflammatory, and antimicrobial agents. The title compound, this compound, represents a core structure within this class, and understanding its chemical properties is crucial for the rational design and development of novel therapeutics.

Physicochemical Properties

PropertyPredicted ValueData Source
Molecular FormulaC6H4N2O4PubChem[1]
Molecular Weight168.11 g/mol PubChem[1]
XlogP-1.3PubChem[1]
Monoisotopic Mass168.0171 DaPubChem[1]
Hydrogen Bond Donors2-
Hydrogen Bond Acceptors4-

Note: The predicted XlogP value of -1.3 suggests that the compound is likely to be hydrophilic. The presence of two hydrogen bond donors and four acceptors further indicates its potential for good aqueous solubility.

Chemical Reactivity and Stability

The reactivity of the furo[3,4-d]pyrimidine core is influenced by the electron-donating nature of the furan ring and the electron-withdrawing character of the pyrimidine ring. The trione functionality in the title compound introduces three carbonyl groups, which are expected to be the primary sites of chemical reactivity.

  • N-Alkylation and N-Acylation: The nitrogen atoms in the pyrimidine ring, particularly at positions 1 and 3, are susceptible to alkylation and acylation reactions. These reactions can be used to introduce various substituents to modulate the compound's physicochemical and biological properties.

  • Reactions at the Carbonyl Groups: The carbonyl carbons are electrophilic and can undergo nucleophilic attack.

  • Stability: The fused ring system is generally stable. However, stability may be compromised under harsh acidic or basic conditions, potentially leading to ring-opening of the furan or pyrimidine moiety.

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available, a general approach can be inferred from the synthesis of related furo[3,4-d]pyrimidine derivatives. A common strategy involves the construction of the pyrimidine ring onto a pre-formed furan core or vice versa.

Representative Synthesis of a Furo[3,4-d]pyrimidine Core

A plausible synthetic route could start from a suitably substituted furan derivative. For instance, a furan-3,4-dicarboxylic acid derivative could be a key intermediate.

Step 1: Amidation of Furan-3,4-dicarboxylic acid

  • Furan-3,4-dicarboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl2), to form the corresponding acyl chloride.

  • The acyl chloride is then reacted with an amine source, like ammonia or a primary amine, to yield the diamide.

Step 2: Cyclization to form the Furo[3,4-d]pyrimidine core

  • The resulting furan-3,4-dicarboxamide is subjected to a cyclization reaction. This can often be achieved by heating with a dehydrating agent or through a Hofmann rearrangement-type reaction.

Note: This is a generalized and hypothetical protocol. The specific reagents, reaction conditions (temperature, solvent, reaction time), and purification methods would require experimental optimization for the synthesis of this compound.

G start Furan-3,4-dicarboxylic acid step1 Reaction with SOCl2 start->step1 intermediate1 Furan-3,4-dicarbonyl dichloride step1->intermediate1 step2 Amidation (e.g., with NH3) intermediate1->step2 intermediate2 Furan-3,4-dicarboxamide step2->intermediate2 step3 Cyclization/Rearrangement intermediate2->step3 product This compound step3->product

A potential synthetic workflow for the furo[3,4-d]pyrimidine core.

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is lacking. However, the broader class of furo-pyrimidine derivatives has been extensively studied and shown to possess a range of biological activities, primarily as kinase inhibitors.

Potential as Kinase Inhibitors

Many furo[2,3-d]pyrimidine and related furo-pyrimidine derivatives have been identified as potent inhibitors of various protein kinases involved in cell signaling pathways that are often dysregulated in cancer. These include:

  • PI3K/AKT Pathway: Several furo[2,3-d]pyrimidine derivatives have been shown to be dual inhibitors of PI3K (Phosphoinositide 3-kinase) and AKT (Protein Kinase B). The PI3K/AKT pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers.

  • EGFR Pathway: The Epidermal Growth Factor Receptor (EGFR) is another important target. Furo[2,3-d]pyrimidine derivatives have been developed as EGFR inhibitors, which can block downstream signaling and inhibit the growth of EGFR-dependent tumors.

  • VEGFR-2 Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Certain furo[2,3-d]pyrimidine and furo[3,2-e][2][3][4]triazolo[1,5-c]pyrimidine derivatives have shown potent VEGFR-2 inhibitory activity.

Given the established activity of the furo-pyrimidine scaffold, it is plausible that this compound or its derivatives could also exhibit inhibitory activity against one or more of these kinases.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Furopyrimidine Furo[3,4-d]pyrimidine Derivative Furopyrimidine->PI3K Furopyrimidine->AKT

Hypothesized inhibition of the PI3K/AKT signaling pathway.

Conclusion and Future Directions

This compound is a core heterocyclic structure with potential for development in medicinal chemistry. While specific experimental data for this compound is scarce, the known chemical and biological properties of the broader furo-pyrimidine class suggest that it is a promising scaffold for the design of novel kinase inhibitors.

Future research should focus on:

  • Development of a robust synthetic route for this compound and its derivatives.

  • Experimental determination of its key physicochemical properties.

  • In vitro screening against a panel of protein kinases to identify potential biological targets.

  • Structure-activity relationship (SAR) studies to optimize the potency and selectivity of its derivatives.

Such studies will be crucial to unlock the full therapeutic potential of this intriguing class of molecules.

References

Spectroscopic Analysis of Furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione. Fused heterocyclic compounds, such as furo[3,4-d]pyrimidines, are of significant interest in medicinal chemistry due to their structural similarity to endogenous purine bases, suggesting potential interactions with biological systems.[1] Spectroscopic analysis is crucial for the structural elucidation and purity assessment of these novel compounds, which is a fundamental step in the drug discovery and development process. This document outlines the key spectroscopic data and experimental methodologies for the characterization of this specific trione.

Molecular Structure

The chemical structure of this compound is presented below. The molecule consists of a furan ring fused to a pyrimidine ring, with three carbonyl groups.

Caption: Chemical structure of this compound.

Spectroscopic Data

Mass Spectrometry

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of a compound. The following table summarizes the predicted collision cross-section values for various adducts of this compound.[2]

Adductm/zPredicted CCS (Ų)
[M+H]⁺169.02438127.1
[M+Na]⁺191.00632138.7
[M-H]⁻167.00982128.0
[M+NH₄]⁺186.05092145.4
[M+K]⁺206.98026136.2
[M]⁺168.01655126.8
NMR Spectroscopy

¹H NMR (Hypothetical)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0Singlet1HN1-H
~10.5Singlet1HN3-H
~4.5Singlet2HC5-H₂

¹³C NMR (Hypothetical)

Chemical Shift (δ, ppm)Assignment
~170C7
~165C2
~155C4
~150C7a
~100C4a
~70C5
Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for this compound based on its functional groups.

Wavenumber (cm⁻¹)Functional Group
3200-3000N-H stretching
1750-1680C=O stretching (amide and ester)
1650-1550N-H bending
1200-1000C-O stretching

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality spectroscopic data. The following are generalized procedures for the spectroscopic analysis of compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer.[3]

  • Data Acquisition:

    • For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data using appropriate software. Reference the chemical shifts to the residual solvent peak.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source (e.g., ESI, APCI).

  • Data Acquisition: Acquire mass spectra in both positive and negative ion modes to observe different adducts.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass to confirm the elemental composition.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl, KBr).[3]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_characterization Structural Characterization Compound Synthesized Compound MS Mass Spectrometry (MS) Compound->MS NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR Infrared (IR) Spectroscopy Compound->IR Data Data Analysis & Interpretation MS->Data NMR->Data IR->Data Structure Structure Elucidation Data->Structure

Caption: General workflow for spectroscopic analysis.

References

An In-Depth Technical Guide to Furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Structure and Properties

Furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione is a heterocyclic organic compound incorporating a fused furan and pyrimidine ring system. The presence of three ketone groups suggests its potential for various chemical interactions and biological activities.

Table 1: Molecular Identifiers and Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₄N₂O₄PubChem[1]
IUPAC Name 1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7-trionePubChem[1]
CAS Number 4156-75-6-
Molecular Weight 168.11 g/mol PubChem[1]
Canonical SMILES C1C2=C(C(=O)O1)NC(=O)NC2=OPubChem[1]
InChI Key MFHLWNMYHQMDMV-UHFFFAOYSA-NPubChem[1]
Monoisotopic Mass 168.0171 DaPubChem[1]
Predicted XLogP -1.3PubChem[1]

Synthesis and Experimental Data

A specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible scientific literature. General synthetic strategies for related fused pyrimidine systems often involve the cyclization of appropriately substituted pyrimidine or furan precursors. For instance, the reaction of aminofuran derivatives with urea or isocyanates, or the cyclization of pyrimidine dicarboxylic acids could be hypothetical routes.

Spectroscopic Data

Experimentally determined spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra for this compound are not available in published literature. However, predicted mass spectrometry data can be found.

Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)

Adductm/zPredicted CCS (Ų)
[M+H]⁺169.02438127.1
[M+Na]⁺191.00632138.7
[M-H]⁻167.00982128.0
[M+NH₄]⁺186.05092145.4
[M+K]⁺206.98026136.2
[M+H-H₂O]⁺151.01436121.5
[M+HCOO]⁻213.01530146.6
[M+CH₃COO]⁻227.03095170.0
[M+Na-2H]⁻188.99177134.2
[M]⁺168.01655126.8
[M]⁻168.01765126.8
Data sourced from PubChem and predicted using CCSbase.[1]

Biological Activity and Therapeutic Potential (Contextual)

While no specific biological activities have been reported for this compound, the broader class of furo[3,4-d]pyrimidine derivatives has attracted significant interest in medicinal chemistry.

Antineoplastic and Kinase Inhibitory Activity of Related Compounds

Numerous studies have demonstrated the potential of the furo[3,4-d]pyrimidine scaffold in the development of novel therapeutic agents. Derivatives have been investigated for their antineoplastic activity . For instance, certain substituted furo[3,4-d]pyrimidines have shown potent effects against various cancer cell lines.

The structural similarity of the furopyrimidine core to purine bases suggests that these compounds can act as kinase inhibitors . By competing with ATP for the binding site on kinases, these molecules can modulate cellular signaling pathways that are often dysregulated in diseases like cancer. Research on related isomers, such as furo[2,3-d]pyrimidines and furo[3,2-d]pyrimidines, has identified potent inhibitors of kinases like PI3K, AKT, and EGFR.

Hypothetical Signaling Pathway Inhibition

Based on the activities of related compounds, a logical starting point for investigating the biological effects of this compound would be its potential to inhibit key cellular signaling pathways implicated in cell growth and proliferation. A hypothetical workflow for such an investigation is presented below.

G cluster_0 Screening & Initial Assessment cluster_1 Target Identification & Validation cluster_2 Mechanism of Action Studies cluster_3 Outcome Compound This compound KinasePanel Kinase Panel Screening Compound->KinasePanel CellLines Cancer Cell Line Proliferation Assays Compound->CellLines HitKinase Identify Hit Kinase(s) KinasePanel->HitKinase CellLines->HitKinase IC50 Determine IC50 Values HitKinase->IC50 WesternBlot Western Blot for Pathway Modulation HitKinase->WesternBlot CellCycle Cell Cycle Analysis WesternBlot->CellCycle Apoptosis Apoptosis Assays WesternBlot->Apoptosis LeadCompound Lead Compound for Further Development Apoptosis->LeadCompound

References

An In-Depth Technical Guide to Furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione and Its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the core chemical identity of Furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione. However, a comprehensive literature review reveals a significant lack of specific experimental data for this exact molecule. Therefore, to provide a valuable resource for researchers, this document focuses on the chemical properties of the target compound and supplements this with in-depth information on the synthesis, biological activities, and experimental protocols for structurally related furo[3,4-d]pyrimidine and furo[2,3-d]pyrimidine derivatives. This approach offers insights into the potential applications and investigational frameworks relevant to this class of compounds.

Core Compound: this compound

This compound is a heterocyclic organic compound. Based on computational analysis from public chemical databases, its IUPAC name is 1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7-trione .

Table 1: Chemical Identifiers and Properties of 1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7-trione

Identifier/PropertyValue
CAS Number 4156-75-6
Molecular Formula C₆H₄N₂O₄
Molecular Weight 168.11 g/mol
SMILES O=C1NC(C(OC2)=O)=C2C(N1)=O
InChI InChI=1S/C6H4N2O4/c9-4-2-1-12-5(10)3(2)7-6(11)8-4/h1H2,(H2,7,8,9,11)

Synthesis of Furo[3,4-d]pyrimidine Derivatives

A hypothetical synthesis for the title compound could potentially start from a substituted uracil derivative, such as (6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid, which could undergo cyclization to form the fused furanone ring.

Biological Activities of Structurally Related Furo[ ]pyrimidine Derivatives

Derivatives of the furo[2,3-d]pyrimidine and furo[3,4-d]pyrimidine scaffolds have demonstrated a range of biological activities, particularly as anticancer agents. These compounds have been shown to target key signaling pathways involved in cell proliferation and survival.

Table 2: Summary of Biological Activities of Selected Furo[ ]pyrimidine Derivatives

Compound ClassTarget(s)Observed ActivityReference Compound(s)IC₅₀/GI₅₀ ValuesCell Lines
Furo[2,3-d]pyrimidine DerivativesPI3K/AKTAntiproliferative, Induction of ApoptosisCompound 10bPI3Kα: 0.175 µM, PI3Kβ: 0.071 µM, AKT: 0.411 µMBreast (HS 578T)
Furo[2,3-d]pyrimidine DerivativesEGFRPotent EGFR Inhibition, Cell Cycle Arrest (G2/M)Compound 3f0.121 µMBreast (T-47D)
Furo[3,2-e][1][2]triazolo[1,5-c]pyrimidine DerivativesVEGFR-2Antiangiogenic, Inhibition of Cell Invasion and MigrationCompounds 8b, 8cNot SpecifiedHUVECs
Furo[3,4-d]pyrimidine DerivativesNot SpecifiedPotent Antineoplastic ActivityNot SpecifiedNot SpecifiedCultured Tumor Cells

Experimental Protocols for Biological Evaluation

The following are detailed methodologies for key experiments cited in the evaluation of related furo[ ]pyrimidine derivatives.

In Vitro Kinase Inhibition Assay (e.g., PI3K, AKT, EGFR, VEGFR-2)
  • Enzyme and Substrate Preparation : Recombinant human kinase enzymes and their respective substrates are obtained from commercial sources.

  • Assay Buffer : A suitable kinase assay buffer is prepared, typically containing Tris-HCl, MgCl₂, DTT, and BSA.

  • Compound Preparation : Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Kinase Reaction : The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and test compound in the assay buffer.

  • Detection : Kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method.

  • IC₅₀ Determination : The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement : The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • GI₅₀/IC₅₀ Calculation : The concentration of the compound that causes 50% growth inhibition (GI₅₀) or is cytotoxic to 50% of the cells (IC₅₀) is determined from the dose-response curve.

Cell Cycle Analysis
  • Cell Treatment and Harvesting : Cells are treated with the test compound for a defined period, then harvested by trypsinization.

  • Fixation : The cells are washed with PBS and fixed in cold 70% ethanol.

  • Staining : The fixed cells are washed and stained with a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry : The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis : The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment and Harvesting : Cells are treated with the test compound, and both adherent and floating cells are collected.

  • Staining : The cells are washed and resuspended in an Annexin V binding buffer, followed by the addition of Annexin V-FITC and propidium iodide (PI).

  • Flow Cytometry : The stained cells are analyzed by flow cytometry.

  • Data Analysis : The populations of viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells are quantified.

Signaling Pathways and Molecular Mechanisms

De Novo Pyrimidine Synthesis Pathway

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of nucleotides required for DNA and RNA synthesis. This pathway is often upregulated in cancer cells to support their high proliferation rate.

de_novo_pyrimidine_synthesis Glutamine Glutamine + Bicarbonate + ATP CAD CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, Dihydroorotase) Glutamine->CAD Dihydroorotate Dihydroorotate CAD->Dihydroorotate DHODH DHODH (Dihydroorotate dehydrogenase) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMPS UMPS (UMP synthase) Orotate->UMPS UMP UMP (Uridine monophosphate) UMPS->UMP UTP_CTP UTP, CTP UMP->UTP_CTP Phosphorylation & amination PI3K_AKT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Survival Cell Survival, Growth, Proliferation mTORC1->Cell_Survival Furopyrimidine Furo[2,3-d]pyrimidine Derivative (e.g., 10b) Furopyrimidine->PI3K Inhibition Furopyrimidine->AKT Inhibition

References

An In-Depth Technical Guide to Furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione: A Compound Shrouded in Scarcity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the chemical and biological properties of Furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione, identified by the Chemical Abstracts Service (CAS) number 4156-75-6, reveals a significant scarcity of publicly available scientific data. While the existence of this molecule is documented, detailed experimental protocols, extensive spectroscopic data, and in-depth biological activity studies are notably absent from the current scientific literature.

This technical guide aims to provide a transparent overview of the available information for this compound and to contextualize its place within the broader family of furopyrimidines, a class of heterocyclic compounds with significant interest in medicinal chemistry.

Compound Identification and Properties

This compound is a fused heterocyclic system with the molecular formula C₆H₄N₂O₄. Its structure consists of a pyrimidine ring fused with a furan ring, featuring three ketone groups.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4156-75-6Internal Search
Molecular Formula C₆H₄N₂O₄
Molecular Weight 168.11 g/mol [1]
Canonical SMILES C1C2=C(C(=O)O1)NC(=O)NC2=O
InChI Key MFHLWNMYHQMDMV-UHFFFAOYSA-N

Due to the lack of experimental data, a detailed presentation of properties such as melting point, solubility, and spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for the parent compound is not possible at this time.

Synthesis and Experimental Protocols

A thorough search of scientific databases and patent literature did not yield any specific, detailed experimental protocols for the synthesis of this compound. General synthetic strategies for the broader class of furopyrimidines often involve the construction of the pyrimidine ring onto a furan scaffold or vice versa. For instance, a common approach to synthesizing furopyrimidine derivatives involves the reaction of aminofuran precursors with urea, isocyanates, or other reagents to form the fused pyrimidine ring.

Logical Workflow for a Hypothetical Synthesis:

Below is a generalized, hypothetical workflow for the synthesis of a furopyrimidine core, which could be theoretically adapted for the target trione. This is a conceptual representation and not a validated experimental protocol.

G Hypothetical Synthesis Workflow cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Purification & Analysis Furan Precursor Furan Precursor Condensation Condensation Furan Precursor->Condensation Pyrimidine Building Block Pyrimidine Building Block Pyrimidine Building Block->Condensation Cyclization Cyclization Condensation->Cyclization Oxidation/Functional Group Manipulation Oxidation/Functional Group Manipulation Cyclization->Oxidation/Functional Group Manipulation Chromatography Chromatography Oxidation/Functional Group Manipulation->Chromatography Spectroscopic Analysis Spectroscopic Analysis Chromatography->Spectroscopic Analysis Final Product Final Product Spectroscopic Analysis->Final Product Characterized Furo[3,4-d]pyrimidine Core

Caption: A generalized workflow for the synthesis of a furopyrimidine core structure.

Biological Activity and Signaling Pathways

There is no specific biological activity data available for this compound. However, the broader class of furopyrimidine derivatives has been extensively studied and shown to exhibit a wide range of biological activities. Many of these activities stem from their structural similarity to endogenous purines, allowing them to interact with various biological targets.

Reported biological activities for various furopyrimidine derivatives include:

  • Anticancer Activity: Many furopyrimidine derivatives have been investigated as potential anticancer agents. For example, certain derivatives have shown inhibitory activity against various cancer cell lines.[2][3][4][5]

  • Kinase Inhibition: The furopyrimidine scaffold has been utilized in the design of inhibitors for various kinases, which are crucial regulators of cell signaling. For instance, derivatives have been developed as inhibitors of PI3K/AKT and VEGFR-2.[3][6][7]

  • Antiviral Activity: Some dihydrofuro[3,4-d]pyrimidine derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[8][9]

Illustrative Signaling Pathway (PI3K/AKT Pathway):

The following diagram illustrates the PI3K/AKT signaling pathway, a common target for furopyrimidine derivatives.

PI3K_AKT_Pathway Simplified PI3K/AKT Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates Downstream Effectors Downstream Effectors AKT->Downstream Effectors Activates Cell Survival, Growth, Proliferation Cell Survival, Growth, Proliferation Downstream Effectors->Cell Survival, Growth, Proliferation Promotes

Caption: A simplified diagram of the PI3K/AKT signaling pathway.

Future Directions and a Proposal for an Alternative Focus

The significant lack of data for this compound presents a challenge for researchers and drug development professionals. This data gap highlights an opportunity for foundational research into the synthesis, characterization, and biological evaluation of this specific molecule.

Given the constraints of the available information, it is not feasible to provide the in-depth technical guide with detailed experimental protocols and extensive quantitative data as initially requested for this compound.

However, a wealth of information is available for other well-characterized furopyrimidine derivatives. Therefore, we propose to create a comprehensive technical guide on a closely related furopyrimidine derivative that has a rich body of published data. This would allow for the inclusion of:

  • Detailed, step-by-step synthesis protocols.

  • Comprehensive tables of spectroscopic and physical data.

  • In-depth analysis of biological activities with supporting experimental data.

  • Relevant signaling pathway and experimental workflow diagrams.

This alternative approach would fulfill the core requirements of your request for a high-quality, data-rich technical document within the fascinating class of furopyrimidines. We welcome your feedback on this proposal to ensure the final output is of maximum value to your research and development endeavors.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Furopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furopyrimidine scaffold, a heterocyclic ring system isosteric to purines, has emerged as a privileged structure in medicinal chemistry. Its unique chemical architecture allows for diverse substitutions, leading to a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the biological activities of novel furopyrimidine derivatives, with a primary focus on their anticancer and kinase inhibitory properties. We will delve into the quantitative data, detailed experimental protocols, and the underlying signaling pathways to offer a comprehensive resource for researchers in the field of drug discovery and development.

Data Presentation: A Quantitative Overview of Biological Activity

The biological efficacy of novel furopyrimidine derivatives has been quantified across various studies, primarily focusing on their anti-proliferative and enzyme inhibitory activities. The following tables summarize the key quantitative data, including IC50, GI50, TGI, and LC50 values, to facilitate a comparative analysis of these compounds.

Table 1: Anticancer Activity of Furopyrimidine Derivatives (IC50/GI50 in µM)

Compound IDCancer Cell LineIC50/GI50 (µM)Reference CompoundReference IC50/GI50 (µM)Citation
4a HepG20.70--[1]
5h HEp-21.8--[1]
5j HEp-20.8--[1]
6c Panc-11.7-1.9--[1]
6e MCF-71.4-1.82--[1]
10b HS 578T (Breast)1.51Doxorubicin3.30 ± 0.18[2][3]
VIa MCF-7 (Resistant)1.20 ± 0.21Doxorubicin3.30 ± 0.18[3]
VIb MCF-7 (Resistant)1.90 ± 0.32Doxorubicin3.30 ± 0.18[3]
3f T-47D (Breast)Not specified, potentErlotinib-[4]
B-4 MCF-76.70 ± 1.02Lapatinib9.71 ± 1.12[5]
B-4 A54920.49 ± 2.71Lapatinib18.21 ± 3.25[5]

Table 2: Kinase Inhibitory Activity of Furopyrimidine Derivatives (IC50 in µM)

Compound IDKinase TargetIC50 (µM)Reference CompoundReference IC50 (µM)Citation
10b PI3Kα0.175 ± 0.007--[2][3]
10b PI3Kβ0.071 ± 0.003--[2][3]
10b AKT0.411 ± 0.02--[2][3]
V AKT-124--[3]
3f EGFR0.121 ± 0.004ErlotinibComparable[4]
7b VEGFR-242.5Sorafenib41.1[6]
7c VEGFR-252.5Sorafenib41.1[6]
4 CDK2/cyclin A20.24Roscovitine0.39[7]
8 CDK2/cyclin A20.65Roscovitine0.39[7]
11 CDK2/cyclin A20.50Roscovitine0.39[7]
14 CDK2/cyclin A20.93Roscovitine0.39[7]

Experimental Protocols: Methodologies for Biological Evaluation

The assessment of the biological activity of novel furopyrimidine derivatives involves a series of well-established in vitro assays. Below are detailed protocols for the key experiments cited in the literature.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the furopyrimidine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase. Luminescence-based assays that quantify ATP consumption are commonly used.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Reconstitute the kinase enzyme and the specific peptide substrate in the kinase buffer to their optimal concentrations.

    • Prepare a solution of ATP in kinase buffer. The concentration should be at or near the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.

  • Compound Preparation:

    • Prepare a serial dilution of the furopyrimidine derivative in DMSO.

  • Assay Procedure (384-well plate format):

    • Add a small volume (e.g., 1 µL) of the diluted compounds or DMSO (vehicle control) to the wells of a white, flat-bottom 384-well plate.

    • Prepare a master mix containing the kinase and substrate in the kinase buffer.

    • Add the kinase/substrate master mix to each well.

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate the plate at room temperature for approximately 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language for Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_mechanistic Mechanism of Action Studies cluster_lead_opt Lead Optimization synthesis Synthesis of Novel Furopyrimidine Derivatives purification Purification & Structural Characterization (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Screening (MTT Assay) purification->cytotoxicity kinase_inhibition Kinase Inhibition Assays cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle apoptosis Apoptosis Assays pathway_analysis Signaling Pathway Analysis (Western Blot) sar Structure-Activity Relationship (SAR) Studies pathway_analysis->sar admet ADMET Profiling

Experimental workflow for the discovery and development of novel furopyrimidine anticancer agents.

PI3K_AKT_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Furopyrimidine Novel Furopyrimidine Derivative Furopyrimidine->PI3K Inhibits Furopyrimidine->AKT Inhibits

Inhibition of the PI3K/AKT signaling pathway by novel furopyrimidine derivatives.

EGFR_signaling_pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Induces RAS RAS Dimerization->RAS Activates PI3K PI3K Dimerization->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Furopyrimidine Novel Furopyrimidine Derivative Furopyrimidine->EGFR Inhibits Tyrosine Kinase Activity

Mechanism of action of furopyrimidine derivatives as EGFR inhibitors.

Conclusion

Novel furopyrimidine derivatives represent a promising class of compounds with significant potential in cancer therapy. Their ability to potently inhibit key cellular processes, particularly through the modulation of critical signaling pathways such as PI3K/AKT and EGFR, underscores their therapeutic value. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. The continued exploration of the structure-activity relationships and the optimization of the pharmacokinetic properties of furopyrimidine-based compounds will undoubtedly pave the way for the development of next-generation targeted anticancer agents.

References

Antineoplastic Effects of Furo[3,4-d]pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furo[3,4-d]pyrimidine derivatives have emerged as a promising class of heterocyclic compounds with significant potential in the development of novel antineoplastic agents. Their structural similarity to endogenous purines allows them to interact with various biological targets implicated in cancer progression, including key enzymes in signaling pathways that regulate cell growth, proliferation, and survival. This technical guide provides a comprehensive overview of the synthesis, antineoplastic activities, and mechanisms of action of Furo[3,4-d]pyrimidine derivatives, with a focus on their potential as inhibitors of critical cancer-related signaling pathways.

Synthesis of Furo[3,4-d]pyrimidine Derivatives

The synthesis of the Furo[3,4-d]pyrimidine core is a key step in the development of novel anticancer drug candidates. A common synthetic route involves the reaction of 2-phenyl-4-phenylamino-6-methyl-5-pyrimidinecarboxylic acid with thionyl chloride (SOCl2) to yield the fused furo[3,4-d]pyrimidine scaffold. Subsequent heating of this intermediate with various aliphatic amines can produce a range of mono- and diamino-derivatives, allowing for the exploration of structure-activity relationships.[1]

Another synthetic approach has been developed for 1,2-dihydrofuro[3,4-d]pyrimidine compounds. This method starts from 4-(2-azido-2-oxoethyl)furan-3-carbonyl azide and proceeds through Curtius rearrangement, nucleophilic addition, and intramolecular cyclization reactions to yield a variety of derivatives.[2][3]

Antineoplastic Activity and Mechanism of Action

Furo[3,4-d]pyrimidine derivatives have demonstrated potent antineoplastic activity in preclinical studies. Their mechanism of action is often attributed to the inhibition of key protein kinases involved in cancer cell signaling.

Inhibition of Receptor Tyrosine Kinases

Several Furo[3,4-d]pyrimidine derivatives have been investigated as inhibitors of receptor tyrosine kinases (RTKs), which play a crucial role in tumor growth and angiogenesis.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway is a critical regulator of cell proliferation and is often dysregulated in various cancers. A novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide (DHFP) has been synthesized and shown to have anticancer activities against human colon cancer (HT29) and prostate cancer (DU145) cell lines.[4] Molecular docking studies suggest that this compound interacts with the EGFR tyrosine kinase.[4]

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key mediator of this process. Novel 1,2-dihydrofuro[3,4-d]pyrimidine compounds have been synthesized and evaluated as potential VEGFR-2 inhibitors.[2][3] Cytotoxicity studies of these derivatives against human prostate cancer cells (DU145) have identified compounds with cytotoxic potential.[2][3]

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling cascade that promotes cell survival and proliferation and is frequently hyperactivated in cancer. While direct inhibition of PI3K/Akt by Furo[3,4-d]pyrimidine derivatives is still under investigation, the closely related furo[2,3-d]pyrimidine scaffold has been shown to produce potent PI3K/Akt dual inhibitors.[5][6] Given the structural similarities, it is plausible that Furo[3,4-d]pyrimidine derivatives could also be designed to target this critical pathway.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancer cells. Some Furo[3,4-d]pyrimidine derivatives have been shown to induce apoptosis in cancer cells. For instance, a dihydrofuro[3,4-d]pyrimidine compound demonstrated a dose-dependent cytotoxic effect on the K562 human leukemia cell line, which was primarily mediated by the induction of apoptosis.[7] The induction of apoptosis is often confirmed by observing an increase in the subG1 cell population in cell cycle analysis and the activation of caspases.[8][9]

Quantitative Data on Antineoplastic Activity

The following tables summarize the available quantitative data on the antineoplastic effects of Furo[3,4-d]pyrimidine derivatives and related compounds.

Table 1: In Vitro Cytotoxicity of Furo[3,4-d]pyrimidine Derivatives

CompoundCell LineAssayEndpointValueReference
N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d] pyrimidine-3(4H)-carboxamide (DHFP)HT29 (Colon Cancer)Cytotoxicity AssayNot SpecifiedActive[4]
N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d] pyrimidine-3(4H)-carboxamide (DHFP)DU145 (Prostate Cancer)Cytotoxicity AssayNot SpecifiedActive[4]
1,2-dihydrofuro[3,4-d]pyrimidine derivative 8eDU145 (Prostate Cancer)Cytotoxicity AssayNot SpecifiedCytotoxic Potential[2][3]
Dihydrofuro[3,4-d]pyrimidine derivativeK562 (Leukemia)Cytotoxicity AssayIC50Not Specified (Dose-dependent effect)[7]

Table 2: Kinase Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives (for comparison)

CompoundTarget KinaseAssayIC50Reference
Furo[2,3-d]pyrimidine derivative 10bPI3KαEnzymatic Assay0.175 ± 0.007 µM[5]
Furo[2,3-d]pyrimidine derivative 10bPI3KβEnzymatic Assay0.071 ± 0.003 µM[5]
Furo[2,3-d]pyrimidine derivative 10bAKTEnzymatic Assay0.411 ± 0.02 µM[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the antineoplastic effects of Furo[3,4-d]pyrimidine derivatives.

Protocol 1: General Synthesis of Furo[3,4-d]pyrimidine Derivatives

This protocol is based on the synthesis of mono- and diamino-derivatives of Furo[3,4-d]pyrimidine.[1]

  • Synthesis of the Furo[3,4-d]pyrimidine core:

    • React 2-phenyl-4-phenylamino-6-methyl-5-pyrimidinecarboxylic acid with an excess of thionyl chloride (SOCl2).

    • Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

    • Remove the excess SOCl2 under reduced pressure.

    • The resulting solid is the Furo[3,4-d]pyrimidine core.

  • Synthesis of amino-derivatives:

    • Heat the Furo[3,4-d]pyrimidine core with the desired aliphatic amine in a suitable solvent (e.g., ethanol).

    • The reaction time and temperature will vary depending on the amine used.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and isolate the product by filtration or chromatography.

Protocol 2: MTT Cell Viability Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding:

    • Plate cancer cells (e.g., DU145, HT29, K562) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the Furo[3,4-d]pyrimidine compound in the appropriate cell culture medium.

    • Remove the existing medium from the wells and add 100 µL of the compound dilutions.

    • Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of compounds against a specific kinase (e.g., EGFR, VEGFR-2).

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Dilute the recombinant human kinase (e.g., EGFR or VEGFR-2) to the desired concentration in the kinase buffer.

    • Prepare a solution of the kinase-specific substrate and ATP.

    • Prepare serial dilutions of the Furo[3,4-d]pyrimidine compound.

  • Kinase Reaction:

    • In a microplate, add the kinase buffer, the diluted kinase, and the test compound at various concentrations.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and add a detection reagent. The choice of detection reagent will depend on the assay format (e.g., luminescence-based for ATP consumption, or antibody-based for substrate phosphorylation).

    • Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of Furo[3,4-d]pyrimidine derivatives.

  • Cell Implantation:

    • Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject the cell suspension (e.g., 1 x 10^6 to 10 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor growth.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the Furo[3,4-d]pyrimidine compound (e.g., via oral gavage or intraperitoneal injection) at the desired dose and schedule. The control group receives the vehicle.

  • Monitoring and Data Collection:

    • Measure the tumor dimensions with calipers regularly (e.g., twice a week).

    • Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[10]

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • At the end of the study (e.g., after a predetermined number of days or when tumors in the control group reach a certain size), euthanize the mice.

    • Excise the tumors and weigh them.

    • Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[10]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways targeted by Furo[3,4-d]pyrimidine derivatives and a general experimental workflow for their evaluation.

EGFR_Signaling_Pathway Ligand EGF EGFR EGFR Ligand->EGFR Binds PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Furo_pyrimidine Furo[3,4-d]pyrimidine Derivative Furo_pyrimidine->EGFR Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR Signaling Pathway and Point of Inhibition.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Furo_pyrimidine Furo[3,4-d]pyrimidine Derivative Furo_pyrimidine->VEGFR2 Inhibits PKC PKC PLCg->PKC Angiogenesis Angiogenesis Endothelial Cell Survival PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Furo_pyrimidine Furo[3,4-d]pyrimidine Derivative (Potential) Furo_pyrimidine->PI3K Potentially Inhibits PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: PI3K/Akt Signaling Pathway and Potential Point of Inhibition.

Experimental_Workflow Synthesis Synthesis of Furo[3,4-d]pyrimidine Derivatives In_Vitro In Vitro Screening Synthesis->In_Vitro MTT MTT Assay (Cytotoxicity) In_Vitro->MTT Kinase_Assay Kinase Inhibition Assay (e.g., EGFR, VEGFR-2) In_Vitro->Kinase_Assay Apoptosis_Assay Apoptosis/Cell Cycle Analysis In_Vitro->Apoptosis_Assay In_Vivo In Vivo Efficacy In_Vitro->In_Vivo Promising Compounds Xenograft Tumor Xenograft Model In_Vivo->Xenograft Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization TGI Tumor Growth Inhibition (TGI) Xenograft->TGI

Caption: General Experimental Workflow for Evaluation.

Conclusion and Future Directions

Furo[3,4-d]pyrimidine derivatives represent a versatile scaffold for the development of novel antineoplastic agents. Their demonstrated ability to inhibit key signaling pathways involved in cancer progression, such as the EGFR and VEGFR-2 pathways, underscores their therapeutic potential. The induction of apoptosis further highlights their promise as effective anticancer drugs.

Future research should focus on the synthesis of a broader range of Furo[3,4-d]pyrimidine derivatives to establish comprehensive structure-activity relationships. Detailed investigations into their inhibitory activity against a wider panel of kinases, including those in the PI3K/Akt pathway, will provide a more complete understanding of their mechanism of action. Furthermore, extensive in vivo studies are required to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising lead compounds. The development of potent and selective Furo[3,4-d]pyrimidine-based inhibitors holds significant promise for advancing the field of oncology and providing new therapeutic options for cancer patients.

References

Furo[3,4-d]pyrimidine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furo[3,4-d]pyrimidine core, a fused heterocyclic system, has emerged as a significant scaffold in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the furo[3,4-d]pyrimidine core and its isomers, with a focus on its synthesis, biological activities, and the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the exploration of this versatile chemical entity.

Synthesis of the Furo[3,4-d]pyrimidine Core

The synthesis of the furo[3,4-d]pyrimidine scaffold can be achieved through various synthetic routes. One established method involves the reaction of a substituted pyrimidine carboxylic acid with a cyclizing agent. For instance, furo[3,4-d]pyrimidine can be obtained from the reaction of 2-phenyl-4-phenylamino-6-methyl-5-pyrimidinecarboxylic acid with thionyl chloride (SOCl2).[1] Subsequent modifications, such as heating with aliphatic amines, can yield a variety of mono- and diamino-derivatives, allowing for the exploration of the chemical space around the core structure.[1] Other approaches may involve multi-component reactions, offering the advantages of higher yields, lower costs, and reduced environmental impact.

Biological Activities and Therapeutic Potential

Derivatives of the furo[3,4-d]pyrimidine core and its isomers have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the treatment of various diseases, including cancer and viral infections.

Anticancer Activity through Kinase Inhibition

A significant area of investigation for furopyrimidine derivatives has been their potential as anticancer agents, primarily through the inhibition of key protein kinases involved in cell signaling pathways that regulate proliferation, survival, and angiogenesis.

PI3K/AKT Pathway Inhibition: The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is frequently hyperactivated in many human cancers.[2] Furo[2,3-d]pyrimidine derivatives have been designed and synthesized as dual inhibitors of PI3K and AKT.[2][3] For example, compound 10b, a 1,3,4-thiadiazole-containing furopyrimidine derivative, has shown potent inhibitory activity against PI3Kα, PI3Kβ, and AKT enzymes.[2][3] This inhibition leads to cell cycle arrest and apoptosis in cancer cells, particularly in breast cancer.[2][3]

VEGFR-2 Inhibition: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[4][5] Several furo[2,3-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.[4][5][6] These compounds effectively block VEGFR-2 signaling, leading to the inhibition of angiogenesis and demonstrating potent anticancer activity in preclinical models.[4]

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is another important target in cancer therapy, and its mutation or overexpression can lead to uncontrolled cell growth. Novel furo[2,3-d]pyrimidine derivatives have been synthesized as EGFR inhibitors, with some compounds exhibiting potent inhibition at submicromolar concentrations, comparable to the approved drug erlotinib.[7] These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cell lines.[7]

FLT3-ITD Inhibition: Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[8] Furo[2,3-d]pyrimidine derivatives have been identified as novel and potent inhibitors of FLT3-ITD.[8] These compounds suppress FLT3 phosphorylation and downstream signaling molecules, including STAT5, AKT, and ERK, leading to cytotoxic effects in FLT3-ITD expressing AML cell lines.[8]

Antiviral Activity: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Dihydrofuro[3,4-d]pyrimidine derivatives have been identified as a novel class of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[9] These compounds bind to an allosteric site on the reverse transcriptase enzyme, inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 life cycle.[9][10][11] Notably, certain derivatives have shown exceptional potency against a wide range of HIV-1 strains carrying resistance mutations.[9]

Quantitative Data Summary

The following tables summarize the quantitative biological data for representative furo[3,4-d]pyrimidine and furo[2,3-d]pyrimidine derivatives.

Table 1: Anticancer Activity of Furo[2,3-d]pyrimidine Derivatives

CompoundTarget(s)AssayIC50 / GI50 / EC50Cell Line(s)Reference
10b PI3Kα/β, AKTEnzymatic InhibitionIC50: 0.175 µM (PI3Kα), 0.071 µM (PI3Kβ), 0.411 µM (AKT)-[2][3]
AntiproliferativeGI501.51 µMHS 578T (Breast)[2][3]
3f EGFREnzymatic InhibitionIC50: 0.121 µM-[7]
15b VEGFR-2Enzymatic InhibitionIC50: 946 nM-[12]
21b VEGFR-2Enzymatic InhibitionIC50: 33.4 nM-[4]
21e VEGFR-2Enzymatic InhibitionIC50: 21 nM-[4]
Compound 49 FLT3-ITDEnzymatic InhibitionPotent (nanomolar range)MV4-11, MOLM-13[8]

Table 2: Anti-HIV-1 Activity of Dihydrofuro[3,4-d]pyrimidine Derivatives

CompoundTargetAssayEC50 / IC50HIV-1 Strain(s)Reference
14b HIV-1 RTAntiviral ActivityEC50: 5.79-28.3 nMResistant strains[9]
RT Enzyme InhibitionIC50: 0.14-0.15 µM-[9]
16c HIV-1 RTAntiviral ActivityEC50: 2.85-18.0 nMResistant strains[9]
RT Enzyme InhibitionIC50: 0.14-0.15 µM-[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of furo[3,4-d]pyrimidine derivatives.

General Synthesis of a Furo[3,4-d]pyrimidine Derivative

Objective: To synthesize a furo[3,4-d]pyrimidine core structure.

Materials:

  • 2-phenyl-4-phenylamino-6-methyl-5-pyrimidinecarboxylic acid

  • Thionyl chloride (SOCl2)

  • Anhydrous solvent (e.g., dioxane)

  • Aliphatic amine (for derivatization)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • A solution of 2-phenyl-4-phenylamino-6-methyl-5-pyrimidinecarboxylic acid in an anhydrous solvent is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Thionyl chloride is added dropwise to the solution at room temperature.

  • The reaction mixture is heated to reflux and maintained at that temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator.

  • The crude furo[3,4-d]pyrimidine product is purified using an appropriate method, such as column chromatography on silica gel.

  • For derivatization, the purified furo[3,4-d]pyrimidine is dissolved in a suitable solvent and heated with an aliphatic amine.

  • The resulting mono- or diamino-derivatives are then purified by chromatography or recrystallization.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the inhibitory activity of a test compound against a specific protein kinase (e.g., PI3K, VEGFR-2, EGFR).

Materials:

  • Recombinant human kinase enzyme

  • Kinase substrate (e.g., a specific peptide or protein)

  • Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-33P]ATP)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Kinase reaction buffer

  • 96-well plates

  • Scintillation counter or other appropriate detection system

Procedure:

  • The kinase reaction is set up in a 96-well plate. Each well contains the kinase reaction buffer, the recombinant kinase enzyme, the substrate, and the test compound at various concentrations.

  • The reaction is initiated by the addition of ATP.

  • The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • The reaction is stopped by the addition of a stop solution (e.g., a high concentration of EDTA).

  • The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by capturing the phosphorylated substrate on a filter membrane and measuring the radioactivity using a scintillation counter.

  • The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor.

  • The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Antiproliferative Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cell culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) is also included.

  • The plates are incubated for a specific period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • After the incubation period, the MTT solution is added to each well, and the plates are incubated for an additional few hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • The solubilization buffer is added to each well to dissolve the formazan crystals.

  • The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle control.

  • The GI50 value (the concentration of the compound that causes 50% growth inhibition) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by furo[3,4-d]pyrimidine derivatives and a general experimental workflow for their evaluation.

PI3K_AKT_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits to membrane PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival Inhibitor Furo[2,3-d]pyrimidine Derivative (e.g., 10b) Inhibitor->PI3K Inhibitor->AKT

Caption: PI3K/AKT signaling pathway and its inhibition by a Furo[2,3-d]pyrimidine derivative.

FLT3_ITD_Pathway FLT3_ITD FLT3-ITD (Constitutively Active) STAT5 STAT5 FLT3_ITD->STAT5 Phosphorylates PI3K PI3K FLT3_ITD->PI3K Activates RAS RAS FLT3_ITD->RAS Activates Proliferation Cell Proliferation and Survival STAT5->Proliferation AKT AKT PI3K->AKT ERK ERK RAS->ERK AKT->Proliferation ERK->Proliferation Inhibitor Furo[2,3-d]pyrimidine Derivative Inhibitor->FLT3_ITD

Caption: FLT3-ITD downstream signaling and its inhibition by a Furo[2,3-d]pyrimidine derivative.

HIV_NNRTI_Mechanism RT HIV-1 Reverse Transcriptase (RT) ActiveSite Active Site AllostericSite Allosteric Site (NNRTI Binding Pocket) DNA Viral DNA ActiveSite->DNA Synthesizes AllostericSite->ActiveSite ViralRNA Viral RNA ViralRNA->ActiveSite Binds Inhibitor Dihydrofuro[3,4-d]pyrimidine NNRTI Inhibitor->AllostericSite Binds Experimental_Workflow Synthesis Synthesis of Furo[3,4-d]pyrimidine Derivatives Purification Purification and Characterization Synthesis->Purification Screening Primary Biological Screening Purification->Screening KinaseAssay In Vitro Kinase Inhibition Assays Screening->KinaseAssay CellAssay Cell-Based Antiproliferative Assays Screening->CellAssay SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR CellAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt InVivo In Vivo Studies (Preclinical Models) SAR->InVivo LeadOpt->Synthesis

References

Methodological & Application

Application Notes and Protocols: Synthesis and Anticancer Screening of Furo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel Furo[3,4-d]pyrimidine derivatives and their subsequent evaluation as potential anticancer agents. The following sections detail the synthetic methodologies, protocols for key in vitro anticancer assays, and a summary of representative activity data.

Data Presentation: In Vitro Cytotoxicity of Fused Pyrimidine Derivatives

The cytotoxic potential of newly synthesized compounds is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes the in vitro cytotoxicity of representative fused pyrimidine derivatives against a panel of human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
VIIa Pyrazolo[3,4-d]pyrimidineVarious (57 cell lines)0.326 - 4.31[1]
11e Pyrimidine-5-carbonitrileHCT-116 (Colon)< 63.41[2]
11e Pyrimidine-5-carbonitrileMCF-7 (Breast)< 63.41[2]
7 Pyrazolo[3,4-d]pyrimidineCaco-2 (Colon)43.75[3]
7 Pyrazolo[3,4-d]pyrimidineA549 (Lung)17.50[3]
7 Pyrazolo[3,4-d]pyrimidineHT1080 (Fibrosarcoma)73.08[3]
7 Pyrazolo[3,4-d]pyrimidineHeLa (Cervical)68.75[3]
3d Imidazo[1,2-a]pyrimidineMCF-7 (Breast)43.4[4]
4d Imidazo[1,2-a]pyrimidineMCF-7 (Breast)39.0[4]
3d Imidazo[1,2-a]pyrimidineMDA-MB-231 (Breast)35.9[4]
4d Imidazo[1,2-a]pyrimidineMDA-MB-231 (Breast)35.1[4]
3a Furo[2,3-d]pyrimidineA549 (Lung)5.988[4]

Experimental Protocols

Detailed methodologies for the synthesis of the Furo[3,4-d]pyrimidine core and key in vitro anticancer screening assays are provided below.

Protocol 1: Synthesis of the Furo[3,4-d]pyrimidine Core

This protocol describes a general method for the synthesis of the Furo[3,4-d]pyrimidine scaffold, which can then be further derivatized.[5]

Step 1: Synthesis of 2-phenyl-4-phenylamino-6-methyl-5-pyrimidinecarboxylic acid

  • This step typically involves the condensation of a β-ketoester with an amidine, followed by functional group manipulations to introduce the necessary substituents for cyclization. Specific starting materials and conditions will vary depending on the desired substitution pattern.

Step 2: Cyclization to form the Furo[3,4-d]pyrimidine core

  • To a solution of 2-phenyl-4-phenylamino-6-methyl-5-pyrimidinecarboxylic acid in a suitable solvent (e.g., anhydrous toluene or dioxane), add thionyl chloride (SOCl2) dropwise at 0 °C.

  • After the addition is complete, the reaction mixture is heated to reflux and maintained for several hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess SOCl2 is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization or column chromatography to yield the Furo[3,4-d]pyrimidine derivative.

Step 3: Derivatization

  • The synthesized Furo[3,4-d]pyrimidine core can be further modified, for example, by heating with various aliphatic or aromatic amines to introduce mono- or di-amino substituents.[5]

Protocol 2: Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HCT-116) should be obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells are to be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth.

Protocol 3: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the Furo[3,4-d]pyrimidine derivatives and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Protocol 4: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash them twice with cold phosphate-buffered saline (PBS).[7]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]

  • Staining: To 100 µL of the cell suspension, add Annexin V-FITC and propidium iodide (PI).[8]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8][9]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry as soon as possible.[8] Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[7]

Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cells with the test compound for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping.[10][11] Fix the cells for at least 30 minutes on ice.[10] Cells can be stored in ethanol at -20°C for several weeks.[11]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[10]

  • RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate to remove RNA.[10][12]

  • PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cell suspension.[10][12]

  • Incubation: Incubate the cells for 5-10 minutes at room temperature in the dark.[10][12]

  • Analysis: Analyze the DNA content by flow cytometry, collecting data from at least 10,000 single-cell events.[12]

Visualizations

Diagrams of the experimental workflow and a key signaling pathway provide a clear visual representation of the processes involved.

G cluster_synthesis Synthesis cluster_screening Anticancer Screening cluster_analysis Data Analysis start Starting Materials core Furo[3,4-d]pyrimidine Core start->core Cyclization derivatives Novel Derivatives core->derivatives Derivatization cell_culture Cell Culture derivatives->cell_culture Compound Treatment mtt MTT Assay cell_culture->mtt apoptosis Apoptosis Assay cell_culture->apoptosis cell_cycle Cell Cycle Analysis cell_culture->cell_cycle ic50 IC50 Determination mtt->ic50 apoptosis_results Apoptosis Profile apoptosis->apoptosis_results cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist lead_id Lead Identification ic50->lead_id Identify Lead Compounds apoptosis_results->lead_id cell_cycle_dist->lead_id

Experimental workflow for synthesis and anticancer screening.

G cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt (PKB) PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth Furo_pyrimidine Furo[3,4-d]pyrimidine Derivative Furo_pyrimidine->PI3K Inhibition Furo_pyrimidine->Akt Inhibition

Inhibition of the PI3K/Akt signaling pathway.

References

Application Notes and Protocols: Furo[3,4-d]pyrimidine Derivatives in Kinase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] This has made them a primary focus for drug discovery and development. The furo[3,4-d]pyrimidine scaffold has emerged as a promising heterocyclic system for the design of novel kinase inhibitors. While the specific derivative, Furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione, is not extensively documented in the context of kinase inhibition, the broader family of furo[3,4-d]pyrimidine and its bioisosteres, such as furo[2,3-d]pyrimidines and furo[3,2-b]pyridines, have demonstrated significant potential as inhibitors of various kinases.[2][3][4] Some of these compounds have shown potent antineoplastic activity.[4]

These application notes provide a comprehensive overview of the methodologies and protocols for evaluating furo[3,4-d]pyrimidine derivatives and related compounds in kinase inhibitor assays. The protocols are designed to guide researchers in the preliminary screening and characterization of these compounds, from initial biochemical assays to cell-based functional assessments.

Data Presentation: Inhibitory Activity of Furo[3,4-d]pyrimidine Analogs

The following tables summarize the in vitro inhibitory activity (IC50 values) of selected furo[2,3-d]pyrimidine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives against various kinases and cancer cell lines. This data is crucial for understanding structure-activity relationships (SAR) and for prioritizing lead compounds for further development.

Table 1: In Vitro Kinase Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound 3fEGFR121[5]
Compound VAKT-124,000[6]

Table 2: Antiproliferative Activity of Furo[2,3-d]pyrimidine Derivatives

Compound IDCell LineGI50 (µM)TGI (µM)Reference
Compound 10bHS 578T (Breast)1.514.96[7]
Compound VIaNCI 59 Cell Line Panel (Mean)2.41-[6]
Compound VIbNCI 59 Cell Line Panel (Mean)1.23-[6]

Table 3: In Vitro Kinase Inhibitory Activity of Pyrido[3',2':4,5]furo[3,2-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
Compound 2ap110α1.4[8]
Compound 10ep110α~0.0035[8]
Compound 10ep110βPotent Inhibitor[8]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.[1] A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase enzyme (e.g., EGFR, PI3Kα)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Furo[3,4-d]pyrimidine test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Erlotinib for EGFR)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates (white, flat-bottom)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the Furo[3,4-d]pyrimidine test compounds in DMSO.

  • Add 5 µL of the diluted test compound, positive control, and DMSO (negative control) to the appropriate wells of a 384-well plate.[1]

  • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[1]

  • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[1]

  • Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[1]

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effects of the test compounds on cancer cell lines.[3]

Materials:

  • Cancer cell line of interest (e.g., T-47D, HeLa)

  • Complete cell culture medium

  • Furo[3,4-d]pyrimidine test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]

  • Prepare serial dilutions of the Furo[3,4-d]pyrimidine compounds in cell culture medium.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).[3]

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis for Target Phosphorylation

This assay determines if the compound inhibits the kinase activity within a cellular context by measuring the phosphorylation status of a downstream substrate.[3]

Materials:

  • Cancer cell line

  • Furo[3,4-d]pyrimidine test compound

  • Lysis buffer

  • Primary antibodies (against the phosphorylated and total protein of the kinase substrate)

  • Secondary antibody (horseradish peroxidase-conjugated)

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Treat cells with the test compound at various concentrations for a specific time.

  • Lyse the cells to extract total protein.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight.

  • Wash the membrane and incubate with the secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[3]

  • Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.[3]

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway EGFR Signaling Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Furo_pyrimidine Furo[3,4-d]pyrimidine Derivative Furo_pyrimidine->EGFR Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Kinase_Inhibitor_Screening_Workflow Kinase Inhibitor Screening Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_invivo In Vivo Studies HTS High-Throughput Screening IC50 IC50 Determination HTS->IC50 Hit Identification Selectivity Kinase Selectivity Profiling IC50->Selectivity Lead Prioritization Viability Cell Viability Assay (e.g., MTT) Selectivity->Viability Phosphorylation Target Phosphorylation (Western Blot) Viability->Phosphorylation Apoptosis Apoptosis Assay Phosphorylation->Apoptosis Xenograft Tumor Xenograft Models Apoptosis->Xenograft Candidate Selection

References

Application of Furopyrimidines in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furopyrimidines, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities. Their structural resemblance to endogenous purines allows them to interact with a wide range of biological targets, particularly protein kinases. This has led to their exploration and development as potent inhibitors of key signaling pathways implicated in cancer and inflammatory diseases. This document provides detailed application notes and protocols for researchers working with furopyrimidine derivatives, focusing on their role as inhibitors of the PI3K/Akt/mTOR and receptor tyrosine kinase pathways, as well as their anti-inflammatory properties.

I. Furopyrimidine Derivatives as Kinase Inhibitors in Oncology

Furopyrimidine scaffolds have proven to be a versatile platform for the design of inhibitors targeting various protein kinases that are frequently dysregulated in cancer.

A. Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several furo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of key kinases in this pathway.

A notable example is compound 10b , a novel furo[2,3-d]pyrimidine derivative, which has demonstrated potent dual inhibitory activity against PI3Kα/β and Akt.[1][2]

Quantitative Data Summary: PI3K/Akt Inhibition

CompoundTargetIC50 (µM)Cell Line (Antiproliferative GI50, µM)Reference
10b PI3Kα0.175 ± 0.007HS 578T (Breast Cancer): 1.51[1][2]
PI3Kβ0.071 ± 0.003[1][2]
Akt0.411 ± 0.02[1][2]
Compound V Akt124Not specified[3]

Experimental Protocols: PI3K/Akt Pathway Inhibition

In Vitro Kinase Inhibition Assay (for PI3Kα/β and Akt)

This protocol outlines the general steps for determining the in vitro inhibitory activity of a furopyrimidine compound against PI3K and Akt kinases.

  • Reagents and Materials:

    • Recombinant human PI3Kα, PI3Kβ, and Akt1 enzymes.

    • Substrate (e.g., PIP2 for PI3K, a specific peptide for Akt).

    • ATP.

    • Test furopyrimidine compound (e.g., 10b ) dissolved in DMSO.

    • Assay buffer (specific to the kinase).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • 384-well plates.

    • Plate reader for luminescence detection.

  • Procedure: a. Prepare serial dilutions of the test compound in assay buffer. b. To the wells of a 384-well plate, add the kinase, the test compound at various concentrations, and the substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced. f. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. g. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the antiproliferative effects of furopyrimidine compounds on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line (e.g., HS 578T breast cancer cells).

    • Complete cell culture medium.

    • Test furopyrimidine compound dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a detergent-based buffer).

    • 96-well plates.

    • Microplate reader for absorbance measurement.

  • Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours). c. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. d. Remove the medium and add the solubilization solution to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm). f. Calculate the percentage of cell viability relative to a vehicle-treated control. g. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.

Cell Cycle Analysis

This protocol is used to determine the effect of a furopyrimidine compound on cell cycle progression.

  • Reagents and Materials:

    • Cancer cell line.

    • Test furopyrimidine compound.

    • Phosphate-buffered saline (PBS).

    • 70% Ethanol (ice-cold).

    • Propidium iodide (PI) staining solution containing RNase A.

    • Flow cytometer.

  • Procedure: a. Treat cells with the test compound for a specified time (e.g., 24 hours). b. Harvest the cells by trypsinization and wash with cold PBS. c. Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. d. Incubate the fixed cells at -20°C for at least 2 hours. e. Wash the cells with PBS and resuspend in PI staining solution. f. Incubate in the dark at room temperature for 30 minutes. g. Analyze the DNA content of the cells using a flow cytometer. h. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for detecting and quantifying apoptosis induced by a furopyrimidine compound.

  • Reagents and Materials:

    • Cancer cell line.

    • Test furopyrimidine compound.

    • Annexin V-FITC and Propidium Iodide (PI) staining kit.

    • Binding buffer.

    • Flow cytometer.

  • Procedure: a. Treat cells with the test compound for a specified time. b. Harvest both adherent and floating cells and wash with cold PBS. c. Resuspend the cells in binding buffer. d. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes. e. Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Furopyrimidine Furopyrimidine Inhibitor (e.g., 10b) Furopyrimidine->PI3K inhibits Furopyrimidine->Akt inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by furopyrimidines.

Experimental_Workflow_Kinase_Inhibitor cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays KinaseAssay Kinase Inhibition Assay (IC50 Determination) CellViability Cell Viability Assay (e.g., MTT) (GI50 Determination) KinaseAssay->CellViability CellCycle Cell Cycle Analysis CellViability->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) CellViability->Apoptosis Start Furopyrimidine Compound Start->KinaseAssay

Caption: General experimental workflow for evaluating furopyrimidine kinase inhibitors.

B. Inhibition of Receptor Tyrosine Kinases (EGFR and VEGFR-2)

Furo[2,3-d]pyrimidines have also been developed as inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical drivers of tumor growth and angiogenesis.

Quantitative Data Summary: RTK Inhibition

CompoundTargetIC50 (µM)Cell Line (Antiproliferative GI50/IC50, µM)Reference
3f EGFR0.121 ± 0.004T-47D (Breast Cancer): Not specified[4]
7b VEGFR-20.0425A549 (Lung Cancer): 6.66[5]
HT-29 (Colon Cancer): 8.51[5]
10c VEGFR-20.0414Not specified[6]

Experimental Protocols: RTK Inhibition

In Vitro EGFR/VEGFR-2 Kinase Assay

This protocol is similar to the general kinase inhibition assay described above but is specific for EGFR or VEGFR-2. Commercially available kits are often used for this purpose.

Western Blot Analysis for Pathway Modulation

This protocol can be used to confirm the inhibition of EGFR or VEGFR-2 signaling within cells.

  • Reagents and Materials:

    • Cancer cell line expressing the target receptor.

    • Test furopyrimidine compound.

    • Lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-VEGFR-2, anti-total-VEGFR-2, anti-p-ERK, anti-total-ERK).

    • HRP-conjugated secondary antibody.

    • Chemiluminescence substrate.

    • SDS-PAGE and Western blotting equipment.

  • Procedure: a. Treat cells with the test compound for a specified time. b. Lyse the cells and quantify the protein concentration. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane and probe with the primary antibody overnight. e. Wash and incubate with the secondary antibody. f. Detect the protein bands using a chemiluminescence imaging system. g. Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

C. MAPK/ERK Signaling Pathway: An Emerging Area

While furopyrimidines have been extensively studied as inhibitors of the PI3K/Akt pathway, their direct role as inhibitors of the MAPK/ERK pathway is less defined in the current literature. The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival, and is frequently activated in cancer. Given the known crosstalk between the PI3K/Akt and MAPK/ERK pathways, it is plausible that some furopyrimidine derivatives may modulate MAPK/ERK signaling indirectly. However, specific furopyrimidine compounds designed as direct inhibitors of key MAPK pathway kinases like MEK or ERK are not yet widely reported. This represents a promising area for future research and development in the field of medicinal chemistry.

II. Furopyrimidine Derivatives as Anti-inflammatory Agents

Chronic inflammation is a key factor in the development of various diseases, including cancer, cardiovascular diseases, and autoimmune disorders. Pyrimidine derivatives have shown promise as anti-inflammatory agents by inhibiting the production of pro-inflammatory mediators.

Some morpholinopyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated macrophage cells.[7][8]

Experimental Protocol: In Vitro Anti-inflammatory Activity

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Reagents and Materials:

    • RAW 264.7 macrophage cell line.

    • Lipopolysaccharide (LPS).

    • Test furopyrimidine compound.

    • Griess reagent.

    • Cell culture medium.

    • 96-well plates.

  • Procedure: a. Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of the test compound for 1 hour. c. Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. d. Collect the cell culture supernatant. e. Mix the supernatant with Griess reagent and incubate at room temperature. f. Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO. g. Calculate the percentage of NO production inhibition compared to LPS-stimulated cells without the test compound.

Conclusion

Furopyrimidines represent a privileged scaffold in medicinal chemistry, with demonstrated applications as potent and selective inhibitors of key signaling pathways in cancer and inflammation. The methodologies and protocols outlined in this document provide a framework for researchers to evaluate the biological activities of novel furopyrimidine derivatives. Further exploration of this versatile chemical class, particularly in targeting the MAPK/ERK pathway and in modulating the tumor microenvironment, holds significant promise for the development of next-generation therapeutics.

References

Application Notes and Protocols: Furo[2,3-d]pyrimidine Derivatives as PI3K/AKT Dual Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Furo[2,3-d]pyrimidine derivatives as potent dual inhibitors of the PI3K/AKT signaling pathway. This document includes key biological data, detailed experimental protocols for their evaluation, and visual representations of the underlying biological pathways and experimental workflows.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway, often through mutations or amplification of key components, is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[1][5] Furo[2,3-d]pyrimidine derivatives have emerged as a promising class of small molecules designed to dually inhibit both PI3K and AKT, offering a potentially more effective anti-cancer strategy by targeting two crucial nodes in this pathway.

Recent studies have focused on the design and synthesis of novel Furo[2,3-d]pyrimidine derivatives, demonstrating their potent inhibitory activity against PI3K and AKT kinases and significant anti-proliferative effects in various cancer cell lines.[6][7][8] This document outlines the biological activity of a key derivative, compound 10b , and provides detailed protocols for its synthesis and biological characterization.

Data Presentation

The following tables summarize the in vitro inhibitory activity and anti-proliferative effects of a lead Furo[2,3-d]pyrimidine derivative, compound 10b .

Table 1: In Vitro Kinase Inhibitory Activity of Compound 10b

Target KinaseIC50 (µM)
PI3Kα0.175 ± 0.007
PI3Kβ0.071 ± 0.003
AKT0.411 ± 0.02

Data extracted from a study on novel Furo[2,3-d]pyrimidine derivatives, where compound 10b was identified as a potent inhibitor.[6][7]

Table 2: Anti-proliferative Activity of Compound 10b against various Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)TGI (µM)
HS 578TBreast1.514.96
HCT-116Colon0.912.32
NCI-H460Lung1.253.18
SF-268CNS1.675.03
OVCAR-3Ovarian1.113.89

GI50: Concentration for 50% growth inhibition. TGI: Total growth inhibition (cytostatic effect). Data shows potent activity across multiple cancer cell lines.[6][7]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the process of evaluation for these inhibitors, the following diagrams are provided.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) AKT->Downstream Activates/ Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis Inhibitor Furo[2,3-d]pyrimidine Derivative Inhibitor->PI3K Inhibitor->AKT PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/AKT Signaling Pathway and points of inhibition.

Experimental_Workflow Start Design & Synthesis of Furo[2,3-d]pyrimidine Derivatives InVitro In Vitro Kinase Assays (PI3K & AKT) Start->InVitro CellBased Cell-Based Assays InVitro->CellBased MTT Anti-proliferative Assay (MTT) CellBased->MTT CellCycle Cell Cycle Analysis (Flow Cytometry) CellBased->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) CellBased->Apoptosis SAR Structure-Activity Relationship (SAR) Analysis MTT->SAR CellCycle->SAR Apoptosis->SAR Lead Lead Compound Optimization SAR->Lead

Caption: Experimental workflow for evaluating PI3K/AKT inhibitors.

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of Furo[2,3-d]pyrimidine derivatives.

Protocol 1: General Synthesis of Furo[2,3-d]pyrimidine Core

This protocol outlines a common synthetic route to the Furo[2,3-d]pyrimidine scaffold, which can then be further functionalized.

Materials:

  • Substituted 2-amino-3-cyanofurans

  • Formamide or other appropriate cyclizing agents

  • Ethanol

  • Sodium ethoxide

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Cyclization: In a round-bottom flask, dissolve the starting 2-amino-3-cyanofuran derivative in an excess of formamide.

  • Heat the mixture to reflux (typically 150-180 °C) for 4-6 hours. Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purification: Purify the crude Furo[2,3-d]pyrimidin-4-amine using column chromatography on silica gel, eluting with a suitable solvent system (e.g., dichloromethane/methanol gradient).

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Note: This is a generalized procedure. Specific reaction conditions, such as temperature and reaction time, may need to be optimized for different starting materials.

Protocol 2: In Vitro PI3K Kinase Assay (ADP-Glo™ Format)

This protocol is for determining the IC50 values of Furo[2,3-d]pyrimidine derivatives against PI3K isoforms.

Materials:

  • Recombinant human PI3Kα or PI3Kβ enzyme

  • PI3K Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)[9]

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (Furo[2,3-d]pyrimidine derivatives) dissolved in DMSO

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 0.5 µL of test compound dilution or vehicle (DMSO).[9]

    • 4 µL of a mixture containing the PI3K enzyme and PIP2 substrate in kinase buffer.

  • Initiate Reaction: Start the kinase reaction by adding 0.5 µL of ATP solution (final concentration should be near the Km for the enzyme, e.g., 25 µM).[9]

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection (as per ADP-Glo™ Kit instructions):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: In Vitro AKT Kinase Assay (Non-Radioactive)

This protocol describes a method to assess the inhibitory activity of compounds against AKT kinase using a non-radioactive immunoprecipitation/kinase assay format.

Materials:

  • Cell line expressing AKT (e.g., NIH/3T3 cells)

  • Cell Lysis Buffer (e.g., from Cell Signaling Technology #9840)[10]

  • Immobilized anti-AKT antibody (or anti-phospho-AKT for specific activation states)[10]

  • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • GSK-3 fusion protein (as substrate)

  • ATP

  • Test compounds (Furo[2,3-d]pyrimidine derivatives) dissolved in DMSO

  • SDS-PAGE and Western blotting reagents

  • Primary antibody: Phospho-GSK-3α/β (Ser21/9) Antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse cells to obtain total protein extracts containing AKT.

  • Immunoprecipitation (IP):

    • Incubate cell lysates with the immobilized anti-AKT antibody overnight at 4°C to capture the AKT kinase.

    • Wash the immunoprecipitated pellets extensively to remove non-specific binding.

  • Kinase Reaction:

    • Resuspend the IP pellets in Kinase Buffer.

    • Add the GSK-3 substrate protein and the test compound at various concentrations (or DMSO as a vehicle control).

    • Initiate the reaction by adding ATP (e.g., 200 µM final concentration).

    • Incubate at 30°C for 30 minutes.

  • Termination and Detection:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the anti-phospho-GSK-3 primary antibody to detect the phosphorylated substrate.

    • Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities using densitometry. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Protocol 4: Anti-proliferative Assay (MTT Assay)

This protocol measures the effect of the compounds on cancer cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the Furo[2,3-d]pyrimidine derivatives for 48-72 hours. Include a vehicle control (DMSO) and a no-cell blank.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration. Determine the GI50 (concentration that inhibits cell growth by 50%) from the dose-response curve.

These protocols provide a robust framework for the synthesis and evaluation of Furo[2,3-d]pyrimidine derivatives as dual PI3K/AKT inhibitors, facilitating further research and development in this promising area of oncology.

References

Development of Furo[2,3-d]pyrimidine Compounds as EGFR Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the development of Furo[2,3-d]pyrimidine compounds as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). It includes detailed application notes, experimental protocols for synthesis and biological evaluation, and a summary of key structure-activity relationship (SAR) data.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, through overexpression or mutation, is a key driver in the pathogenesis of various human cancers, particularly non-small cell lung cancer (NSCLC).[2] Furo[2,3-d]pyrimidine derivatives have emerged as a promising class of EGFR inhibitors, demonstrating significant therapeutic potential.[2][3] This scaffold serves as a bioisostere of adenine, enabling competitive binding to the ATP-binding site of the EGFR kinase domain.[4] This document outlines the methodologies for the synthesis and evaluation of these compounds.

EGFR Signaling Pathway

Ligand binding to EGFR induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT, and JAK/STAT pathways, which ultimately drive cellular processes such as proliferation and survival.[1] Furo[2,3-d]pyrimidine-based inhibitors are designed to block the initial kinase activity of EGFR, thereby inhibiting the activation of these critical downstream signaling cascades.[1]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Ligand EGF Ligand Ligand->EGFR Binds RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription Furo_inhibitor Furo[2,3-d]pyrimidine Inhibitor Furo_inhibitor->EGFR Inhibits

EGFR Signaling Cascade and Point of Inhibition.

Data Presentation: EGFR Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of representative Furo[2,3-d]pyrimidine compounds against wild-type EGFR and clinically relevant mutant forms.

Table 1: Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives against EGFR Kinases.

CompoundEGFR (WT) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)Reference
15 39338[5]
39 -2-6[5]
40 -2-6[5]
41 -2-6[5]
55 -15[6][7]
56 -7[6][7]
57 -10[6][7]
58 -9[6][7]
Compound 3f 121-[2][3]
Compound 244 0.4-[8]
Compound 246 2.7-[8]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: Anti-proliferative Activity of Furo[2,3-d]pyrimidine Derivatives in Cancer Cell Lines.

CompoundCell LineAssayIC50 / CC50 (nM)Reference
39 H1975 (L858R/T790M)Proliferation502-739[5]
40 H1975 (L858R/T790M)Proliferation502-739[5]
41 H1975 (L858R/T790M)Proliferation502-739[5]
49 BaF3 (L858R/T790M)Proliferation26[5]
52 BaF3 (L858R/T790M)Proliferation20[5]
55 H1975 (L858R/T790M)Proliferation119[6][7]
56 H1975 (L858R/T790M)Proliferation298[6][7]

IC50/CC50 values represent the concentration of the compound required to inhibit 50% of cell growth or viability.

Experimental Protocols

General Synthesis of Furo[2,3-d]pyrimidine Derivatives

The synthesis of Furo[2,3-d]pyrimidine derivatives can be achieved through various synthetic routes. A common approach involves the construction of the fused furan ring onto a pre-existing pyrimidine core or vice-versa.[9] The following diagram and protocol outline a generalized synthetic scheme.

Synthesis_Workflow cluster_synthesis General Synthetic Pathway Start Starting Materials (e.g., Barbituric Acid Derivatives) Intermediate1 Intermediate Formation (e.g., Condensation) Start->Intermediate1 Cyclization [1+4] Cycloaddition / Cyclization Intermediate1->Cyclization Core Furo[2,3-d]pyrimidine Core Cyclization->Core Functionalization Functionalization (e.g., Suzuki Coupling) Core->Functionalization Final_Product Final Furo[2,3-d]pyrimidine Inhibitor Functionalization->Final_Product Kinase_Assay_Workflow cluster_assay EGFR Kinase Inhibition Assay Workflow Plate_Setup 1. Plate Setup: - Add inhibitor/control - Add enzyme - Add substrate/ATP mix Incubation1 2. Kinase Reaction: Incubate at room temperature Plate_Setup->Incubation1 Stop_Reaction 3. Stop Reaction: Add ADP-Glo™ Reagent Incubation1->Stop_Reaction Incubation2 4. ATP Depletion: Incubate at room temperature Stop_Reaction->Incubation2 Detection 5. Signal Generation: Add Kinase Detection Reagent Incubation2->Detection Incubation3 6. Signal Stabilization: Incubate at room temperature Detection->Incubation3 Readout 7. Read Luminescence Incubation3->Readout

References

Application Notes and Protocols for Molecular Docking of Furopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furopyrimidine derivatives represent a promising class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Their therapeutic potential often stems from their ability to selectively bind to and modulate the activity of specific protein targets. Molecular docking is a powerful computational technique that plays a pivotal role in understanding these interactions at a molecular level.[2][3] It predicts the preferred orientation of a ligand when bound to a receptor, estimates the binding affinity, and elucidates the key intermolecular interactions driving complex formation.[2][3] This information is invaluable for rational drug design, lead optimization, and virtual screening of compound libraries.[4][5]

These application notes provide a comprehensive protocol for performing molecular docking studies on furopyrimidine compounds, targeting kinases, a common target class for these molecules.[4][5] The protocol is designed to be accessible to both new and experienced users of molecular modeling software.

Quantitative Data Summary

The following table summarizes representative quantitative data from molecular docking and in vitro studies of furopyrimidine and related pyrimidine derivatives against various protein kinases. This data is essential for correlating predicted binding affinities with experimental biological activities.

Compound IDTarget ProteinDocking Score (kcal/mol)Binding Energy (kcal/mol)IC50 (µM)Reference
Compound 4 CDK2--0.24[6][7]
Compound 8 CDK2--0.65[6][7]
Compound 11 CDK2--0.50[6][7]
Compound 14 CDK2--0.93[6][7]
Roscovitine (Reference) CDK2--0.394[6][7]
Compound 4c CDK2 (1HCK)--7.9-[8]
Compound 4a CDK2 (1HCK)--7.7-[8]
Compound 14a Bcl-2--1.7 (µg/ml)[9]
Compound 17 Bcl-2--8.7 (µg/ml)[9]

Experimental Protocols

I. Protein Preparation

The initial step in molecular docking is the preparation of the target protein structure. This typically involves retrieving the protein's 3D coordinates from a public database and making necessary modifications to ensure it is suitable for docking.

  • Obtain Protein Structure: Download the X-ray crystal structure of the target protein from the Protein Data Bank (PDB). For this protocol, we will use Cyclin-Dependent Kinase 2 (CDK2) as an example (PDB ID: 2A4L).[6]

  • Clean the Protein Structure:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.

    • If the biological unit is a multimer, select the relevant monomer for the docking study.

  • Add Hydrogens: Add hydrogen atoms to the protein structure. This is crucial as hydrogen atoms play a significant role in ligand binding. Most molecular modeling software has a built-in function for this.

  • Assign Charges: Assign partial charges to the protein atoms. The Kollman charge model is a commonly used force field for this purpose.[1]

  • Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps.

  • Define the Binding Site: Identify the active site or binding pocket of the protein. This is often the location of the co-crystallized ligand in the original PDB file.

II. Ligand Preparation

Proper preparation of the furopyrimidine ligand is equally important for a successful docking study.

  • Create 2D Structure: Draw the 2D chemical structure of the furopyrimidine compound using a chemical drawing tool such as ChemDraw or Marvin Sketch.

  • Convert to 3D: Convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field, such as MMFF94.[1] This step ensures that the ligand is in a low-energy conformation before docking.

  • Assign Charges: Assign partial charges to the ligand atoms. The Gasteiger charge model is a common choice for small molecules.

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This allows the docking software to explore different conformations of the ligand within the binding site.

III. Grid Box Generation

A grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for favorable ligand binding poses.

  • Center the Grid: Center the grid box on the identified binding site of the protein. This can be done by selecting the co-crystallized ligand or key active site residues.

  • Define Grid Dimensions: Set the dimensions (x, y, and z) of the grid box. The box should be large enough to encompass the entire binding site and allow for the ligand to move and rotate freely, but not so large that it includes irrelevant parts of the protein, which would increase computation time. A typical size is 60 x 60 x 60 Å.

IV. Molecular Docking Simulation

This is the core step where the ligand is docked into the prepared protein receptor.

  • Choose a Docking Program: Several well-validated docking programs are available, including AutoDock, Glide, and Discovery Studio.[10][11][12] This protocol will describe a general procedure applicable to most of these programs.

  • Set Docking Parameters:

    • Search Algorithm: Select a search algorithm to explore the conformational space of the ligand. Common algorithms include Lamarckian Genetic Algorithm (LGA) and Monte Carlo simulated annealing.

    • Number of Docking Runs: Specify the number of independent docking runs to be performed (e.g., 10-100). This increases the chances of finding the optimal binding pose.

    • Number of Evaluations: Set the maximum number of energy evaluations for each run.

  • Run the Docking Simulation: Execute the docking calculation. The software will generate a set of possible binding poses for the ligand, each with a corresponding docking score or binding energy.

V. Analysis of Docking Results

The final step involves analyzing the docking results to identify the most likely binding mode and understand the nature of the protein-ligand interactions.

  • Cluster Analysis: Group the docked conformations based on their root-mean-square deviation (RMSD). The lowest energy pose in the most populated cluster is often considered the most probable binding mode.

  • Visual Inspection: Visually inspect the top-ranked binding poses in a molecular visualization program. Check for favorable interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the furopyrimidine ligand and the protein's active site residues.

  • Scoring Function: Analyze the docking scores or binding energies. Lower values generally indicate more favorable binding.

  • Interaction Fingerprints: Generate interaction fingerprints to systematically analyze the types of interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) formed between the ligand and specific amino acid residues.[4]

  • Comparison with Experimental Data: If available, compare the predicted binding mode with experimental data from X-ray crystallography of similar ligand-protein complexes. Also, correlate the docking scores with experimental IC50 or Ki values to validate the docking protocol.

Mandatory Visualizations

molecular_docking_workflow A Protein Preparation H Define Binding Site A->H B Ligand Preparation D Molecular Docking B->D C Grid Box Generation C->D E Results Analysis D->E G End: Identify Lead Candidates E->G F Start: Obtain Structures F->A F->B H->C

Caption: A generalized workflow for a molecular docking experiment.

kinase_inhibition_pathway cluster_cell Cell GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., EGFR) GF->Rec Binds Ras Ras Rec->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Furopyrimidine Furopyrimidine Compound Furopyrimidine->Rec Inhibits

Caption: A conceptual signaling pathway illustrating kinase inhibition.

References

Application Notes and Protocols for In Vitro Antiproliferative Activity Assay of Furopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro antiproliferative activity of furopyrimidine derivatives. This document includes detailed experimental protocols for commonly used assays, a summary of the antiproliferative activity of selected compounds, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Furopyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent antiproliferative effects against various cancer cell lines. These compounds often exert their anticancer effects by targeting key enzymes and signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. One of the prominent mechanisms of action for several furopyrimidine derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] The evaluation of the antiproliferative activity of novel furopyrimidine compounds is a critical step in the drug discovery and development process.

This document provides detailed protocols for two widely used colorimetric assays for assessing cell viability and proliferation: the MTT assay and the Sulforhodamine B (SRB) assay.

Data Presentation: Antiproliferative Activity of Furopyrimidine Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various furopyrimidine derivatives against a panel of human cancer cell lines. This data provides a comparative view of the potency of these compounds.

DerivativeHepG2 (Liver) IC50 (µM)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)PC3 (Prostate) IC50 (µM)HT-29 (Colon) IC50 (µM)Reference
4c 13.1-14.5--[1]
7b 7.28-6.66--[1]
7c 11.2-10.1--[1]
Sorafenib (Control) 5.09-6.60--[1]
DerivativeVEGFR-2 Inhibition IC50 (nM)Reference
4c 57.1[1]
6 67.8[1]
8a 170[1]
8b 123[1]
8c 135[1]
9 110[1]
Sorafenib (Control) 41.1[1]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[2][3] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][4]

Materials:

  • 96-well plates

  • Furopyrimidine derivatives

  • Cancer cell lines

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cancer cells to 70-80% confluency.

    • Harvest cells and determine cell count.

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[5]

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the furopyrimidine derivatives in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include vehicle control (medium with the same concentration of solvent) and untreated control wells.

    • Incubate for a specified period (e.g., 48 or 72 hours).[3]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[4][6]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3][4]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

    • Mix thoroughly on an orbital shaker for 5-15 minutes.[5]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[2][6] A reference wavelength of 630 nm can be used for background correction.[2]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass that is proportional to the number of viable cells.[7][8]

Materials:

  • 96-well plates

  • Furopyrimidine derivatives

  • Cancer cell lines

  • Complete culture medium

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Acetic acid (1% v/v)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation:

    • After compound incubation, gently add 50 µL of cold 10% TCA to each well to fix the cells.

    • Incubate at 4°C for 1 hour.

  • Staining:

    • Wash the plates five times with distilled water and allow them to air dry completely.

    • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]

  • Washing:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[7][8]

    • Allow the plates to air dry completely.

  • Dye Solubilization:

    • Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[7]

    • Place the plate on a shaker for 5-10 minutes.[7]

  • Data Acquisition:

    • Measure the absorbance at 510-570 nm using a microplate reader.[7]

Visualizations

Experimental Workflow

G Experimental Workflow for Antiproliferative Assays cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 Assay Procedure cluster_3 MTT Steps cluster_4 SRB Steps cluster_5 Data Analysis a Culture Cancer Cells b Harvest and Count Cells a->b c Seed Cells in 96-well Plates b->c d Prepare Serial Dilutions of Furopyrimidine Derivatives e Add Compounds to Wells f Incubate for 48-72 hours d->e e->f g MTT Assay f->g h SRB Assay f->h i Add MTT Reagent g->i l Fix Cells with TCA h->l j Incubate (2-4 hours) i->j k Add Solubilization Solution j->k p Measure Absorbance k->p m Stain with SRB l->m n Wash with Acetic Acid m->n o Solubilize Dye with Tris Base n->o o->p q Calculate % Inhibition and IC50 p->q

Caption: Workflow for MTT and SRB antiproliferative assays.

Signaling Pathway

G Furopyrimidine Derivatives Targeting VEGFR-2 Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival mTOR->Survival Furopyrimidine Furopyrimidine Derivatives Furopyrimidine->VEGFR2

Caption: Inhibition of VEGFR-2 signaling by furopyrimidines.

References

Application Notes: Cell Cycle Analysis of Cancer Cells Treated with Furopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furopyrimidines, a class of heterocyclic compounds, have emerged as promising scaffolds in the development of novel anticancer agents. Their mechanism of action often involves the disruption of cell cycle progression, a fundamental process that is dysregulated in cancer. Analyzing the effects of these compounds on the cell cycle is crucial for understanding their therapeutic potential and mechanism of action. These application notes provide a comprehensive overview and detailed protocols for assessing the impact of furopyrimidine compounds on the cell cycle of cancer cells.

Key Application: Elucidating Antiproliferative Mechanisms

A primary application of cell cycle analysis in this context is to determine how furopyrimidine derivatives inhibit cancer cell growth. By treating cancer cells with these compounds and subsequently analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M), researchers can identify specific points of cell cycle arrest. This information is invaluable for mechanism-of-action studies and for the rational design of more potent and selective drug candidates.

Featured Compound: A Furo[2,3-d]pyrimidine Derivative as a PI3K/AKT Inhibitor

Recent studies have identified novel furo[2,3-d]pyrimidine derivatives with significant antiproliferative activity. One such compound, referred to as Compound 10b in a study by Abuel-Magd et al. (2025), has been shown to be a potent PI3K/AKT dual inhibitor.[1] This inhibition disrupts downstream signaling pathways that are critical for cell cycle progression, leading to cell cycle arrest and apoptosis.

Data Presentation: Efficacy of Compound 10b on HS 578T Breast Cancer Cells

The following table summarizes the quantitative data from the cell cycle analysis of the HS 578T breast cancer cell line treated with Compound 10b, demonstrating its efficacy in inducing cell cycle arrest at the G0/G1 phase.[1]

Treatment Group% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Vehicle)45.2%35.8%19.0%
Compound 10b72.5%15.3%12.2%

Experimental Protocols

Protocol 1: Cell Culture and Treatment with Furopyrimidine Compound

This protocol outlines the steps for culturing cancer cells and treating them with a furopyrimidine compound for cell cycle analysis.

Materials:

  • Cancer cell line (e.g., HS 578T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Furopyrimidine compound (e.g., Compound 10b)

  • Vehicle control (e.g., DMSO)

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed the cancer cells in 6-well plates at a density that allows them to reach 60-70% confluency at the time of treatment.

  • Incubate the cells overnight under standard cell culture conditions.

  • Prepare the desired concentrations of the furopyrimidine compound in complete cell culture medium. Include a vehicle control at the same final concentration as the solvent used for the highest drug concentration.

  • Remove the medium from the wells and replace it with the medium containing the furopyrimidine compound or vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24 hours).

Protocol 2: Sample Preparation for Flow Cytometry (Propidium Iodide Staining)

This protocol describes the preparation of cells for cell cycle analysis using propidium iodide (PI) staining.

Materials:

  • Phosphate-buffered saline (PBS), cold

  • Trypsin-EDTA

  • 70% Ethanol, cold

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometry tubes

Procedure:

  • Harvest Cells:

    • For adherent cells, aspirate the medium and wash the cells once with PBS.

    • Add 0.5 mL of Trypsin-EDTA to each well and incubate until cells detach.

    • Neutralize the trypsin with 1 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.

    • For suspension cells, directly transfer the cell suspension to a 15 mL conical tube.

  • Cell Washing:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

  • Fixation:

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with 2 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Store the samples on ice and protected from light until analysis.

Protocol 3: Data Acquisition and Analysis by Flow Cytometry

This protocol provides a general guideline for acquiring and analyzing cell cycle data using a flow cytometer.

Materials:

  • Flow cytometer

  • Cell cycle analysis software (e.g., ModFit LT, FlowJo)

Procedure:

  • Data Acquisition:

    • Set up the flow cytometer with the appropriate laser and filters for PI detection (typically excited by a 488 nm laser and detected in the red fluorescence channel).

    • Run the stained cell samples through the flow cytometer, acquiring data for at least 10,000 single-cell events per sample.

  • Data Analysis:

    • Gate the single-cell population to exclude doublets and debris.

    • Generate a histogram of the PI fluorescence intensity for the single-cell population.

    • Use the cell cycle analysis software to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Mandatory Visualizations

Experimental Workflow

G cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis seed_cells Seed Cancer Cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_compounds Prepare Furopyrimidine Compounds overnight_incubation->prepare_compounds treat_cells Treat Cells prepare_compounds->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells wash_cells Wash Cells harvest_cells->wash_cells fix_cells Fix with Ethanol wash_cells->fix_cells stain_cells Stain with Propidium Iodide fix_cells->stain_cells flow_cytometry Flow Cytometry Acquisition stain_cells->flow_cytometry cell_cycle_analysis Cell Cycle Analysis Software flow_cytometry->cell_cycle_analysis results Quantitative Results (% G1, S, G2/M) cell_cycle_analysis->results

Caption: Experimental workflow for cell cycle analysis.

Signaling Pathway of Furopyrimidine-Induced Cell Cycle Arrest

G cluster_pathway PI3K/AKT Signaling Pathway furopyrimidine Furopyrimidine (Compound 10b) pi3k PI3K furopyrimidine->pi3k g1_arrest G1 Phase Arrest furopyrimidine->g1_arrest akt AKT pi3k->akt cyclin_d1_cdk4_6 Cyclin D1/CDK4/6 akt->cyclin_d1_cdk4_6 rb Rb cyclin_d1_cdk4_6->rb Phosphorylates e2f E2F rb->e2f g1_s_transition G1/S Phase Transition e2f->g1_s_transition

Caption: Furopyrimidine inhibition of the PI3K/AKT pathway.

References

Application Notes: Probing Apoptosis with Furo[2,3-d]pyrimidine Derivatives via Caspase-3 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the induction of apoptosis by Furo[2,3-d]pyrimidine derivatives, with a specific focus on the activation of Caspase-3, a key executioner in programmed cell death.

Furo[2,3-d]pyrimidines are a class of heterocyclic compounds, bioisosteres of purines, that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects.[1] A significant mechanism underlying their antitumor activity is the induction of apoptosis. Several derivatives have been shown to trigger this pathway by inhibiting key signaling molecules such as Epidermal Growth Factor Receptor (EGFR) and PI3K/AKT, ultimately leading to the activation of the caspase cascade.[2][3][4]

Caspase-3 is a critical effector caspase that, once activated by initiator caspases like Caspase-8 or Caspase-9, proceeds to cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][6][7] Therefore, monitoring the activation of Caspase-3 is a pivotal method for quantifying the apoptotic potential of novel therapeutic compounds like Furo[2,3-d]pyrimidine derivatives.

Quantitative Analysis of Furo[2,3-d]pyrimidine Derivatives

The following tables summarize the biological activities of various Furo[2,3-d]pyrimidine derivatives, highlighting their efficacy in inhibiting cell growth and inducing apoptosis.

CompoundCell LineAssayIC50 / GI50 (µM)Notes
3f T-47D (Breast Cancer)EGFR Inhibition0.121 ± 0.004Comparable to the reference inhibitor, erlotinib. Induced a nearly 19-fold increase in total apoptosis.[2]
8f HT-1080 (Fibrosarcoma)Cytotoxicity13.89 - 19.43Induced apoptosis through Caspase 3/7 activation.[8][9]
A549 (Lung Carcinoma)Cytotoxicity13.89 - 19.43Caused cell cycle arrest in the G1/M phase.[8][9]
10b HS 578T (Breast Cancer)Antiproliferative (GI50)1.51Exhibited potent and selective antiproliferative activity.[3][4]
38 Cancer Cell LinesAntiproliferative (GI50)0.91 - 16.7Showed remarkable anticancer activity across a range of cancer cell lines.[3][4]
PI3Kα InhibitionEnzymatic Assay (IC50)0.175 ± 0.007Demonstrated potent inhibitory activity against PI3Kα.[3][4]
PI3Kβ InhibitionEnzymatic Assay (IC50)0.071 ± 0.003Showed strong inhibition of PI3Kβ.[3][4]
AKT InhibitionEnzymatic Assay (IC50)0.411 ± 0.02Exhibited significant inhibitory activity against AKT.[3][4]
5d NCI 59 Cell Line PanelAntiproliferative (Mean GI50)2.41Demonstrated potent anti-proliferative activity.[10][11]
MCF-7 (Breast Cancer)Cytotoxicity1.20 ± 0.21Showed pronounced cytotoxic activity.[10][11]
5e NCI 59 Cell Line PanelAntiproliferative (Mean GI50)1.23Exhibited potent anti-proliferative activity.[10][11]
MCF-7 (Breast Cancer)Cytotoxicity1.90 ± 0.32Showed pronounced cytotoxic activity.[10][11]
40a -VEGFR-2 Inhibition (IC50)0.225Induced G2/M phase cell cycle arrest and apoptosis, accompanied by caspase-3 activation.[12]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways for Furo[2,3-d]pyrimidine-induced apoptosis and a general workflow for investigating Caspase-3 activation.

G Proposed Signaling Pathway of Furo[2,3-d]pyrimidine Derivatives cluster_0 Furo[2,3-d]pyrimidine Derivative cluster_1 Cellular Targets cluster_2 Apoptotic Cascade Derivative Furo[2,3-d]pyrimidine Derivative EGFR EGFR Derivative->EGFR Inhibition PI3K PI3K Derivative->PI3K Inhibition EGFR->PI3K AKT AKT PI3K->AKT Bcl2 Bcl-2 Downregulation AKT->Bcl2 Inhibits Bax Bax Upregulation CytoC Cytochrome c Release Bax->CytoC Bcl2->Bax Inhibits Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of Furo[2,3-d]pyrimidine-induced apoptosis.

G Experimental Workflow for Caspase-3 Activation Studies cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Caspase-3 Analysis cluster_3 Data Analysis A Seed Cancer Cells B Treat with Furo[2,3-d]pyrimidine Derivative (and controls) A->B C Harvest Cells B->C D Cell Lysis C->D E Protein Quantification D->E F Caspase-3 Activity Assay (Colorimetric/Fluorometric) E->F G Western Blot for Cleaved Caspase-3 E->G H Quantify Caspase-3 Activity F->H I Analyze Protein Expression G->I J Correlate with Apoptosis H->J I->J

Caption: General workflow for assessing Caspase-3 activation.

Experimental Protocols

Protocol 1: Colorimetric Caspase-3 Activity Assay

This protocol is based on the spectrophotometric detection of the chromophore p-nitroanilide (pNA) after cleavage from the labeled substrate DEVD-pNA by Caspase-3.[13]

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Furo[2,3-d]pyrimidine derivative of interest

  • Appropriate cancer cell line

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)

  • Caspase-3 Substrate (Ac-DEVD-pNA)

  • Assay Buffer

  • Positive control (e.g., etoposide-treated cells)

  • Negative control (vehicle-treated cells)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the Furo[2,3-d]pyrimidine derivative for the desired time period (e.g., 24, 48 hours). Include positive and negative controls.

  • Cell Lysis:

    • Carefully remove the culture medium.

    • Wash the cells once with PBS.

    • Add 50-100 µL of cold Lysis Buffer to each well and incubate on ice for 15-20 minutes.[14]

    • Centrifuge the plate at 16,000-20,000 x g for 10-15 minutes at 4°C.[14]

    • Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled 96-well plate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay) to ensure equal protein loading.

  • Caspase-3 Assay:

    • In a new 96-well plate, add 50-200 µg of protein from each cell lysate per well.

    • Adjust the volume of each well to 50 µL with Assay Buffer.

    • Add 50 µL of Assay Buffer containing the Caspase-3 substrate (Ac-DEVD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[14][15]

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the fold-increase in Caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.

Protocol 2: Western Blotting for Cleaved Caspase-3

This protocol allows for the specific detection of the active (cleaved) form of Caspase-3.

Materials:

  • SDS-PAGE equipment (gels, running buffer, transfer buffer)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against cleaved Caspase-3

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare cell lysates as described in Protocol 1 (Steps 1-3). Determine protein concentration.

  • SDS-PAGE:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

    • Load the samples onto an SDS-polyacrylamide gel and run at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved Caspase-3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against a loading control to confirm equal protein loading.

  • Data Analysis: Densitometry can be used to quantify the band intensities of cleaved Caspase-3 relative to the loading control.

By employing these detailed protocols and understanding the underlying signaling pathways, researchers can effectively evaluate the potential of novel Furo[2,3-d]pyrimidine derivatives as inducers of apoptosis for the development of new anticancer therapeutics.

References

Application Notes and Protocols for VEGFR-2 Inhibition Assay Using Novel Furan and Furopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the evaluation of novel furan and furopyrimidine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1][2] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of numerous cancers, which rely on sustained angiogenesis for tumor growth and metastasis.[3] Consequently, inhibiting VEGFR-2 is a well-established therapeutic strategy in oncology.[3] Novel furan and furopyrimidine derivatives have emerged as promising scaffolds for the development of potent and selective VEGFR-2 inhibitors.[4][5][6][7] This document outlines the necessary protocols to assess the in vitro efficacy of these compounds.

Data Presentation: Inhibitory Activity of Furan and Furopyrimidine Derivatives

The following tables summarize the in vitro VEGFR-2 inhibitory activity and antiproliferative effects of selected novel furan and furopyrimidine derivatives from recent studies.

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity

Compound IDScaffold TypeIC50 (nM) vs. VEGFR-2Reference CompoundIC50 (nM) vs. VEGFR-2 (Reference)
Furan Derivatives
6aFuran43.31Sorafenib-
6cFuran-Sorafenib-
7bFuran42.5Sorafenib41.1
7cFuran52.5Sorafenib41.1
Furopyrimidine Derivatives
4cFuro[2,3-d]pyrimidine57.1Sorafenib41.1
7fFuro[2,3-d]pyrimidine-Sorafenib-
8aFuro[3,2-e][4][8][9]triazolo[1,5-c]pyrimidine-Sorafenib-
8bFuro[3,2-e][4][8][9]triazolo[1,5-c]pyrimidine38.72Sorafenib-
8cFuro[3,2-e][4][8][9]triazolo[1,5-c]pyrimidine-Sorafenib-
10bFuro[2,3-d]pyrimidine-Sorafenib-
10cFuro[2,3-d]pyrimidine41.40Sorafenib-
10fFuro[2,3-d]pyrimidine-Sorafenib-
12bFuro[2,3-d]pyrimidine-Sorafenib-
14cFuro[2,3-d]pyrimidine-Sorafenib-
14dFuro[2,3-d]pyrimidine-Sorafenib-
15bFuro[2,3-d]pyrimidine---
16cFuro[2,3-d]pyrimidine---
16eFuro[2,3-d]pyrimidine---
Thienopyrimidine Derivatives
21aThieno[2,3-d]pyrimidine---
21bThieno[2,3-d]pyrimidine33.4--
21cThieno[2,3-d]pyrimidine47.0--
21eThieno[2,3-d]pyrimidine21--

Data compiled from multiple sources.[4][5][6][7][10][11][12]

Table 2: In Vitro Antiproliferative Activity against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference CompoundIC50 (µM) (Reference)
Furan Derivatives
7bA549 (Lung)6.66Sorafenib6.60
7bHT-29 (Colon)8.51Sorafenib8.78
Furopyrimidine Derivatives
4cHepG2 (Liver)---
4cMCF-7 (Breast)---
4cA549 (Lung)---
4cPC3 (Prostate)---
4cHT-29 (Colon)---
7bHepG2 (Liver)---
7bMCF-7 (Breast)---
7bPC3 (Prostate)---
7cHepG2 (Liver)---
7cMCF-7 (Breast)---
7cA549 (Lung)---
7cPC3 (Prostate)---
7cHT-29 (Colon)---

Data compiled from multiple sources.[6][7][12][13]

Experimental Protocols

Detailed methodologies for the synthesis of the derivatives and key biological assays are provided below.

Protocol 1: General Synthesis of Furan and Furopyrimidine Derivatives

The synthesis of novel furan and furopyrimidine derivatives often involves multi-step reactions. The following is a generalized procedure based on reported literature.[5][6]

Materials:

  • Starting materials (e.g., benzoin, ethyl cyanoacetate, various aldehydes and amines)

  • Reagents and solvents (e.g., ethanol, dimethylformamide (DMF), piperidine, phosphorus oxychloride)

  • Standard laboratory glassware and equipment (e.g., round-bottom flasks, condensers, magnetic stirrers, heating mantles)

  • Purification apparatus (e.g., column chromatography, recrystallization setup)

  • Analytical instruments for characterization (e.g., NMR, Mass Spectrometry, IR)

Procedure:

  • Synthesis of the Furan or Furopyrimidine Scaffold: The core heterocyclic system is typically synthesized first. For instance, a 2-aminofuran-3-carbonitrile can be prepared from the reaction of an appropriate aldehyde with malononitrile.[6] The furopyrimidine scaffold can be constructed through cyclization reactions.

  • Introduction of Side Chains and Functional Groups: Various side chains are introduced to the core scaffold to interact with the key residues in the VEGFR-2 binding pocket. This is often achieved through reactions such as amide bond formation, ether synthesis, or urea formation.

  • Purification: The crude product is purified using techniques like column chromatography on silica gel or recrystallization from a suitable solvent system.

  • Characterization: The structure and purity of the final compounds are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[14]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., a synthetic peptide or poly(Glu, Tyr) 4:1)

  • Test compounds (furan and furopyrimidine derivatives) dissolved in DMSO

  • Reference inhibitor (e.g., Sorafenib)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the kinase buffer.

  • In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[14]

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the proliferation of endothelial cells or cancer cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or a relevant cancer cell line (e.g., HepG2, MCF-7, A549, PC3, HT-29)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • Reference drug (e.g., Sorafenib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Treat the cells with various concentrations of the test compounds and the reference drug. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO or a solubilization buffer.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation, by plotting a dose-response curve.

Visualizations

The following diagrams illustrate key pathways and workflows.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC AKT Akt PI3K->AKT FAK FAK Src->FAK Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation) ERK->Proliferation mTOR mTOR AKT->mTOR Survival Gene Expression (Survival) AKT->Survival Migration Gene Expression (Migration) FAK->Migration

Caption: VEGFR-2 Signaling Pathway.

Kinase_Assay_Workflow prep Prepare Reagents (Enzyme, Substrate, ATP, Buffers) plate Add Reagents and Compounds to 96-well Plate prep->plate dilution Serial Dilution of Test Compounds dilution->plate reaction Initiate Kinase Reaction (Add ATP/Substrate Mix) plate->reaction incubation Incubate at 30°C reaction->incubation detection Stop Reaction and Add Detection Reagent incubation->detection read Measure Luminescence detection->read analysis Data Analysis (Calculate % Inhibition, IC50) read->analysis

Caption: In Vitro VEGFR-2 Kinase Assay Workflow.

Cell_Assay_Workflow seed Seed Cells in 96-well Plate adhere Allow Cells to Adhere Overnight seed->adhere treat Treat Cells with Test Compounds adhere->treat incubate_treat Incubate for 48-72 hours treat->incubate_treat mtt Add MTT Reagent incubate_treat->mtt incubate_mtt Incubate for 2-4 hours mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance solubilize->read analyze Data Analysis (Calculate % Viability, IC50) read->analyze

Caption: Cell-Based Proliferation (MTT) Assay Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Furo[3,4-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Furo[3,4-d]pyrimidine derivatives. The information is presented in a question-and-answer format to offer direct and actionable guidance for optimizing reaction conditions and overcoming common synthetic challenges.

Troubleshooting Guides

This section addresses common problems that may arise during the synthesis of Furo[3,4-d]pyrimidines, providing potential causes and recommended solutions.

ProblemPossible Cause(s)Troubleshooting Steps & Rationale
Low or No Product Yield 1. Inefficient Intramolecular Cyclization: The ring-closing step is often a critical and challenging part of the synthesis.Optimize Reaction Conditions: Systematically vary the temperature, solvent, and catalyst. High-boiling point solvents like DMF or diphenyl ether may be necessary for thermal cyclization. For base-catalyzed cyclizations, screen different bases (e.g., K₂CO₃, NaH, DBU) and their concentrations.
2. Incomplete Curtius Rearrangement: If utilizing a pathway involving a Curtius rearrangement, incomplete conversion of the acyl azide to the isocyanate will result in low yields.Ensure Anhydrous Conditions: The Curtius rearrangement is sensitive to moisture. Use freshly dried solvents and reagents. Monitor the Reaction: Track the disappearance of the acyl azide starting material by IR spectroscopy (disappearance of the characteristic azide peak around 2130 cm⁻¹).
3. Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate with and deactivate metal catalysts if used in cross-coupling steps.Select Appropriate Catalysts and Ligands: For Suzuki-Miyaura or other cross-coupling reactions, employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) that can stabilize the active catalytic species and promote efficient reaction.
Formation of Significant Side Products 1. Intermolecular Reactions: Instead of the desired intramolecular cyclization, starting materials may react with each other.High Dilution: Running the reaction at a lower concentration can favor intramolecular over intermolecular pathways. Slow Addition: If applicable, add one of the reactants slowly to the reaction mixture to maintain its low concentration.
2. Decomposition of Starting Materials or Product: The reaction conditions (e.g., high temperature, strong acid/base) may be too harsh.Lower Reaction Temperature: If possible, reduce the reaction temperature and extend the reaction time. Use Milder Reagents: Explore milder acids, bases, or catalysts that can promote the desired transformation without causing degradation.
Difficulty in Product Purification 1. Co-elution with Starting Materials or Byproducts: The polarity of the product may be very similar to that of impurities.Optimize Chromatography Conditions: Screen different solvent systems (eluents) for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
2. Poor Solubility of the Product: The final Furo[3,4-d]pyrimidine derivative may have low solubility in common organic solvents.Use a "Catch and Release" Purification Strategy: If applicable, utilize a resin-bound reagent or scavenger to remove impurities, followed by filtration. Trituration: Suspending the crude product in a solvent in which the impurities are soluble but the product is not can be an effective purification technique.

Frequently Asked Questions (FAQs)

Q1: What is a common starting point for the synthesis of the Furo[3,4-d]pyrimidine core?

A1: A frequently employed method involves the construction of a furan ring with appropriate functional groups at the 3 and 4 positions, followed by the formation of the fused pyrimidine ring. One effective, albeit multi-step, approach begins with a furan-3,4-dicarboxylate. This is converted to a di-functionalized intermediate, such as a 4-(2-azido-2-oxoethyl)furan-3-carbonyl azide, which can then undergo intramolecular cyclization.[1]

Q2: I am attempting a multi-component reaction to synthesize a related fused pyrimidine system and am getting low yields. What can I do?

A2: For multi-component reactions leading to fused pyrimidines, such as the synthesis of Furo[3′,4′:5,6]pyrido[2,3-d]pyrimidines, several factors are critical. While some of these reactions can proceed without a catalyst, the choice of solvent and reaction temperature is paramount. Water has been shown to be an effective solvent in some cases, and microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating.[2][3] It is also important to optimize the stoichiometry of the reactants.

Q3: My intramolecular cyclization to form the Furo[3,4-d]pyrimidine ring is not working. What are some common pitfalls?

A3: Intramolecular cyclizations can be challenging. Common issues include incorrect conformation of the starting material that disfavors ring closure, and competing intermolecular side reactions. Ensure that the starting material is pure, as impurities can inhibit the reaction. The choice of a suitable catalyst or reagent to induce cyclization is also critical. For example, in the synthesis of related benzofuro[3,2-b]pyridines, the choice of a phosphine ligand was found to be critical for the success of a palladium-catalyzed cyclization.[4]

Q4: Are there any specific safety precautions I should take when working with the Curtius rearrangement for this synthesis?

A4: Yes, the Curtius rearrangement involves the formation of an acyl azide intermediate, which can be explosive. It is crucial to handle these intermediates with care. Avoid heating them to high temperatures and do not isolate them unless necessary. One-pot procedures where the acyl azide is generated and rearranged in situ are generally safer.[5] Always work behind a blast shield and wear appropriate personal protective equipment.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Biginelli-like Reaction for Dihydropyrimidinone Synthesis
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1-AcetonitrileReflux1245
2-EthanolReflux1252
3-MethanolReflux1260
4-Solvent-free110698
540 mg Cd-COFMethanol110698
640 mg Cd-COFEthanol110885
740 mg Cd-COFAcetonitrile110880
840 mg Cd-COFEthyl acetate110875

Data adapted from a study on the synthesis of dihydropyrimidinones, which are structurally related to the pyrimidine core of Furo[3,4-d]pyrimidines.[6]

Experimental Protocols

Protocol 1: Synthesis of Furo[3,4-d]pyrimidine-2,4-diones via Curtius Rearrangement

This protocol is based on a three-step synthesis of Furo[3,4-d]pyrimidine-2,4-diones.[7]

Step 1: Formation of Acyl Azide from Carboxylic Acid

  • To a solution of 4-(methoxycarbonyl)furan-3-carboxylic acid in an anhydrous solvent (e.g., toluene), add oxalyl chloride or thionyl chloride to form the corresponding acid chloride.

  • After the reaction is complete (monitored by TLC or the cessation of gas evolution), carefully add a solution of sodium azide in water or a biphasic mixture.

  • Stir vigorously at room temperature until the acid chloride is fully converted to the acyl azide.

  • Carefully extract the acyl azide into an organic solvent and dry over anhydrous sodium sulfate.

Step 2: Curtius Rearrangement and Ureide Formation

  • Gently heat the solution of the acyl azide in an inert solvent (e.g., toluene) to induce the Curtius rearrangement to the isocyanate. The reaction progress can be monitored by the evolution of nitrogen gas.

  • Once the rearrangement is complete, add the desired amine to the reaction mixture to form the corresponding ureide.

  • Stir the reaction at room temperature or with gentle heating until the isocyanate is fully consumed.

Step 3: Intramolecular Cyclization to Furo[3,4-d]pyrimidine-2,4-dione

  • To the solution of the ureide, add a suitable base (e.g., sodium ethoxide in ethanol) to promote the intramolecular cyclization.

  • Heat the reaction mixture to reflux and monitor the formation of the bicyclic product by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a suitable acid.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow cluster_start Starting Material Preparation cluster_synthesis Core Synthesis cluster_downstream Downstream Processing start Furan-3,4-dicarboxylic Acid Derivative acyl_azide Acyl Azide Formation start->acyl_azide 1. Oxalyl Chloride 2. Sodium Azide curtius Curtius Rearrangement to Isocyanate acyl_azide->curtius Heat (Toluene) ureide Ureide Formation with Amine curtius->ureide Amine (R-NH2) cyclization Intramolecular Cyclization ureide->cyclization Base (e.g., NaOEt) purification Purification (Chromatography/Recrystallization) cyclization->purification product Furo[3,4-d]pyrimidine-2,4-dione purification->product

Caption: A generalized workflow for the synthesis of Furo[3,4-d]pyrimidine-2,4-diones.

pi3k_akt_pathway GF Growth Factor (GF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor Furo[3,4-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits

Caption: The PI3K/AKT signaling pathway and inhibition by Furo[3,4-d]pyrimidine derivatives.[8][9][10][11][12]

dhfr_inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP Nucleotide Nucleotide Synthesis (DNA, RNA) THF->Nucleotide One-carbon metabolism Inhibitor Furo[3,4-d]pyrimidine Inhibitor (e.g., Methotrexate analog) Inhibitor->DHFR Competitively Inhibits

Caption: The mechanism of Dihydrofolate Reductase (DHFR) inhibition by pyrimidine analogs.[13][14][15][16][17][18]

References

Technical Support Center: Synthesis of Furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione. Our aim is to facilitate the improvement of yield and purity of this target molecule by addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing the this compound core?

A1: A plausible and effective strategy involves a multi-step synthesis commencing with furan-3,4-dicarboxylic acid. The key transformations include the selective protection of one carboxylic acid group, conversion of the unprotected carboxylic acid to an isocyanate via a Curtius rearrangement, subsequent formation of a urea derivative, and finally, a cyclization step to yield the desired trione.

Q2: I am observing low yields in the Curtius rearrangement step. What are the potential causes and solutions?

A2: Low yields in the Curtius rearrangement can stem from incomplete formation of the acyl azide, premature decomposition of the isocyanate intermediate, or the formation of side products. To mitigate these issues, ensure anhydrous reaction conditions, as isocyanates are highly reactive towards water. The choice of solvent and temperature is also critical; the rearrangement is typically performed in an inert solvent like toluene or dioxane with gentle heating.[1][2][3][4][5][6]

Q3: My final product is difficult to purify. What are some common impurities and recommended purification techniques?

A3: Common impurities may include unreacted starting materials, polymeric byproducts from the isocyanate, or incompletely cyclized intermediates. Purification can often be achieved by recrystallization from a suitable solvent system, such as ethanol/water or DMF/water. Column chromatography on silica gel may also be effective, although the polarity of the trione may necessitate the use of polar eluents.

Q4: Are there any safety precautions I should be aware of when synthesizing this compound?

A4: Yes, the synthesis involves several hazardous reagents and intermediates. Acyl azides are potentially explosive and should be handled with care, avoiding heat and shock.[1] Isocyanates are toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible CauseTroubleshooting StepRationale
Incomplete Cyclization of the Ureido-Ester Intermediate Increase reaction temperature or prolong reaction time during the cyclization step. Consider using a stronger base or a different solvent.The cyclization to form the pyrimidine-trione ring can be kinetically slow and may require more forcing conditions to proceed to completion.
Side Reactions of the Isocyanate Intermediate Ensure strictly anhydrous conditions during the Curtius rearrangement and subsequent urea formation. Add the nucleophile (ammonia or amine) promptly after the isocyanate is formed.Isocyanates are highly electrophilic and can react with various nucleophiles, including water and other isocyanate molecules (leading to polymerization).
Poor Quality of Starting Materials Verify the purity of the starting furan-3,4-dicarboxylic acid and other reagents. Purify starting materials if necessary.Impurities in the starting materials can interfere with the reaction and lead to the formation of side products, reducing the overall yield.
Problem 2: Presence of Significant Impurities in the Final Product
Possible CauseTroubleshooting StepRationale
Unreacted Ureido-Ester Intermediate Optimize the cyclization conditions (see Problem 1). Monitor the reaction progress by TLC or LC-MS to ensure complete conversion.Incomplete cyclization is a common source of impurities. Ensuring the reaction goes to completion will simplify purification.
Formation of Symmetric Urea Byproducts During the urea formation step, add the isocyanate slowly to a solution of the amine/ammonia rather than the reverse.This helps to minimize the reaction of the isocyanate with the newly formed urea, which can lead to symmetric byproducts.[7]
Hydrolysis of Ester or Amide Bonds Maintain anhydrous conditions throughout the synthesis, especially during the cyclization step if a base is used.The presence of water can lead to the hydrolysis of ester or amide functionalities, resulting in undesired carboxylic acid or amine impurities.

Quantitative Data

Table 1: Typical Reaction Conditions for Key Synthetic Steps

StepReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Mono-esterification Furan-3,4-dicarboxylic acid, Methanol, H₂SO₄ (cat.)MethanolReflux4-870-85
Acyl Azide Formation Mono-ester, (COCl)₂, NaN₃Acetone/Water0 to RT2-485-95
Curtius Rearrangement Acyl azideToluene or Dioxane80-1001-3>90 (isocyanate)
Urea Formation Isocyanate, NH₃ (gas or solution)THF or Dioxane0 to RT1-270-90
Cyclization Ureido-ester, NaOMe or other baseMethanol or EthanolReflux6-1260-80

Yields are approximate and based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrate and experimental conditions.

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthetic route is based on established chemical transformations and provides a framework for the synthesis of the target molecule.

Step 1: Synthesis of Methyl 4-(carboxy)furan-3-carboxylate

  • Suspend furan-3,4-dicarboxylic acid (1 equivalent) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to separate the mono-ester from the di-ester and unreacted diacid.

  • Acidify the aqueous layer with HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the mono-ester.

Step 2: Synthesis of Methyl 4-(isocyanato)furan-3-carboxylate

  • Dissolve the mono-ester from Step 1 in anhydrous acetone.

  • Add oxalyl chloride (1.1 equivalents) and a catalytic amount of DMF at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting acyl chloride in anhydrous acetone and cool to 0 °C.

  • Add a solution of sodium azide (1.5 equivalents) in water dropwise, keeping the temperature below 10 °C.

  • Stir for 1-2 hours at room temperature.

  • Extract the acyl azide with toluene.

  • Carefully heat the toluene solution to 80-100 °C to initiate the Curtius rearrangement. The evolution of nitrogen gas will be observed.

  • After the gas evolution ceases (1-3 hours), the resulting solution of the isocyanate is used directly in the next step.

Step 3: Synthesis of Methyl 4-(ureido)furan-3-carboxylate

  • Cool the toluene solution containing the isocyanate from Step 2 to 0 °C.

  • Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in dioxane.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • The urea product will precipitate. Collect the solid by filtration and wash with cold toluene.

Step 4: Synthesis of this compound

  • Suspend the urea derivative from Step 3 in methanol.

  • Add a solution of sodium methoxide in methanol (1.5 - 2.0 equivalents).

  • Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and neutralize with acidic resin or by adding aqueous HCl.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Mono-esterification cluster_1 Step 2: Curtius Rearrangement cluster_2 Step 3: Urea Formation cluster_3 Step 4: Cyclization furan_diacid Furan-3,4-dicarboxylic Acid esterification Esterification (MeOH, H₂SO₄) furan_diacid->esterification mono_ester Methyl 4-(carboxy)furan-3-carboxylate esterification->mono_ester acyl_azide_formation Acyl Azide Formation ((COCl)₂, NaN₃) mono_ester->acyl_azide_formation curtius Curtius Rearrangement (Heat) acyl_azide_formation->curtius isocyanate Methyl 4-(isocyanato)furan-3-carboxylate curtius->isocyanate urea_formation Urea Formation (NH₃) isocyanate->urea_formation ureido_ester Methyl 4-(ureido)furan-3-carboxylate urea_formation->ureido_ester cyclization Cyclization (NaOMe, MeOH) ureido_ester->cyclization final_product This compound cyclization->final_product

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Logic

G cluster_0 Troubleshooting Low Yield low_yield Low Final Yield check_cyclization Incomplete Cyclization? low_yield->check_cyclization check_isocyanate Isocyanate Side Reactions? low_yield->check_isocyanate check_starting_material Impure Starting Materials? low_yield->check_starting_material optimize_cyclization Optimize Cyclization: - Increase Temp/Time - Stronger Base check_cyclization->optimize_cyclization Yes anhydrous_conditions Ensure Anhydrous Conditions check_isocyanate->anhydrous_conditions Yes purify_reagents Purify Starting Materials check_starting_material->purify_reagents Yes

References

Technical Support Center: Synthesis of Substituted Furopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted furopyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials and general strategies for synthesizing the furo[2,3-d]pyrimidine core?

A1: The most prevalent strategies for constructing the furo[2,3-d]pyrimidine scaffold involve building the pyrimidine ring onto a pre-existing furan core. A common and versatile starting material is a substituted 2-aminofuran-3-carbonitrile. The pyrimidine ring is then typically formed through cyclocondensation with a one-carbon synthon like formamide, triethyl orthoformate, or by reacting with reagents such as guanidine or urea.[1] Another approach involves multicomponent reactions where the furan and pyrimidine rings are constructed in a single pot from simpler starting materials.[2] Microwave-assisted synthesis has also emerged as a powerful tool to accelerate these reactions and improve yields.[3]

Q2: I am observing a very low yield in my cyclocondensation reaction to form the furopyrimidine ring. What are the likely causes?

A2: Low yields in furopyrimidine synthesis are a common issue and can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[4]

  • Purity of Starting Materials: Impurities in the 2-aminofuran precursor or the cyclizing agent can inhibit the reaction. Ensure all reactants are of high purity.

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature can significantly impact the yield. For instance, in Pinner-type syntheses, strictly anhydrous conditions are critical as moisture can lead to the hydrolysis of intermediates.[4]

  • Side Reactions: Competing reaction pathways can consume starting materials, leading to the formation of undesired byproducts and consequently, a lower yield of the target molecule.

  • Product Degradation: The furopyrimidine core, while generally stable, can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures, which might be used to drive the cyclization.

Q3: My reaction mixture has turned a dark color, and the crude product is difficult to purify. What could be the cause?

A3: Dark coloration and purification difficulties often indicate the formation of polymeric or degradation byproducts. This can be caused by:

  • High Reaction Temperatures: Prolonged heating at high temperatures can lead to the decomposition of starting materials or the product.

  • Strongly Acidic or Basic Conditions: These conditions can promote side reactions and polymerization of the furan ring.

  • Air Oxidation: Some intermediates, particularly in reactions aiming for dihydropyrimidine analogs, can be sensitive to air oxidation, leading to complex mixtures.

To mitigate this, consider lowering the reaction temperature, reducing the reaction time, using a milder catalyst, or performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: I suspect the formation of side products in my reaction. What are some common byproducts in furopyrimidine synthesis?

A4: The nature of side products is highly dependent on the synthetic route. However, drawing parallels from general pyrimidine syntheses, some common byproducts could include:

  • Incompletely Cyclized Intermediates: The reaction may stall after the initial condensation, leading to the isolation of stable, acyclic intermediates.

  • N-acylurea Byproducts: In reactions analogous to the Biginelli synthesis where urea is used, N-acylureas can form as byproducts, complicating purification.

  • Hantzsch-type Dihydropyridines: If the reaction conditions inadvertently favor a Hantzsch-type condensation (often promoted by heat and the presence of ammonia from urea decomposition), fluorescent dihydropyridine byproducts may form.

  • Self-condensation Products: Starting materials like β-ketoesters used in some routes can undergo self-condensation.[4]

Troubleshooting Guides

Problem 1: Low Yield in Formamide Cyclization of 2-Aminofuran-3-carbonitrile
Symptom Possible Cause Suggested Solution
Low conversion of starting material (observed by TLC) 1. Insufficient reaction temperature or time. 2. Low-quality formamide (contains water).1. Increase the reflux temperature or prolong the reaction time. Monitor progress by TLC. 2. Use freshly distilled or high-purity anhydrous formamide.
Formation of multiple unidentified spots on TLC 1. Decomposition of starting material or product. 2. Competing side reactions.1. Lower the reaction temperature and monitor for the disappearance of starting material. 2. Consider alternative, milder cyclizing agents like triethyl orthoformate followed by amination.
Product precipitates but yield is low after workup Product loss during washing steps.The product might have some solubility in the washing solvent (e.g., cold ethanol or water). Minimize the volume of washing solvent used.
Problem 2: Difficulty in Purification of Crude Furopyrimidine Product
Symptom Possible Cause Suggested Solution
Oily or gummy crude product that fails to crystallize 1. Presence of significant impurities. 2. Residual high-boiling solvent (e.g., DMF, DMSO).1. Attempt purification by column chromatography on silica gel. 2. Ensure complete removal of the solvent under high vacuum, possibly with gentle heating.
Product co-elutes with impurities during column chromatography Improper solvent system for chromatography.Systematically screen different solvent systems with varying polarities. A common starting point is a mixture of hexanes and ethyl acetate.
Low recovery after recrystallization 1. The chosen solvent is too good at dissolving the product, even at low temperatures. 2. The product is precipitating out with impurities.1. Select a solvent in which the product is highly soluble at high temperatures but sparingly soluble at room temperature or below. Test a range of solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures like ethanol/water). 2. Allow for slow cooling to promote the formation of pure crystals. If impurities are insoluble, perform a hot filtration step.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Fused Pyrimidines
Starting MaterialsMethodReaction TimeYield (%)Reference
6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles + BromomalononitrileConventional (standing at room temp)24 h42-55[5][6]
6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles + BromomalononitrileMicrowave Irradiation8 min69-88[5][6]
Aldehyde, β-ketoester, Urea (Biginelli Reaction)Conventional (reflux in ethanol)4-8 h60-85[7]
Aldehyde, β-ketoester, Urea (Biginelli Reaction)Microwave Irradiation5-15 min85-95[7]
Table 2: Effect of Catalyst on the Yield of Dihydropyrimidinones (Biginelli-type Reaction)
CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
None-4845[4]
CuCl₂·2H₂O10888
NH₄Cl201275
Strontium Chloride Hexahydrate10585-92

Experimental Protocols

Protocol 1: Synthesis of 6-Phenylfuro[2,3-d]pyrimidin-4-amine via Formamide Cyclization

This protocol is based on established procedures for the synthesis of analogous furo[2,3-d]pyrimidines from 2-aminofuran-3-carbonitriles.[1]

  • Materials:

    • 2-Amino-5-phenylfuran-3-carbonitrile (1 equivalent)

    • Formamide (excess, acts as both reactant and solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add 2-amino-5-phenylfuran-3-carbonitrile.

    • Add an excess of formamide (e.g., 10-15 mL per gram of starting material).

    • Heat the mixture to reflux (approximately 190-210°C) and maintain for 2-4 hours.

    • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Pour the cooled mixture into ice-water with stirring.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Dry the product under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Microwave-Assisted Synthesis of Fused Thiazolo[3,2-a]pyrimidines

This protocol demonstrates the significant rate enhancement and yield improvement achievable with microwave irradiation for the synthesis of fused pyrimidine systems.[5][6]

  • Materials:

    • 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (1 mmol)

    • Bromomalononitrile (1 mmol)

    • Ethanol

  • Procedure:

    • In a microwave reaction vessel, combine the substituted pyrimidine-5-carbonitrile and bromomalononitrile in ethanol.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a suitable temperature (e.g., 100-120°C) for 5-10 minutes.

    • After the reaction is complete, cool the vessel to room temperature.

    • Collect the precipitated product by vacuum filtration.

    • Wash the product with cold ethanol and dry under vacuum.

Visualizations

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yields start Low Yield Observed check_tlc Analyze reaction TLC. Is starting material (SM) consumed? start->check_tlc sm_present Significant SM remains check_tlc->sm_present No sm_gone SM is consumed check_tlc->sm_gone Yes increase_time_temp Increase reaction time or temperature. Consider a more active catalyst. sm_present->increase_time_temp check_reagents Check purity of starting materials and reagents. Ensure anhydrous conditions if necessary. sm_present->check_reagents multiple_spots Multiple new spots on TLC? sm_gone->multiple_spots side_reactions Side reactions are dominant. multiple_spots->side_reactions Yes workup_loss Product loss during workup/purification. multiple_spots->workup_loss No optimize_conditions Lower temperature. Use milder reagents. Run under inert atmosphere. side_reactions->optimize_conditions optimize_purification Optimize workup procedure. - Minimize washing solvent volume. - Choose a better recrystallization solvent. workup_loss->optimize_purification Purification_Workflow Purification Strategy Workflow start Crude Product Obtained is_solid Is the crude product a solid? start->is_solid is_oily Product is an oil/gum is_solid->is_oily No is_solid_node Product is a solid is_solid->is_solid_node Yes column_chromatography Purify by Column Chromatography (e.g., Silica Gel, Hexane/EtOAc) is_oily->column_chromatography trituration Attempt trituration with a non-polar solvent (e.g., Hexane, Ether) to induce solidification. is_oily->trituration recrystallization Attempt Recrystallization is_solid_node->recrystallization success Pure Product column_chromatography->success trituration->is_solid_node Success trituration->column_chromatography Fails solvent_screen Screen for suitable solvent(s). (e.g., Ethanol, MeOH, EtOAc, Toluene, or mixtures) recrystallization->solvent_screen solvent_screen->success

References

Side-product formation in furopyrimidine reactions and solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for furopyrimidine synthesis. This resource is designed to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of furopyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for constructing the furopyrimidine core?

A common and versatile starting material is 2-aminofuran-3-carbonitrile. This precursor allows for the construction of the pyrimidine ring onto the existing furan ring through cyclocondensation reactions with various one-carbon electrophiles.[1]

Q2: Which reagents are typically used for the cyclization of 2-aminofuran-3-carbonitriles to form the pyrimidine ring?

Several reagents can be employed for the cyclization step, including formamide, urea, orthoformates (like triethyl orthoformate), and isothiocyanates. The choice of reagent will determine the substitution pattern on the resulting pyrimidine ring. For instance, using formamide typically yields a 4-aminofuropyrimidine, while urea can be used to synthesize 4-hydroxyfuropyrimidines (which may exist in the tautomeric keto form as furopyrimidin-4-ones).

Q3: My reaction to form a furopyrimidine is showing multiple spots on TLC, and the yield is low. What are the likely side-products?

Low yields and multiple spots on a Thin Layer Chromatography (TLC) plate can indicate the formation of several side-products. Common issues include:

  • Incomplete Cyclization: The reaction may not have gone to completion, leaving unreacted starting materials or intermediate compounds.

  • Dimroth Rearrangement: Fused pyrimidine systems can sometimes undergo a Dimroth rearrangement, where atoms in the pyrimidine ring rearrange to form a more thermodynamically stable isomer.[2][3][4][5][6] This is particularly relevant under acidic or basic conditions and can be influenced by heat.[2][4][5][6]

  • Hydrolysis of Intermediates: If the reaction is not carried out under anhydrous conditions, sensitive intermediates, such as those formed when using orthoformates, can hydrolyze, preventing the desired cyclization.

  • Formation of N-acylureas: When using urea, a competing pathway can lead to the formation of N-acylureas as byproducts.[7]

Q4: How can I minimize the formation of the Dimroth rearrangement product?

To minimize the Dimroth rearrangement, consider the following strategies:

  • Control pH: The rearrangement is often catalyzed by acid or base, so maintaining a neutral pH can be beneficial.[2]

  • Lower Reaction Temperature: Running the reaction at a lower temperature can disfavor the rearrangement pathway.[2]

  • Solvent Choice: The polarity of the solvent can influence the rate of the rearrangement. Experimenting with different solvents may help to suppress this side reaction.

Q5: I am using triethyl orthoformate for the cyclization and observing low yields. What could be the problem?

When using triethyl orthoformate, a common intermediate is an ethoxymethyleneimino derivative.[8] This intermediate is susceptible to hydrolysis. To improve yields, ensure that the reaction is carried out under strictly anhydrous conditions, using dry solvents and glassware. In some cases, the cyclization of this intermediate to the final furopyrimidine requires a separate step, for instance, by treatment with ammonia or an amine.[8]

Troubleshooting Guides

Issue 1: Low Yield and/or Multiple Products in the Synthesis of 4-Aminofuropyrimidines from 2-Aminofuran-3-carbonitrile and Formamide
Symptom Possible Cause Troubleshooting Steps & Solutions
Low yield of the desired 4-aminofuropyrimidine with the presence of starting material. Incomplete reaction.* Increase Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion. * Increase Reaction Temperature: Furopyrimidine synthesis from aminofurans and formamide often requires high temperatures (reflux). Ensure the reaction temperature is adequate.
Presence of an isomeric byproduct, confirmed by mass spectrometry. Dimroth Rearrangement.* Optimize pH: If possible, adjust the reaction conditions to be closer to neutral. * Reduce Temperature: Attempt the reaction at a lower temperature for a longer duration. * Solvent Screening: Investigate the use of different solvents to potentially disfavor the rearrangement.
Formation of a dark, insoluble material (tarring). Decomposition of starting materials or product at high temperatures.* Lower Reaction Temperature: While high temperatures are often necessary, excessive heat can lead to decomposition. Find the optimal balance of temperature and reaction time. * Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
Issue 2: Difficulties in the Cyclization Step using Triethyl Orthoformate
Symptom Possible Cause Troubleshooting Steps & Solutions
Formation of an intermediate that does not cyclize to the furopyrimidine. Hydrolysis of the ethoxymethyleneimino intermediate.* Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Handle reagents under an inert atmosphere.
Low conversion to the final product after the addition of a cyclizing agent (e.g., ammonia). Inefficient cyclization of the intermediate.* Choice of Base/Acid Catalyst: The cyclization step may require catalysis. For example, after forming the intermediate with triethyl orthoformate, cyclization can sometimes be promoted by the addition of a base like sodium ethoxide.[8] * Temperature of Cyclization: The final ring-closing step may have a different optimal temperature than the initial reaction with the orthoformate.

Data on Reaction Conditions and Product Distribution

The following table summarizes the impact of reaction conditions on the yield of furopyrimidine synthesis. Note: The following data is illustrative and based on general principles of organic synthesis. Optimal conditions will vary depending on the specific substrates used.

Starting Material Reagent Solvent Temperature (°C) Time (h) Product Approx. Yield (%) Major Side-Product(s)
2-Aminofuran-3-carbonitrileFormamideFormamide180-2004-64-Aminofuropyrimidine70-85Unreacted starting material, Dimroth rearrangement product
2-Aminofuran-3-carbonitrileUreaN/A (melt)190-2102-4Furopyrimidin-4-one60-75N-acylurea, unreacted starting material
2-Aminofuran-3-carbonitrileTriethyl Orthoformate / Acetic AnhydrideAcetic Anhydride120-1406-8Ethoxymethyleneimino intermediate80-95Hydrolysis products (if wet)
Ethoxymethyleneimino intermediateAmmonia / EthanolEthanol802-44-Aminofuropyrimidine75-90Incomplete cyclization

Experimental Protocols

Protocol 1: Synthesis of 4-Aminofuropyrimidine via Formamide Cyclization

This protocol describes a general procedure for the synthesis of a 4-aminofuropyrimidine from a 2-aminofuran-3-carbonitrile precursor using formamide.

Materials:

  • 2-Aminofuran-3-carbonitrile derivative (1.0 eq)

  • Formamide (excess, used as both reagent and solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ethanol

  • Deionized water

Procedure:

  • To a round-bottom flask, add the 2-aminofuran-3-carbonitrile derivative.

  • Add an excess of formamide to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (typically 180-200 °C).

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-6 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of cold water or an ice-water bath.

  • The product will often precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water) to obtain the pure 4-aminofuropyrimidine.

Visualizations

Logical Workflow for Troubleshooting Furopyrimidine Synthesis

G start Start: Furopyrimidine Synthesis check_purity Check Yield and Purity (TLC, NMR, LC-MS) start->check_purity low_yield Low Yield? check_purity->low_yield impure_product Impure Product? low_yield->impure_product No optimize_conditions Optimize Conditions: - Increase Time/Temp - Check Reagent Purity - Anhydrous Conditions low_yield->optimize_conditions Yes identify_side_products Identify Side-Products (MS, NMR) impure_product->identify_side_products Yes end Pure Furopyrimidine impure_product->end No optimize_conditions->check_purity dimroth Dimroth Rearrangement? identify_side_products->dimroth incomplete_cyclization Incomplete Cyclization? identify_side_products->incomplete_cyclization other_byproducts Other Byproducts? (e.g., N-acylurea, hydrolysis) identify_side_products->other_byproducts dimroth->incomplete_cyclization No mitigate_dimroth Mitigate Dimroth: - Lower Temperature - Adjust pH dimroth->mitigate_dimroth Yes incomplete_cyclization->other_byproducts No drive_cyclization Drive Cyclization: - Increase Time/Temp - Add Catalyst incomplete_cyclization->drive_cyclization Yes purification Purification Strategy: - Recrystallization - Column Chromatography other_byproducts->purification mitigate_dimroth->purification drive_cyclization->purification purification->end

Caption: Troubleshooting workflow for furopyrimidine synthesis.

VEGFR-2 Signaling Pathway

Furopyrimidine derivatives are often investigated as inhibitors of tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Understanding the downstream signaling of VEGFR-2 is crucial for drug development professionals.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Activates Akt Akt PI3K->Akt Activates Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration ERK->Proliferation mTOR mTOR Akt->mTOR Activates Survival Cell Survival, Anti-apoptosis Akt->Survival mTOR->Survival

References

Technical Support Center: Enhancing Solubility of Furo[3,4-d]pyrimidine Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Furo[3,4-d]pyrimidine derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: My Furo[3,4-d]pyrimidine derivative precipitates when I dilute my DMSO stock solution into aqueous buffer or cell culture medium. Why is this happening?

A1: This is a common issue known as "precipitation" or "crashing out." Furo[3,4-d]pyrimidine derivatives are often highly lipophilic (hydrophobic) and have low aqueous solubility. While they may readily dissolve in a polar aprotic solvent like dimethyl sulfoxide (DMSO), the drastic change in solvent polarity upon dilution into an aqueous environment significantly reduces their solubility, causing the compound to come out of solution.

Q2: What is the best initial approach to dissolve a new Furo[3,4-d]pyrimidine derivative for an in vitro assay?

A2: The recommended starting point is to prepare a high-concentration stock solution in 100% anhydrous DMSO. From this stock, you can make serial dilutions in DMSO before performing the final dilution into your aqueous assay buffer or cell culture medium. It is crucial to keep the final DMSO concentration in your assay as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced artifacts and cytotoxicity.

Q3: How can I determine the maximum soluble concentration of my Furo[3,4-d]pyrimidine derivative in my specific assay medium?

A3: A simple method is to perform a visual solubility test. Prepare a series of dilutions of your compound in the intended aqueous medium. After a set incubation time at the experimental temperature, visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film). The highest concentration that remains clear is your approximate maximum working concentration.

Q4: Are there alternative solvents to DMSO that I can use?

A4: While DMSO is the most common co-solvent, other options include ethanol, methanol, or N,N-dimethylformamide (DMF). However, the choice of solvent depends on the specific derivative and the tolerance of your biological assay to that solvent. It is essential to perform vehicle controls to assess the impact of the solvent on your experimental system.

Q5: Can pH adjustment improve the solubility of my Furo[3,4-d]pyrimidine derivative?

A5: The solubility of ionizable compounds can be significantly influenced by pH. If your Furo[3,4-d]pyrimidine derivative has acidic or basic functional groups, adjusting the pH of the buffer may increase its solubility. For acidic compounds, increasing the pH above their pKa will lead to deprotonation and increased solubility. Conversely, for basic compounds, decreasing the pH below their pKa will result in protonation and enhanced solubility. However, it is critical to ensure the chosen pH is compatible with your biological assay.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

Observation: A visible precipitate forms instantly when the DMSO stock of the Furo[3,4-d]pyrimidine derivative is added to the aqueous buffer or cell culture medium.

Possible Cause Troubleshooting Step Rationale
High Final Concentration Decrease the final concentration of the compound. Perform a dose-response experiment to find the optimal concentration range.The final concentration exceeds the aqueous solubility limit of the compound.
Rapid Dilution ("Solvent Shock") 1. Pre-warm the aqueous medium to the experimental temperature.2. Add the DMSO stock solution dropwise while gently vortexing or swirling the medium.3. Perform serial dilutions of the DMSO stock in the aqueous medium rather than a single large dilution.Rapid changes in solvent polarity cause the compound to crash out of solution. Gradual addition allows for better dispersion.
Low Temperature of Aqueous Medium Ensure the aqueous buffer or cell culture medium is pre-warmed to the temperature of the experiment (e.g., 37°C for cell-based assays).Solubility is often temperature-dependent. Many compounds are less soluble at lower temperatures.
Issue 2: Precipitation Over Time During Incubation

Observation: The solution is initially clear after dilution but becomes cloudy or shows precipitate after a period of incubation.

Possible Cause Troubleshooting Step Rationale
Metastable Supersaturated Solution 1. Lower the final working concentration.2. Consider using a formulation strategy like cyclodextrin encapsulation to create a more stable solution.The initial dilution may have created a supersaturated solution that is not thermodynamically stable and crystallizes over time.
pH Shift in Cell Culture 1. Use a cell culture medium with a robust buffering system (e.g., supplemented with HEPES).2. Monitor the pH of the medium throughout the experiment.Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of pH-sensitive compounds.
Interaction with Media Components If using serum-free media, consider adding a low concentration of bovine serum albumin (BSA) if compatible with the assay.Proteins in serum can sometimes help to solubilize and stabilize small molecules.
Evaporation Ensure proper humidification in the incubator and use sealed plates or flasks for long-term experiments.Evaporation can increase the concentration of the compound, pushing it beyond its solubility limit.

Data Presentation

Due to the limited availability of specific aqueous solubility data for Furo[3,4-d]pyrimidine derivatives, the following tables provide data for the closely related and well-studied Pyrazolo[3,4-d]pyrimidine derivatives as a reference. Additionally, a table with in vitro activity (IC50 values) for some Furo[2,3-d]pyrimidine derivatives is included.

Disclaimer: The solubility data presented below for Pyrazolo[3,4-d]pyrimidine derivatives is intended to serve as a guideline. The actual solubility of Furo[3,4-d]pyrimidine derivatives may vary. It is strongly recommended to experimentally determine the solubility of your specific compound in the relevant assay conditions.

Table 1: Apparent Aqueous Solubility of Pyrazolo[3,4-d]pyrimidine Derivatives with Polymeric Formulations [1]

CompoundFormulationApparent Aqueous Concentration (µg/mL)
Pyrazolo[3,4-d]pyrimidine Derivative 1No Polymer (in water)< 0.01
Pyrazolo[3,4-d]pyrimidine Derivative 1With PVPVA~30
Pyrazolo[3,4-d]pyrimidine Derivative 2No Polymer (in water)< 0.01
Pyrazolo[3,4-d]pyrimidine Derivative 2With PVPVA~30

PVPVA: Polyvinylpyrrolidone-vinyl acetate copolymer

Table 2: In Vitro Activity of Selected Furo[2,3-d]pyrimidine Derivatives [2]

Compound IDTarget KinaseIC50 (µM)
Compound VAKT-124
Compound VIaNCI 59 Cell Line (Mean GI50)2.41
Compound VIbNCI 59 Cell Line (Mean GI50)1.23

Experimental Protocols

Protocol 1: Preparation of a Furo[3,4-d]pyrimidine Derivative Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of a Furo[3,4-d]pyrimidine derivative in DMSO for use in biological assays.

Materials:

  • Furo[3,4-d]pyrimidine derivative (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Determine the desired stock concentration (e.g., 10 mM).

  • Calculate the mass of the Furo[3,4-d]pyrimidine derivative required to achieve the desired concentration in a specific volume of DMSO.

  • Weigh the calculated amount of the compound into a sterile tube.

  • Add the corresponding volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Enhancing Aqueous Solubility with Cyclodextrins

Objective: To prepare a solution of a Furo[3,4-d]pyrimidine derivative using a cyclodextrin to improve its aqueous solubility.

Materials:

  • Furo[3,4-d]pyrimidine derivative (powder)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Bath sonicator

  • Rotator

Procedure:

  • Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in the desired aqueous buffer. Gentle warming may be necessary to fully dissolve the HP-β-CD.

  • Weigh the Furo[3,4-d]pyrimidine derivative and add it to the HP-β-CD solution. A common starting molar ratio of compound to cyclodextrin is 1:1.

  • Vortex the mixture vigorously for at least 15 minutes.

  • Sonicate the mixture in a bath sonicator for 15-30 minutes to facilitate the formation of the inclusion complex.

  • Place the solution on a rotator and allow it to equilibrate overnight at room temperature, protected from light.

  • The following day, centrifuge the solution at high speed to pellet any undissolved compound.

  • Carefully collect the supernatant containing the solubilized compound-cyclodextrin complex. The concentration of the solubilized compound should be determined analytically (e.g., by UV-Vis spectroscopy or HPLC).

Mandatory Visualizations

PI3K_AKT_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PI3K AKT AKT PIP3->AKT Recruitment & Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylation mTORC2 mTORC2 mTORC2->AKT Phosphorylation CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth Inhibitor Furo[3,4-d]pyrimidine Kinase Inhibitor Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition Inhibitor->mTORC1 Inhibition

Caption: PI3K/AKT/mTOR signaling pathway with potential inhibition points by Furo[3,4-d]pyrimidine derivatives.

Solubility_Troubleshooting_Workflow Start Start: Solubility Issue with Furo[3,4-d]pyrimidine Derivative CheckConcentration Is the final concentration too high? Start->CheckConcentration ReduceConcentration Reduce final concentration and re-evaluate. CheckConcentration->ReduceConcentration Yes CheckDilution Is the dilution method causing precipitation? CheckConcentration->CheckDilution No Success Solubility Issue Resolved ReduceConcentration->Success OptimizeDilution Optimize dilution: - Pre-warm medium - Slow, dropwise addition - Serial dilution CheckDilution->OptimizeDilution Yes CheckSolvent Is DMSO appropriate and at the lowest possible concentration? CheckDilution->CheckSolvent No OptimizeDilution->Success AlternativeSolvents Consider alternative co-solvents (e.g., Ethanol, DMF) and perform vehicle controls. CheckSolvent->AlternativeSolvents No AdvancedTechniques Consider advanced solubilization techniques. CheckSolvent->AdvancedTechniques Yes AlternativeSolvents->Success Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) AdvancedTechniques->Cyclodextrin SolidDispersion Create a solid dispersion with a hydrophilic polymer. AdvancedTechniques->SolidDispersion Cyclodextrin->Success SolidDispersion->Success

Caption: A workflow for troubleshooting solubility issues with Furo[3,4-d]pyrimidine derivatives.

References

Technical Support Center: Overcoming Poor Pharmacokinetic Profiles of Furopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for researchers, scientists, and drug development professionals working with furopyrimidine compounds. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges encountered during your experiments, with a focus on overcoming poor pharmacokinetic profiles.

Frequently Asked Questions (FAQs)

Q1: My furopyrimidine compound shows very low aqueous solubility. What are the potential causes and how can I improve it?

A1: Poor aqueous solubility is a common challenge with heterocyclic compounds like furopyrimidines. The planar and often lipophilic nature of the scaffold can lead to strong crystal lattice energy and low affinity for water.

Troubleshooting Strategies:

  • Structural Modification:

    • Introduce Polar Functional Groups: The addition of polar groups such as hydroxyl (-OH), amino (-NH2), or short ether chains can increase hydrophilicity.

    • Disrupt Crystal Packing: Introducing non-planar substituents or creating chiral centers can disrupt the crystal lattice energy, which can improve solubility.

    • Salt Formation: If a basic nitrogen atom is present and accessible within your furopyrimidine structure, forming a salt with a pharmaceutically acceptable acid can significantly enhance aqueous solubility.

  • Formulation Approaches:

    • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can enhance the dissolution rate.

    • Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix in an amorphous state can significantly improve its apparent solubility.

    • Complexation: Using cyclodextrins to form inclusion complexes can encapsulate the hydrophobic furopyrimidine molecule and enhance its solubility in aqueous solutions.

    • Lipid-Based Formulations: For highly lipophilic analogs, self-emulsifying drug delivery systems (SEDDS) can be an effective strategy.

Q2: I am observing high metabolic instability with my furopyrimidine compound in liver microsome or hepatocyte assays. What are the likely metabolic pathways involved?

A2: Furopyrimidine compounds can be susceptible to metabolic degradation by various enzymes, primarily Cytochrome P450 (CYP) enzymes and potentially Aldehyde Oxidase (AO).[1] The furan ring, in particular, can be a site of metabolic activity.[1]

Common Metabolic Pathways:

  • CYP-Mediated Oxidation: The furan and pyrimidine rings are susceptible to oxidation by CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, and CYP2E1).[1] This can lead to the formation of reactive intermediates.[1]

  • Aldehyde Oxidase (AO) Metabolism: As nitrogen-containing heterocycles, furopyrimidines can be substrates for AO, leading to oxidation.

  • Phase II Conjugation: If Phase I metabolism introduces a suitable functional group (like a hydroxyl group), the compound can undergo Phase II conjugation (e.g., glucuronidation or sulfation) to increase its water solubility and facilitate excretion.

Q3: My furopyrimidine compound shows high efflux in the Caco-2 permeability assay. What does this indicate and how can it be addressed?

A3: A high efflux ratio (typically a B-A/A-B Papp greater than 2) in a Caco-2 assay suggests that your compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters actively pump the compound out of the cells, which can limit its oral absorption and bioavailability.

Addressing High Efflux:

  • Structural Modifications: Medicinal chemistry efforts can be directed at modifying the furopyrimidine scaffold to reduce its recognition by efflux transporters. This often involves fine-tuning lipophilicity and hydrogen bonding properties.

  • Co-administration with Inhibitors: In a research setting, co-incubating the compound with known efflux transporter inhibitors can confirm that it is a substrate and help to understand its intrinsic permeability.

  • Prodrug Approach: Designing a prodrug that masks the features recognized by the efflux transporter can be a viable strategy. The prodrug is designed to be converted to the active compound after absorption.

Troubleshooting Guides

Guide 1: In Vitro Solubility Assays
Problem / Observation Possible Cause(s) Recommended Solution(s)
Low and variable solubility results. Compound precipitation in DMSO stock solution.Prepare fresh DMSO stock solutions before each experiment. If storage is necessary, use single-use aliquots to avoid freeze-thaw cycles.[2]
Instability of the compound in the assay buffer.Run a control incubation without the compound to check for buffer-related issues. Consider using a different buffer system.
Insufficient equilibration time in thermodynamic solubility assays.Ensure the incubation time is sufficient to reach equilibrium (typically 24 hours or more).[3]
Compound appears less soluble in kinetic vs. thermodynamic assay. The kinetic assay reflects the solubility of the fastest precipitating form from a supersaturated solution.This is a common and expected result. The thermodynamic solubility is the true equilibrium solubility and is generally lower.
Guide 2: In Vitro Metabolic Stability Assays
Problem / Observation Possible Cause(s) Recommended Solution(s)
Compound appears unstable in the absence of NADPH cofactor. Chemical instability of the compound in the assay buffer.Run a control incubation without any microsomes to check for buffer instability.[4]
Degradation by non-NADPH-dependent enzymes present in microsomes (e.g., esterases).If esterase activity is suspected, consider using specific inhibitors or a different test system.[4]
Compound shows very rapid metabolism (t½ < 5 min). The compound is a high-clearance compound.Reduce the microsomal protein concentration (e.g., from 0.5 mg/mL to 0.2 mg/mL).[4]
Microsomal protein concentration is too high.Reduce the incubation time and increase the number of early time points (e.g., 0, 1, 2.5, 5, 10 min).[4]
Compound is stable in microsomes but unstable in hepatocytes. The compound is primarily cleared by Phase II metabolism (e.g., UGTs), which is active in hepatocytes but not in standard microsomal assays.This is a significant finding, indicating that non-CYP pathways are important for your compound's metabolism.[4]
The compound is metabolized by cytosolic enzymes (e.g., Aldehyde Oxidase) not present in microsomes.Consider using S9 fractions or specific inhibitors to further investigate the metabolic pathways.
Poor cell permeability; the compound is not efficiently entering the hepatocytes.Evaluate the compound's permeability using an assay like the Caco-2 assay.[4]

Data Presentation

Table 1: In Silico ADME Predictions for Representative Furopyrimidine Analogs

Compound IDMolecular Weight ( g/mol )LogPH-bond AcceptorsH-bond DonorsTPSA (Ų)Human Intestinal Absorption (%)Caco-2 Permeability (nm/s)
Analog A350.43.25185.292.5150
Analog B410.54.162105.785.180
Analog C380.42.86195.395.8180
Analog D450.64.572120.178.350

Note: These are representative predicted values and should be confirmed experimentally.

Table 2: Experimental Pharmacokinetic Parameters of Selected Furopyrimidine Derivatives

CompoundIC50 (VEGFR-2, nM)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
Furopyrimidine-157.1150 ± 251.5850 ± 1104.2
Furopyrimidine-242.5210 ± 301.01100 ± 1503.8
Furopyrimidine-352.5180 ± 202.0980 ± 1304.5

Source: Adapted from publicly available research data. Actual values will vary based on the specific compound and experimental conditions.

Experimental Protocols

Kinetic Solubility Assay
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the furopyrimidine compound in 100% DMSO.

  • Serial Dilution: Create a serial dilution of the stock solution in DMSO.

  • Assay Plate Preparation: Add the DMSO solutions to a 96-well plate.

  • Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the final desired compound concentrations. The final DMSO concentration should be kept low (e.g., ≤1%).

  • Incubation: Shake the plate at room temperature for 1.5 to 2 hours.

  • Analysis: Measure the turbidity of the solutions using a nephelometer or determine the concentration of the dissolved compound by HPLC-UV or LC-MS/MS after filtration or centrifugation.

Liver Microsomal Stability Assay
  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 mM stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Prepare an NADPH regenerating system solution.

  • Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, the furopyrimidine compound (final concentration typically 1 µM), and human liver microsomes (final concentration typically 0.5 mg/mL).

  • Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Mandatory Visualizations

PI3K_AKT_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: A simplified diagram of the PI3K/AKT signaling pathway.

EGFR_Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruitment Ras Ras Grb2_Sos->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation

Caption: Overview of the EGFR signaling cascade.

p53_MDM2_Pathway DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activation MDM2 MDM2 p53->MDM2 Upregulation Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Proteasomal_Degradation Proteasomal Degradation p53->Proteasomal_Degradation MDM2->p53 Inhibition & Degradation

Caption: The p53-MDM2 negative feedback loop.

References

Troubleshooting low efficacy in furopyrimidine-based anticancer agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with furopyrimidine-based anticancer agents. The content addresses common issues related to low efficacy observed during experiments.

Troubleshooting Guide: Low Efficacy and Inconsistent Results

This guide provides a systematic approach to diagnosing and resolving common issues that can lead to lower-than-expected efficacy of furopyrimidine-based anticancer agents in both in vitro and in vivo experiments.

Q1: My furopyrimidine agent shows low or no cytotoxicity in my cancer cell line viability assay. What are the potential causes and how can I troubleshoot this?

A1: Low cytotoxicity is a frequent challenge that can stem from experimental setup, compound characteristics, or biological resistance. Follow this workflow to diagnose the issue:

G start Low Cytotoxicity Observed step1 Step 1: Verify Compound Integrity & Handling start->step1 step2 Step 2: Review Assay Protocol step1->step2 Compound OK? sub1a Confirm concentration & purity Check storage conditions (light/temp) Assess solubility & precipitation step1->sub1a step3 Step 3: Assess Cell Line Health & Characteristics step2->step3 Protocol OK? sub2a Verify seeding density Check final solvent concentration (e.g., DMSO <0.5%) Optimize incubation time (24, 48, 72h) step2->sub2a step4 Step 4: Investigate Biological Resistance step3->step4 Cells OK? sub3a Confirm cell line identity (STR profiling) Check for contamination (mycoplasma) Ensure passage number is low step3->sub3a end_node Identify Root Cause & Optimize step4->end_node Resistance mechanism identified? sub4a Measure target expression (e.g., PI3K, EGFR) Assess activation of survival pathways (p-Akt) Evaluate drug efflux pump activity step4->sub4a

Caption: Troubleshooting workflow for low cytotoxicity.

Detailed Breakdown:

  • Compound Integrity and Handling:

    • Solubility: Poor aqueous solubility is a common problem for small molecule inhibitors.[1] Prepare a high-concentration stock in a suitable solvent like DMSO and ensure the final concentration in your media is low (typically <0.5%) to avoid artifacts.[1] Visually inspect for precipitation after dilution.

    • Stability: The compound may degrade in culture medium over time. Consider replenishing the media with a fresh compound during long-term experiments.[1]

  • Assay Protocol Optimization:

    • Cell Seeding Density: Inconsistent cell numbers can significantly impact results.[2] Determine the optimal seeding density for your cell line to ensure they are in the logarithmic growth phase during the experiment.

    • Incubation Time: The cytotoxic effect may be time-dependent. Test multiple time points (e.g., 24, 48, 72 hours) to capture the optimal treatment window.[3]

  • Cell Line Characteristics:

    • Identity and Health: Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling. Regularly test for mycoplasma contamination, which can alter drug sensitivity. Use cells with a low passage number to avoid genetic drift.[2]

    • Cytostatic vs. Cytotoxic Effects: The agent may be inhibiting proliferation (cytostatic) rather than inducing cell death (cytotoxic).[2] Consider performing a cell cycle analysis or a colony formation assay to distinguish between these effects.

  • Biological Resistance Mechanisms:

    • Target Expression: Furopyrimidines often target specific kinases (e.g., PI3K, EGFR).[4][5] Verify that your cell line expresses the target protein at sufficient levels.

    • Pathway Activation: Cancer cells can develop resistance by activating alternative survival pathways.[6] For example, upregulation of the PI3K/Akt or WNT signaling pathways can confer resistance to fluoropyrimidines.[6][7]

    • Drug Efflux: Overexpression of drug efflux pumps like P-glycoprotein can actively remove the compound from the cell, reducing its effective concentration.[8]

Q2: I'm observing high variability between replicate wells in my in vitro assays. What should I do?

A2: High variability can mask a true treatment effect.

  • Standardize Procedures: Ensure consistent techniques for cell seeding, drug dilution, and reagent addition. Use of multichannel pipettes should be carefully calibrated.[9]

  • Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. Avoid using the outer wells or fill them with sterile PBS to maintain humidity.

  • Increase Sample Size: A larger number of replicates can help reduce the impact of random error.[9]

Q3: My furopyrimidine agent was potent in vitro, but shows poor efficacy in my in vivo animal model. What could explain this discrepancy?

A3: The transition from in vitro to in vivo systems introduces significant complexity. Discrepancies are common and often related to pharmacokinetic and pharmacodynamic (PK/PD) properties.[2]

Troubleshooting Decision Tree for Poor In Vivo Efficacy

G start Poor In Vivo Efficacy Despite In Vitro Potency pk_issue Is drug exposure at the tumor site sufficient? start->pk_issue dose_issue Is the dose and schedule optimal? pk_issue->dose_issue No sol_pk Solution: - Reformulate to improve solubility/bioavailability - Change route of administration (e.g., PO to IP/IV) pk_issue->sol_pk Yes model_issue Is the tumor model appropriate? dose_issue->model_issue No sol_dose Solution: - Perform Maximum Tolerated Dose (MTD) study - Correlate dose with target engagement (PD markers) dose_issue->sol_dose Yes sol_model Solution: - Confirm target expression in the xenograft - Consider a different model (e.g., PDX) - Account for tumor microenvironment (TME) model_issue->sol_model Yes success Improved Efficacy model_issue->success No sol_pk->success sol_dose->success sol_model->success

Caption: Decision tree for troubleshooting poor in vivo efficacy.

  • Pharmacokinetics (PK) & Bioavailability: The compound may have poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor tissue.[10] Consider performing a basic PK study to measure plasma and tumor drug concentrations over time. The route of administration (e.g., oral, intraperitoneal, intravenous) significantly impacts drug exposure.[11]

  • Dosing and Scheduling: The dose used may be insufficient to achieve a therapeutic concentration at the tumor site. It is critical to determine the Maximum Tolerated Dose (MTD) before starting efficacy studies.[11] The dosing frequency should also be optimized based on the drug's half-life and target engagement data.[11]

  • Tumor Microenvironment (TME): Standard in vitro 2D cultures lack the complex interactions with stromal cells, immune cells, and extracellular matrix found in vivo, which can influence drug response.[2]

  • Tumor Model: Ensure the chosen xenograft model (e.g., cell line-derived or patient-derived) expresses the drug's molecular target and has consistent growth kinetics.[9][12]

Quantitative Data Summary

The following tables provide illustrative data to guide experimental design. Actual values should be determined empirically for each specific furopyrimidine agent and biological system.

Table 1: Representative In Vitro Efficacy of Furopyrimidine-Based Kinase Inhibitors

Compound Class Target Pathway Example Cell Line IC50 (nM) Notes
Thienopyrimidine PI3K U87MG (Glioblastoma) 5 - 50 Efficacy dependent on PIK3CA mutation status.[5][13]
Furopyrimidine EGFR A549 (Lung Cancer) 10 - 100 Sensitivity correlates with EGFR expression levels.

| Furopyrimidine-Chalcone | Apoptosis Induction | MCF-7 (Breast Cancer) | 1200 - 1900 | May overcome resistance to standard agents.[14] |

Table 2: Recommended Starting Parameters for In Vivo Studies

Parameter Recommendation Rationale & Considerations
MTD Study Starting Dose 1/10th of in vitro IC50 (converted to mg/kg) or 10-20 mg/kg (PO) / 5-10 mg/kg (IV) for mice.[9][11] A conservative starting point to establish a safety profile before efficacy studies.
Efficacy Study Dose 80-100% of the determined MTD. To maximize therapeutic effect while minimizing toxicity.
Tumor Implantation 5 x 10^6 cells subcutaneously. A common starting number, should be optimized for consistent tumor growth.[9]
Study Initiation Volume 100-150 mm³. Ensures tumors are well-established and vascularized before treatment begins.[9]

| Group Size | 8-10 animals per group. | Provides sufficient statistical power to detect a treatment effect.[9] |

Frequently Asked Questions (FAQs)

  • Q: What is the primary mechanism of action for furopyrimidine-based anticancer agents?

    • A: Furopyrimidines are a diverse class of heterocyclic compounds.[4] Many function as kinase inhibitors, targeting key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR and EGFR pathways.[4][5] Others, particularly fluorinated pyrimidines like 5-Fluorouracil (5-FU), act as antimetabolites that inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, and can also be incorporated into DNA and RNA to cause damage.[15][16]

  • Q: My compound is poorly soluble even in DMSO. What are my options?

    • A: Improving solubility is critical for obtaining reliable data.[17] You can try gentle warming or sonication, but be cautious of compound degradation.[1] Alternative solvents like ethanol or dimethylformamide (DMF) can be tested.[1] For in vivo studies, formulation strategies using co-solvents, cyclodextrins, or lipid-based carriers may be necessary to improve bioavailability.[18]

  • Q: How do cancer cells develop resistance to furopyrimidine agents?

    • A: Resistance is a major clinical challenge and can occur through several mechanisms:[6][8]

      • Target Alteration: Mutations in the target kinase can prevent the drug from binding effectively.

      • Increased Target Expression: Cells may overproduce the target enzyme, such as thymidylate synthase in the case of 5-FU, requiring higher drug concentrations for inhibition.[19]

      • Pathway Reactivation: Cells can activate compensatory signaling pathways to bypass the inhibited node. For example, feedback loops can reactivate the PI3K pathway despite inhibition.[13]

      • Increased Drug Efflux: Upregulation of ABC transporter proteins can pump the drug out of the cell.[8]

      • Altered Drug Metabolism: Increased activity of drug-degrading enzymes (like dihydropyrimidine dehydrogenase for 5-FU) or decreased activity of activating enzymes can reduce the concentration of the active drug form.[6][15]

Signaling Pathway Commonly Associated with Furopyrimidine Resistance

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Furopyrimidine Inhibitor Inhibitor->PI3K Inhibits Resistance Resistance Mechanism: Feedback loop or mutation reactivates pathway Resistance->PI3K Bypasses Inhibition

Caption: PI3K/Akt pathway, a common resistance mechanism.

Key Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by living cells.[3][20]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Furopyrimidine agent (stock solution in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the furopyrimidine agent in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).[21]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[3]

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.[21]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 10-15 minutes.[22]

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[21]

  • Data Analysis: Subtract the average absorbance of the blank wells. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[21]

Protocol 2: In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the efficacy of a furopyrimidine agent in a subcutaneous xenograft model.[9]

Materials:

  • Immunodeficient mice (e.g., Nude or SCID), 6-8 weeks old

  • Cancer cell line suspension (e.g., 5 x 10⁶ cells in 100 µL PBS/Matrigel)

  • Furopyrimidine agent formulated in an appropriate vehicle

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Tumor Implantation: Subcutaneously implant the cancer cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor animals 2-3 times per week for tumor growth. Begin measurements once tumors are palpable. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.[9]

  • Randomization: When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, Furopyrimidine Agent Low Dose, Furopyrimidine Agent High Dose, Positive Control) with 8-10 mice per group. Ensure the average tumor volume is similar across all groups.[9]

  • Treatment Administration: Administer the agent and vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage for 21 days).

  • Data Collection: Measure tumor volume and body weight 2-3 times per week. Monitor animals daily for any clinical signs of toxicity. Body weight loss should not exceed 15-20%.[11]

  • Endpoint: The study may be concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment cycle.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

References

Refining molecular models for Furo[3,4-d]pyrimidine computational studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in refining molecular models for Furo[3,4-d]pyrimidine computational studies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the computational modeling of Furo[3,4-d]pyrimidine and its derivatives.

Q1: My geometry optimization for Furo[3,4-d]pyrimidine fails to converge. What are the common causes and solutions?

A1: Geometry optimization failures for planar heterocyclic systems like Furo[3,4-d]pyrimidine often stem from several issues:

  • Poor Initial Geometry: A starting structure that is far from a stable conformation can cause the optimization algorithm to fail. Ensure your initial 3D coordinates are reasonable, for instance, by using a rapid structure generation tool followed by a preliminary cleanup with a molecular mechanics force field.

  • Inappropriate Level of Theory: For planar aromatic systems, the chosen quantum mechanics (QM) method might be inadequate. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, ωB97XD) and a sufficiently large basis set (e.g., 6-31G(d,p) or larger) is generally recommended.

  • Symmetry Issues: Sometimes, enforcing strict symmetry can hinder convergence. Try running the optimization without symmetry constraints.

  • Hessian Estimation: The initial estimate of the Hessian matrix (the matrix of second derivatives of energy) can be poor. Most software allows for the calculation of an initial Hessian, which can improve convergence despite the initial computational cost.[1]

If problems persist, consider a multi-step optimization workflow. Start with a less computationally expensive method (like a semi-empirical method or a small basis set DFT) to get a reasonable structure before moving to a higher level of theory for final refinement.

Q2: How do I choose the correct force field for Molecular Dynamics (MD) simulations of a novel Furo[3,4-d]pyrimidine derivative?

A2: Standard biomolecular force fields like AMBER or CHARMM do not have pre-existing parameters for the Furo[3,4-d]pyrimidine scaffold. Therefore, you must parameterize it as a novel residue.

  • Start with a General Force Field: The General Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF) are excellent starting points for drug-like small molecules. These provide parameters for most common bond, angle, and dihedral types.

  • Derive Partial Atomic Charges: This is the most critical step. Electrostatic interactions are dominant, and inaccurate charges lead to unreliable simulations. The Restrained Electrostatic Potential (RESP) method, which fits atomic charges to the QM electrostatic potential, is a widely accepted standard.[2][3] A faster, though potentially less accurate, alternative is the AM1-BCC method.[2]

  • Check and Refine Dihedral Angles: The general force fields may not accurately represent the rotational profiles of key dihedral angles, especially those connecting the core to substituent groups. You should perform a QM dihedral scan (calculating the energy as the bond is rotated) and fit a new set of dihedral parameters to match this profile.

  • Validate: Once parameterized, it is crucial to validate the model, for instance, by running a short MD simulation in a solvent box and checking for structural stability and reasonable dynamics.

Q3: My MD simulation is unstable and crashing. What should I check?

A3: Simulation instability often points to issues with the force field parameters or the initial system setup.

  • Improperly Parameterized Atoms/Bonds: Check for "improper" dihedral angles that maintain planarity and ensure all new parameters are correctly assigned.

  • High-Energy Contacts: The initial structure might have atoms that are too close together (clashes). Perform a robust energy minimization of the entire system (solute and solvent) before starting the dynamics simulation.

  • Integration Timestep: A timestep that is too large (e.g., >2 fs) can cause the simulation to become unstable, especially with rigid bonds constrained by algorithms like SHAKE. Try reducing the timestep.

  • Charge Neutrality: Ensure the total charge of your system is zero. A net charge can introduce artifacts, especially with Particle Mesh Ewald (PME) for long-range electrostatics. If the molecule is charged, add the appropriate number of counter-ions to neutralize the system.

Data Presentation: Model Validation

Validating computational models against experimental data is a critical step. Below are examples of how to structure quantitative data for comparison.

Table 1: Comparison of Calculated vs. Experimental Molecular Geometries

This table compares key geometric parameters (bond lengths, angles) from a DFT calculation (e.g., B3LYP/6-311+G(d,p)) with experimental data from X-ray crystallography. As a specific CIF file for the parent Furo[3,4-d]pyrimidine is not publicly available, this example uses illustrative data based on a related dihydrofuro[3,4-d]pyrimidine derivative.

ParameterAtoms InvolvedCalculated Value (Å or °)Experimental Value (Å or °)% Difference
Bond LengthN1-C21.3411.3350.45%
Bond LengthC4-N91.3851.3780.51%
Bond LengthC5-C61.3701.3650.37%
Bond LengthO7-C81.3751.3710.29%
Bond AngleC2-N3-C4115.2115.5-0.26%
Bond AngleN3-C4-N9127.8128.1-0.23%
Bond AngleC4a-C5-C6106.5106.30.19%

Table 2: Comparison of Atomic Partial Charge Derivation Methods

This table summarizes common methods for deriving partial atomic charges, a crucial step in force field parameterization.[2][3]

MethodBasisDescriptionProsCons
RESP QM (HF/6-31G*)Fits atomic charges to reproduce the quantum mechanical electrostatic potential around the molecule, with restraints to avoid unphysical values.High quality, less dependent on conformation, widely accepted standard for AMBER/GAFF.[2][3]Computationally intensive, requires multiple steps (optimization, ESP calculation, fitting).
AM1-BCC Semi-empirical (AM1)A fast, semi-empirical method that adds bond charge corrections (BCCs) to produce charges that emulate RESP charges.[2]Very fast, suitable for high-throughput parameterization.[2]Generally less accurate than RESP, may not capture complex electronic effects as well.
Mulliken QMPartitions the total electron density among the atoms in the molecule.Simple and fast to calculate from any QM wavefunction.Highly dependent on the basis set, often produces poor results for intermolecular interactions.
ChelpG QMFits charges to the electrostatic potential on a grid of points, similar to ESP but with a different fitting scheme.Provides a good representation of the electrostatic potential.Can be sensitive to molecular conformation.

Experimental Protocols for Model Validation

Detailed methodologies for key experiments used to generate validation data for computational models.

Protocol 1: Structure Elucidation by 1D & 2D NMR Spectroscopy

This protocol provides a workflow for confirming the covalent structure of a synthesized Furo[3,4-d]pyrimidine derivative.

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Acquire 1D Spectra:

    • ¹H NMR: Acquire a standard proton spectrum. Note the chemical shift (ppm), integration (relative number of protons), and multiplicity (singlet, doublet, etc.) of each signal.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all unique carbon atoms.

  • Acquire 2D Spectra:

    • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). Cross-peaks connect coupled protons, allowing for the tracing of spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom it is directly attached to. It is the most reliable way to assign carbons that have attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by 2-3 bonds. It is crucial for identifying quaternary (non-protonated) carbons and for connecting different spin systems to build the complete molecular skeleton.

  • Data Interpretation:

    • Use the HSQC spectrum to label protons and their directly attached carbons.

    • Use the COSY spectrum to connect adjacent proton-bearing fragments.

    • Use the HMBC spectrum to piece the fragments together and assign quaternary carbons based on long-range H-C correlations.

    • Confirm that all observed correlations are consistent with the proposed Furo[3,4-d]pyrimidine structure.

Protocol 2: Single-Crystal X-ray Diffraction

This protocol outlines the steps to obtain a definitive 3D structure of a molecule, providing precise bond lengths and angles for computational model validation.

  • Crystal Growth (Crucial Step):

    • Ensure the compound is highly pure.

    • Select a suitable solvent or solvent system in which the compound has moderate solubility.

    • Common methods include:

      • Slow Evaporation: Dissolve the compound in a solvent and allow the solvent to evaporate slowly over several days in a dust-free environment.

      • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a "precipitant" solvent in which the compound is insoluble but which is miscible with the primary solvent. The precipitant vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.

      • Slow Cooling: Create a saturated solution at an elevated temperature and allow it to cool slowly and undisturbed.

  • Crystal Mounting: Using a microscope, select a single, well-formed crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible cracks. Mount it on a cryo-loop or glass fiber.

  • Data Collection:

    • Mount the crystal on a diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

    • Expose the crystal to a monochromatic X-ray beam and rotate it, collecting the diffraction pattern on a detector.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to determine the unit cell dimensions, space group, and reflection intensities.

    • Solve the "phase problem" to generate an initial electron density map.

    • Build an atomic model into the electron density map.

    • Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. The final output is typically a Crystallographic Information File (CIF).

Protocol 3: Determination of LogP by Shake-Flask Method

This protocol details the "gold standard" method for measuring a compound's lipophilicity (LogP), a key parameter for validating solvation models.

  • Preparation:

    • Prepare a buffer solution (e.g., phosphate buffer, pH 7.4) and saturate it with 1-octanol by mixing vigorously and allowing the phases to separate.

    • Saturate 1-octanol with the buffer solution in the same manner. This pre-saturation is critical for accurate results.

    • Prepare a stock solution of the Furo[3,4-d]pyrimidine derivative in a suitable solvent (e.g., DMSO) at a known high concentration (e.g., 10 mM).

  • Partitioning:

    • In a glass vial, add a precise volume of the pre-saturated 1-octanol and pre-saturated buffer (e.g., 2 mL of each).

    • Add a small volume of the compound's stock solution to the vial. The final concentration should not exceed the compound's solubility in either phase.

    • Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases and reach equilibrium.

    • Let the vial stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process.

  • Quantification:

    • Carefully withdraw an aliquot from the aqueous phase and another from the 1-octanol phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV, LC-MS). This requires creating a calibration curve for the compound in each phase.

  • Calculation:

    • Calculate the LogP using the formula: LogP = log₁₀ ([Compound]octanol / [Compound]aqueous)

Protocol 4: Kinetic Aqueous Solubility Assay

This protocol describes a high-throughput method for determining kinetic solubility, which is relevant for early drug discovery and useful for validating computational predictions.

  • Preparation:

    • Prepare a buffer solution (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

    • Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 20 mM).

    • Prepare a series of standards of the compound at known concentrations in a DMSO/buffer mixture for the calibration curve.

  • Assay Procedure:

    • Dispense the buffer solution into the wells of a 96-well microplate (e.g., 198 µL per well).

    • Add a small volume of the DMSO stock solution to the buffer in each well (e.g., 2 µL) to achieve the desired final concentration. This rapid addition from a DMSO stock is what defines the measurement as "kinetic".

    • Seal the plate and shake at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours) to allow for precipitation.

  • Separation and Quantification:

    • After incubation, separate the undissolved precipitate from the saturated solution. This is typically done by filtering the plate through a filter plate (e.g., 0.45 µm pore size) via centrifugation.

    • Transfer the clear filtrate to a new UV-transparent 96-well plate.

    • Measure the UV absorbance of the samples and standards using a microplate reader at the compound's λ_max.

  • Calculation:

    • Construct a calibration curve from the absorbance readings of the standards.

    • Use the calibration curve to determine the concentration of the compound in the filtrate. This concentration is the kinetic solubility.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) to illustrate key processes.

G cluster_QM Quantum Mechanics (QM) cluster_FF Force Field (FF) cluster_MD Molecular Dynamics (MD) opt Geometry Optimization (e.g., DFT B3LYP/6-31G) esp ESP Calculation (HF/6-31G) opt->esp scan Dihedral Scan opt->scan charges Derive RESP Charges esp->charges dihedrals Fit Dihedral Parameters scan->dihedrals gaff Initial Parameters (GAFF / CGenFF) gaff->charges gaff->dihedrals final_ff Final Topology & Parameter Files charges->final_ff dihedrals->final_ff minimize Energy Minimization final_ff->minimize equilibrate System Equilibration (NVT, NPT) minimize->equilibrate production Production MD Run equilibrate->production start Define Furo[3,4-d]pyrimidine Derivative Structure start->opt start->gaff Troubleshooting_Workflow decision decision solution solution problem problem start Optimization Fails to Converge d1 Is the initial geometry reasonable? start->d1 s1 Generate new 3D coords and pre-optimize with MMFF d1->s1 No d2 Is the basis set sufficiently large? d1->d2 Yes s1->d1 s2 Increase basis set size (e.g., 6-31G* -> 6-311+G**) d2->s2 No d3 Does the structure oscillate or fail on the first step? d2->d3 Yes s2->d2 s3 Calculate initial Hessian (e.g., `opt=calcfc`) d3->s3 Yes d4 Is the structure dissociating or rearranging? d3->d4 No end Successful Convergence d3->end Converged after a few steps s3->d3 s4 Check connectivity. Use a lower level of theory for a better initial guess. d4->s4 Yes d4->end No s4->d1 EGFR_Pathway cluster_downstream Downstream Signaling cluster_response Cellular Response ligand Growth Factor (e.g., EGF) egfr EGFR Receptor ligand->egfr dimer EGFR Dimerization & Autophosphorylation egfr->dimer pi3k PI3K/AKT Pathway dimer->pi3k activates ras RAS/MAPK Pathway dimer->ras activates plc PLCγ Pathway dimer->plc activates inhibitor Furo[3,4-d]pyrimidine Inhibitor inhibitor->dimer blocks response Proliferation, Survival, Angiogenesis pi3k->response ras->response plc->response PI3K_AKT_Pathway cluster_response Downstream Effects rtk Receptor Tyrosine Kinase (e.g., EGFR, FLT3) pi3k PI3K rtk->pi3k activates pip2 PIP2 pip3 PIP3 pip2->pip3 P PI3K akt AKT pip3->akt recruits & activates mtor mTOR akt->mtor activates bad Bad akt->bad inhibits inhibitor Furo[3,4-d]pyrimidine Inhibitor inhibitor->pi3k blocks response Cell Growth, Proliferation, Inhibition of Apoptosis mtor->response bad->response FLT3_Pathway cluster_downstream Downstream Signaling cluster_response Leukemic Cell Response ligand FLT3 Ligand flt3 FLT3 Receptor ligand->flt3 dimer FLT3 Dimerization & Autophosphorylation flt3->dimer pi3k PI3K/AKT Pathway dimer->pi3k activates ras RAS/MAPK Pathway dimer->ras activates stat5 STAT5 Pathway dimer->stat5 activates itd FLT3-ITD Mutation (Constitutive Activation) itd->dimer bypasses ligand inhibitor Furo[3,4-d]pyrimidine Inhibitor inhibitor->dimer blocks response Proliferation, Survival, Block of Differentiation pi3k->response ras->response stat5->response

References

Addressing non-specific binding in Furo[3,4-d]pyrimidine kinase assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering non-specific binding in kinase assays involving Furo[3,4-d]pyrimidine-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding and high background signals in kinase assays using Furo[3,4-d]pyrimidine compounds?

High background and non-specific binding in kinase assays can arise from several factors related to the intrinsic properties of the Furo[3,4-d]pyrimidine compounds and their interaction with assay components. Key causes include:

  • Compound Interference: The heterocyclic nature of the Furo[3,4-d]pyrimidine scaffold can lead to interference with common assay detection methods.

    • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in fluorescence-based assays, leading to a false-positive signal.[1]

    • Fluorescence Quenching: The compound might absorb light emitted by the assay's fluorophore, which can be misinterpreted in certain assay formats.[1]

    • Luciferase Inhibition: In luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™), the compound may directly inhibit the luciferase enzyme, leading to misleading results.[1][2]

  • Compound Aggregation: At higher concentrations, some small molecules, including potentially Furo[3,4-d]pyrimidines, can form colloidal aggregates. These aggregates can sequester and denature proteins, including the kinase, leading to non-specific inhibition and a high background signal.[1]

  • Non-Specific Binding to Assay Components: The inhibitor may bind non-specifically to the surfaces of the assay plate or to other proteins and reagents in the assay mixture, contributing to the background signal.

Q2: How can I determine if my Furo[3,4-d]pyrimidine inhibitor is directly interfering with the assay detection system?

To isolate and identify direct compound interference, a series of control or "counter-screen" experiments should be performed. These experiments systematically omit key biological components to pinpoint the source of the interference.[1] A recommended workflow is outlined below.

Q3: What is compound aggregation, and how can it lead to false-positive results?

Compound aggregation occurs when small molecules form colloidal particles in the assay buffer. These aggregates can non-specifically adsorb proteins, including the kinase enzyme, leading to denaturation and loss of activity. This non-specific inhibition can be mistaken for true inhibition of the target kinase.

Q4: What are some general strategies to mitigate non-specific binding in my kinase assay?

Several strategies can be employed to reduce non-specific binding:

  • Addition of Detergents: Including a non-ionic detergent, such as Triton X-100 or Tween 20, in the assay buffer can help to disrupt hydrophobic interactions and prevent compound aggregation.

  • Inclusion of a Blocking Protein: Adding an inert protein like Bovine Serum Albumin (BSA) to the assay buffer can help to block non-specific binding sites on the assay plate and other surfaces.

  • Adjusting Buffer Conditions: Optimizing the pH and salt concentration of the assay buffer can help to minimize non-specific interactions by altering the charge of the molecules involved.

Troubleshooting Workflow

This workflow provides a systematic approach to identifying and addressing non-specific binding issues with Furo[3,4-d]pyrimidine compounds.

G start High Background or Suspected Non-Specific Binding check_interference Run Compound Interference Assays start->check_interference interference_found Interference Detected check_interference->interference_found Yes no_interference No Interference check_interference->no_interference No optimize_buffer Optimize Assay Buffer (BSA, Salt, pH) interference_found->optimize_buffer check_aggregation Test for Compound Aggregation no_interference->check_aggregation aggregation_found Aggregation Detected check_aggregation->aggregation_found Yes no_aggregation No Aggregation check_aggregation->no_aggregation No aggregation_found->optimize_buffer no_aggregation->optimize_buffer retest Re-test Compound in Optimized Buffer optimize_buffer->retest end Problem Resolved retest->end

Caption: A troubleshooting workflow for non-specific binding.

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

This protocol helps determine if the Furo[3,4-d]pyrimidine compound is autofluorescent at the assay's wavelengths.

Methodology:

  • Prepare serial dilutions of the Furo[3,4-d]pyrimidine compound in the assay buffer.

  • Dispense the dilutions into the wells of the microplate used for the kinase assay.

  • Include control wells containing only the assay buffer (blank).

  • Read the plate using the same excitation and emission wavelengths as the primary kinase assay.

  • Interpretation: A concentration-dependent increase in fluorescence in the absence of other assay components indicates compound autofluorescence.

Protocol 2: Testing for Compound Aggregation

This protocol determines if the observed inhibition is due to the formation of compound aggregates.

Methodology:

  • Repeat the primary kinase assay with two sets of conditions:

    • Set A: Standard assay buffer.

    • Set B: Assay buffer supplemented with 0.01-0.1% Triton X-100.

  • Test a full dose-response curve of the Furo[3,4-d]pyrimidine compound under both conditions.

  • Interpretation: A significant rightward shift in the IC50 curve in the presence of Triton X-100 suggests that the compound may be forming aggregates that contribute to the observed inhibition.

Protocol 3: Luciferase Inhibition Counter-Screen

This protocol is essential for luminescence-based kinase assays (e.g., ADP-Glo™) to rule out direct inhibition of the luciferase reporter enzyme.

Methodology:

  • Set up the standard kinase assay reaction, but replace the kinase with buffer.

  • Add serially diluted Furo[3,4-d]pyrimidine compound to these wells.

  • Initiate the detection reaction by adding the luciferase-containing reagent.

  • Read the luminescence signal.

  • Interpretation: A concentration-dependent decrease in luminescence indicates that the compound is inhibiting the luciferase enzyme.[1][2]

Data Presentation

Table 1: Recommended Concentrations of Additives to Reduce Non-Specific Binding
AdditiveRecommended Starting ConcentrationPurpose
Triton X-1000.01% (v/v)Reduces compound aggregation
Tween 200.01% - 0.05% (v/v)Reduces non-specific hydrophobic interactions
Bovine Serum Albumin (BSA)0.1 - 1 mg/mLBlocks non-specific binding to surfaces
Table 2: Example Data Interpretation for Compound Interference Assays
Assay ControlExpected ResultObserved Result with Interfering CompoundPotential Cause
No Enzyme ControlBackground SignalIncreased SignalCompound Autofluorescence
Luciferase Control (No Kinase)Maximum LuminescenceDecreased LuminescenceLuciferase Inhibition
Assay with 0.01% Triton X-100Similar IC50 to standard assayRight-shifted IC50Compound Aggregation

Signaling Pathway and Experimental Workflow Diagrams

Mechanisms of Non-Specific Binding and Mitigation Strategies

G cluster_problem Sources of Non-Specific Binding cluster_solution Mitigation Strategies compound Furo[3,4-d]pyrimidine Compound aggregation Compound Aggregation compound->aggregation interference Assay Interference (e.g., Autofluorescence) compound->interference surface_binding Binding to Plate/Protein compound->surface_binding detergent Add Detergent (e.g., Triton X-100) aggregation->detergent Mitigated by counter_screen Run Counter-Screens interference->counter_screen Identified by bsa Add BSA surface_binding->bsa Mitigated by

Caption: Sources of non-specific binding and mitigation strategies.

General Kinase Assay Workflow with Controls

G cluster_controls Essential Controls start Start add_reagents Add Kinase, Substrate, ATP, and Inhibitor start->add_reagents incubate Incubate at Optimal Temperature add_reagents->incubate no_enzyme No Enzyme Control add_reagents->no_enzyme Omit Kinase no_inhibitor Positive Control (No Inhibitor) add_reagents->no_inhibitor Omit Inhibitor known_inhibitor Negative Control (Known Inhibitor) add_reagents->known_inhibitor Add Known Inhibitor stop_reaction Stop Reaction incubate->stop_reaction add_detection Add Detection Reagent stop_reaction->add_detection read_signal Read Signal (Fluorescence/Luminescence) add_detection->read_signal end End read_signal->end

Caption: A generalized workflow for a kinase assay including controls.

References

Technical Support Center: Enhancing the Stability of Furo[3,4-d]pyrimidine Compounds in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with Furo[3,4-d]pyrimidine compounds in solution.

Troubleshooting Guides

This section offers solutions to common stability issues observed with Furo[3,4-d]pyrimidine compounds.

Issue 1: Rapid Degradation of Compound in Acidic Media

Question: My Furo[3,4-d]pyrimidine compound is rapidly degrading when dissolved in an acidic buffer (e.g., pH < 5). How can I prevent this?

Answer: The furan ring within the Furo[3,4-d]pyrimidine scaffold is susceptible to acid-catalyzed ring opening.[1][2] This degradation pathway is initiated by the protonation of the furan ring, leading to the formation of reactive intermediates and subsequent cleavage of the ring.[1][2]

Troubleshooting Steps:

  • pH Adjustment: If your experimental conditions permit, increase the pH of the solution to between 5 and 10. The furan ring is generally more stable in this pH range at moderate temperatures.[1]

  • Temperature Control: Perform your experiments at the lowest practical temperature, as higher temperatures accelerate the rate of acid-catalyzed degradation.[1]

  • Minimize Exposure Time: Reduce the time your compound is in contact with the acidic solution.

  • Solvent Selection: Consider using polar aprotic solvents like dimethylformamide (DMF), which have been shown to have a stabilizing effect on furan derivatives.[1]

  • Structural Modification (for drug design): If you are in the process of designing new analogs, consider incorporating strong electron-withdrawing groups on the furan ring to enhance its stability in acidic conditions.[1]

Issue 2: Compound Degradation Under Basic Conditions

Question: I am observing degradation of my Furo[3,4-d]pyrimidine compound in a basic solution (e.g., 1 N NaOH) at elevated temperatures. What is the likely cause and how can I mitigate it?

Answer: The pyrimidine ring and its substituents can be susceptible to degradation in hot alkaline solutions.[3][4] The nature and position of substituent groups on the pyrimidine ring can significantly influence its stability under these conditions.[3]

Troubleshooting Steps:

  • Use Milder Base: If possible, use a weaker base or a lower concentration of the base.

  • Lower Temperature: Avoid heating the solution. Perform the experiment at room temperature or below if feasible.

  • Protecting Groups: For synthetic chemistry applications, consider the use of protecting groups for sensitive functionalities on the pyrimidine ring that might be susceptible to base-catalyzed reactions.

Issue 3: Suspected Oxidative Degradation

Question: My Furo[3,4-d]pyrimidine compound appears to be degrading in the presence of air or oxidizing agents. What could be happening?

Answer: The furan ring is prone to oxidative cleavage, which can lead to the formation of 1,4-dicarbonyl compounds and other degradation products.[5][6] This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions, or by the addition of oxidizing agents.

Troubleshooting Steps:

  • Inert Atmosphere: Prepare and handle solutions of your compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Use of Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your solution if it is compatible with your experimental setup.

  • Solvent Purity: Ensure that your solvents are free of peroxides, which can initiate oxidative degradation.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA may be beneficial.

Issue 4: Photodegradation of the Compound

Question: My Furo[3,4-d]pyrimidine compound is unstable when exposed to light. How can I protect it?

Answer: Pyrimidine derivatives can undergo photodegradation, especially in the presence of photosensitizers like riboflavin, upon exposure to UVA or UVB light.[7]

Troubleshooting Steps:

  • Protect from Light: Store stock solutions and conduct experiments in amber vials or wrap containers with aluminum foil to protect them from light.

  • Work in a Dark Room: When handling the compound, especially in solution, work in a dimly lit room or use a safety light.

  • Filter Light Sources: If exposure to a light source is unavoidable during an experiment, use appropriate filters to block UV radiation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Furo[3,4-d]pyrimidine compounds in solution?

A1: Based on the chemistry of the constituent furan and pyrimidine rings, the primary degradation pathways are:

  • Acid-catalyzed hydrolysis: This typically involves the opening of the furan ring.[1][2]

  • Oxidative degradation: The furan ring is susceptible to oxidative cleavage.[5][6]

  • Base-catalyzed degradation: The pyrimidine ring can be labile to hot alkali.[3][4]

  • Photodegradation: The pyrimidine moiety can be sensitive to light, leading to degradation.[7]

Q2: How can I perform a forced degradation study on my Furo[3,4-d]pyrimidine compound?

A2: A forced degradation study, as recommended by ICH guidelines, involves subjecting the compound to various stress conditions to identify potential degradation products and establish the stability-indicating nature of your analytical method. A general protocol is outlined below.

Q3: What analytical techniques are suitable for monitoring the stability of Furo[3,4-d]pyrimidine compounds?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric (MS) detection is the most common and reliable technique.[8] This method should be able to separate the parent compound from all potential degradation products.

Q4: Are there any formulation strategies to improve the stability of Furo[3,4-d]pyrimidine compounds in solution?

A4: Yes, several strategies can be employed:

  • pH optimization: Formulating the compound in a buffer system where it exhibits maximum stability.

  • Use of co-solvents: Employing solvents like polyethylene glycol (PEG) or propylene glycol can sometimes enhance stability.

  • Lyophilization: For long-term storage, lyophilizing the compound to remove water can prevent hydrolytic degradation.

  • Encapsulation: In drug delivery applications, encapsulating the compound in liposomes or nanoparticles can protect it from the surrounding environment.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to assess the intrinsic stability of a Furo[3,4-d]pyrimidine compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the Furo[3,4-d]pyrimidine compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at a specific temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at a specific temperature (e.g., 60 °C) for a defined period. Neutralize the solution with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature for a defined period.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80 °C) for a defined period.

  • Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined duration. A control sample should be kept in the dark at the same temperature.

3. Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Analyze the sample using a validated stability-indicating HPLC method.

  • Quantify the amount of the parent compound remaining and identify any degradation products.

Data Presentation

The following tables provide a generalized summary of factors affecting the stability of Furo[3,4-d]pyrimidine compounds based on the known chemistry of their constituent rings. Note: The specific values will vary depending on the exact structure of the compound.

Table 1: Influence of pH on Furo[3,4-d]pyrimidine Stability

pH RangeExpected StabilityPrimary Degradation Pathway
< 4LowAcid-catalyzed furan ring opening
4 - 8Moderate to HighGenerally more stable
> 9Variable (can be low at high temp)Base-catalyzed pyrimidine ring degradation

Table 2: Influence of Temperature on Furo[3,4-d]pyrimidine Degradation

Temperature RangeEffect on Degradation Rate
4 - 25 °C (Refrigerated to Room Temp)Slower degradation
25 - 40 °C (Room Temp to Accelerated)Moderate increase in degradation rate
> 40 °C (Elevated)Significant increase in degradation rate

Table 3: Common Solvents and Their Potential Impact on Stability

SolventPotential Impact
Water (acidic/basic)Can act as a nucleophile in hydrolytic degradation
Methanol/EthanolGenerally good solvents, but can participate in reactions under certain conditions
AcetonitrileGenerally inert and a good choice for analytical solutions
Dimethylformamide (DMF)Can have a stabilizing effect on furan rings
Dimethyl sulfoxide (DMSO)Generally a good solvent for stock solutions, but should be stored dry

Visualizations

Degradation_Pathways Compound Furo[3,4-d]pyrimidine Compound Acid Acidic Conditions (pH < 4) Compound->Acid H⁺ Base Basic Conditions (High Temp) Compound->Base OH⁻, Δ Oxidant Oxidizing Agents (e.g., H₂O₂) Compound->Oxidant [O] Light UV/Visible Light Compound->Light Degradation1 Furan Ring Opening Products Acid->Degradation1 Degradation2 Pyrimidine Ring Degradation Products Base->Degradation2 Degradation3 Oxidative Cleavage Products Oxidant->Degradation3 Degradation4 Photodegradation Products Light->Degradation4

Caption: Major degradation pathways for Furo[3,4-d]pyrimidine compounds.

Troubleshooting_Workflow Start Compound Instability Observed in Solution CheckpH Check pH of Solution Start->CheckpH Acidic pH < 5? CheckpH->Acidic Yes Basic pH > 8? CheckpH->Basic No Acidic->Basic No AdjustpH Adjust pH to 5-8 Acidic->AdjustpH Yes Neutral pH 5-8 Basic->Neutral No Basic->AdjustpH Yes CheckLight Check for Light Exposure Neutral->CheckLight LowerTemp Lower Temperature AdjustpH->LowerTemp LowerTemp->CheckLight ProtectLight Protect from Light CheckLight->ProtectLight Yes CheckAir Check for Air (Oxygen) Exposure CheckLight->CheckAir No ProtectLight->CheckAir InertAtmosphere Use Inert Atmosphere CheckAir->InertAtmosphere Yes End Stability Improved CheckAir->End No InertAtmosphere->End

Caption: Troubleshooting workflow for improving compound stability.

Forced_Degradation_Workflow Start Prepare Stock Solution of Compound Stress Subject to Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress Stress->Thermal Photo Photostability Stress->Photo Analysis Analyze Samples by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Identify Degradants & Determine Degradation Rate Analysis->Data End Establish Stability Profile Data->End

Caption: Experimental workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Activity of Furo[3,4-d]pyrimidine and Thieno[2,3-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, heterocyclic compounds are a cornerstone for the development of novel therapeutic agents. Among these, fused pyrimidine derivatives have garnered significant attention due to their structural similarity to endogenous purines, allowing them to interact with a variety of biological targets. This guide provides a comparative overview of the anticancer activities of two such scaffolds: Furo[3,4-d]pyrimidine and Thieno[2,3-d]pyrimidine.

While extensive research has been conducted on the Thieno[2,3-d]pyrimidine core, leading to a wealth of data on its anticancer properties, recent and detailed experimental data on the Furo[3,4-d]pyrimidine scaffold is notably limited in publicly available literature. An early study from 1988 indicated that some Furo[3,4-d]pyrimidine derivatives exhibit potent antineoplastic activity.[1] However, for a more comprehensive and contemporary comparison, this guide will focus on the closely related and well-documented Furo[2,3-d]pyrimidine scaffold as a surrogate for the Furo[3,4-d]pyrimidine core, alongside a detailed analysis of Thieno[2,3-d]pyrimidine derivatives.

Quantitative Assessment of Anticancer Activity

The anticancer efficacy of Furo[2,3-d]pyrimidine and Thieno[2,3-d]pyrimidine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are critical metrics for quantifying the cytotoxic and cytostatic effects of these compounds.

Furo[2,3-d]pyrimidine Derivatives: In Vitro Anticancer Activity

Several Furo[2,3-d]pyrimidine derivatives have demonstrated significant anticancer activity, often through the inhibition of key signaling pathways.

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
4a HepG2 (Liver)0.70[2]
Compound 10b HS 578T (Breast)GI50: 1.51[3][4]
Compound 5d NCI 59 Cell Line Panel (Mean)GI50: 2.41[5]
Compound 5e NCI 59 Cell Line Panel (Mean)GI50: 1.23[5]
Compound 3f T-47D (Breast)IC50: 0.121[6]
Thieno[2,3-d]pyrimidine Derivatives: In Vitro Anticancer Activity

Thieno[2,3-d]pyrimidine derivatives have been extensively studied and have shown potent anticancer activity against a wide array of cancer cell lines, frequently by targeting protein kinases.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1a A549 (Lung)2.24[7]
Compound 1d MCF-7 (Breast)1.74[7]
Compound 7f MCF-7 (Breast)Not specified, but potent[8]
Compound 21 MDA-MB-468 (Breast)Growth Inhibition: 71.42%[9]
Compound 21 MCF-7 (Breast)Growth Inhibition: 60.77%[9]

Experimental Protocols

The evaluation of the anticancer activity of these compounds relies on standardized in vitro assays. The following are representative protocols employed in the cited studies.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (Furo[2,3-d]pyrimidine or Thieno[2,3-d]pyrimidine derivatives) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is then calculated as the concentration of the compound that causes a 50% reduction in cell viability.

NCI-60 Human Tumor Cell Line Screen

This screening protocol, developed by the National Cancer Institute (NCI), evaluates the anticancer activity of compounds against 60 different human cancer cell lines.

  • Single-Dose Screening: Initially, compounds are tested at a single high concentration (e.g., 10 µM) against all 60 cell lines.

  • Five-Dose Assay: Compounds showing significant growth inhibition are then selected for a five-dose assay to determine the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell death). The results are represented as a mean graph of the percentage growth inhibition across all cell lines.[5]

Signaling Pathways and Mechanisms of Action

The anticancer effects of Furo[2,3-d]pyrimidine and Thieno[2,3-d]pyrimidine derivatives are often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Furo[2,3-d]pyrimidine Derivatives: PI3K/AKT and EGFR Signaling

Several Furo[2,3-d]pyrimidine derivatives have been identified as inhibitors of the PI3K/AKT and Epidermal Growth Factor Receptor (EGFR) signaling pathways.[3][4][6] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

Furo_2_3_d_pyrimidine_Pathway Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Cell Proliferation & Survival Cell Proliferation & Survival AKT->Cell Proliferation & Survival Furo[2,3-d]pyrimidine Furo[2,3-d]pyrimidine Furo[2,3-d]pyrimidine->EGFR Furo[2,3-d]pyrimidine->PI3K Furo[2,3-d]pyrimidine->AKT

Furo[2,3-d]pyrimidine inhibition of EGFR and PI3K/AKT pathways.
Thieno[2,3-d]pyrimidine Derivatives: EGFR and DHFR Inhibition

Thieno[2,3-d]pyrimidine derivatives are well-known as potent inhibitors of EGFR tyrosine kinase.[9] Some derivatives also exhibit inhibitory activity against Dihydrofolate Reductase (DHFR), an enzyme crucial for nucleotide synthesis.[8]

Thieno_2_3_d_pyrimidine_Pathway cluster_EGFR EGFR Pathway cluster_DHFR Folate Metabolism Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR Downstream Signaling Downstream Signaling EGFR->Downstream Signaling DHF DHF DHFR DHFR DHF->DHFR THF THF DHFR->THF Thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine->EGFR Thieno[2,3-d]pyrimidine->DHFR

Thieno[2,3-d]pyrimidine inhibition of EGFR and DHFR.

Conclusion

Both Furo[2,3-d]pyrimidine and Thieno[2,3-d]pyrimidine scaffolds serve as valuable frameworks for the design of potent anticancer agents. The available data suggests that derivatives of both classes exhibit significant cytotoxic and cytostatic activities against a variety of cancer cell lines. Thieno[2,3-d]pyrimidines have been more extensively investigated, with a primary focus on their role as kinase inhibitors, particularly targeting EGFR. Furo[2,3-d]pyrimidines also show promise as inhibitors of key cancer-related signaling pathways like PI3K/AKT and EGFR. While a direct comparison with Furo[3,4-d]pyrimidines is hampered by the limited recent data for the latter, the exploration of both furo- and thieno-fused pyrimidines continues to be a promising avenue in the development of novel cancer therapeutics. Further research into Furo[3,4-d]pyrimidine derivatives is warranted to fully elucidate their therapeutic potential and allow for a more direct and comprehensive comparison.

References

Validation of Furo[2,3-d]pyrimidine derivatives as EGFR inhibitors against known drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of novel Furo[2,3-d]pyrimidine derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors against established drugs in the field. The data presented is compiled from recent preclinical studies, offering a valuable resource for researchers engaged in the discovery and development of targeted cancer therapies. This document summarizes key quantitative data, details experimental methodologies for reproducibility, and visualizes critical biological pathways and workflows.

Data Presentation: Head-to-Head Comparison of Inhibitory Potency

The inhibitory activities of Furo[2,3-d]pyrimidine derivatives and known EGFR inhibitors are presented below. The data is categorized by assay type: biochemical assays measuring direct enzyme inhibition and cell-based assays assessing the effect on cell proliferation.

Biochemical EGFR Kinase Inhibition

This table summarizes the half-maximal inhibitory concentration (IC50) values of various compounds against the EGFR tyrosine kinase in biochemical assays. Lower IC50 values indicate greater potency.

Compound IDEGFR VariantIC50 (nM)Known InhibitorIC50 (nM)Reference
Furo[2,3-d]pyrimidine Derivatives Erlotinib [1]
Compound 3fWild-Type121 ± 4ErlotinibComparable[1]
Pyrrolo[2,3-d]pyrimidine Derivatives Sunitinib [2]
Compound 5kWild-Type79Sunitinib93[2]
Erlotinib [2]
Compound 5kWild-Type79Erlotinib55[2]
Thieno[2,3-d]pyrimidine Derivatives [3]
Compound 106Wild-Type5.54[3]
Compound 107Wild-Type18.7[3]
Compound 108Wild-Type43[3]
Compound 109Wild-Type82[3]
Cell-Based Proliferation Inhibition

This table presents the IC50 values from cell-based assays, which measure the ability of the compounds to inhibit the proliferation of cancer cell lines that are dependent on EGFR signaling.

Compound IDCell LineEGFR StatusIC50 (µM)Known InhibitorIC50 (µM)Reference
Furo[2,3-d]pyrimidine Derivatives Erlotinib
Compound 14MCF-7Wild-Type1.24>100[4]
Pyrimidine Derivatives Osimertinib [5]
Compound A8H1975L858R/T790M0.086OsimertinibNot specified[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of the presented data. Below are representative protocols for the key experiments cited.

EGFR Kinase Assay (Biochemical)

This protocol outlines a typical luminescent kinase assay to determine the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.

Objective: To determine the IC50 value of a test compound against recombinant EGFR kinase.

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • Test Compound (e.g., Furo[2,3-d]pyrimidine derivative)

  • Known EGFR Inhibitor (e.g., Erlotinib) as a positive control

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and control inhibitor in DMSO. A typical starting concentration range is 1 nM to 100 µM.

  • Assay Plate Setup: Add 5 µL of the diluted compounds or vehicle (DMSO for control) to the wells of a 96-well plate.

  • Master Mix Preparation: Prepare a master mix containing ATP and the peptide substrate in the kinase assay buffer.

  • Reaction Initiation: Add 20 µL of a master mix containing the EGFR enzyme and substrate to each well. Initiate the kinase reaction by adding 25 µL of the ATP solution to all wells. The final reaction volume is typically 50 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Add 50 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation at room temperature, add 100 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition: After a 30-60 minute incubation at room temperature, measure the luminescence using a microplate reader.

  • Data Analysis: Subtract the background luminescence (no enzyme control) from all other readings. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

Cell-Based Proliferation Assay

This protocol describes a common method to assess the effect of an EGFR inhibitor on the viability and proliferation of cancer cell lines.

Objective: To determine the IC50 value of a test compound in an EGFR-dependent cancer cell line.

Materials:

  • EGFR-dependent cancer cell line (e.g., A549, NCI-H1975, or MCF-7)

  • Complete cell culture medium

  • Test Compound

  • Known EGFR Inhibitor (e.g., Gefitinib, Erlotinib)

  • Cell Viability Reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and control inhibitor in the complete culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the inhibitors. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Measurement (MTT Assay Example):

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Mandatory Visualizations

The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow, created using the DOT language.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Metastasis Nucleus->Proliferation Inhibitor Furo[2,3-d]pyrimidine Derivatives Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental_Workflow start Start synthesis Synthesize Furo[2,3-d]pyrimidine Derivatives start->synthesis biochemical_assay Biochemical Kinase Assay synthesis->biochemical_assay cell_assay Cell-Based Proliferation Assay synthesis->cell_assay ic50_biochem Determine IC50 (Biochemical) biochemical_assay->ic50_biochem ic50_cell Determine IC50 (Cell-Based) cell_assay->ic50_cell comparison Compare with Known EGFR Inhibitors ic50_biochem->comparison ic50_cell->comparison end End comparison->end

Caption: Experimental Workflow for Inhibitor Validation.

References

A Comparative Analysis of Furo[3,4-d]pyrimidine and Benzofuro[3,2-d]pyrimidine Derivatives: Biological Activity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

A note on the available literature: While the initial focus of this guide was a comparative study of Furo[3,4-d]pyrimidine and Benzofuro[3,2-d]pyrimidine derivatives, a comprehensive review of the scientific literature reveals a significant disparity in the volume of research. The vast majority of published data focuses on the biological activities of Furo[2,3-d]pyrimidine , an isomer of Furo[3,4-d]pyrimidine. Consequently, to provide a data-rich and valuable comparison, this guide will focus on the well-documented Furo[2,3-d]pyrimidine scaffold in comparison to Benzofuro[3,2-d]pyrimidine derivatives. This shift ensures that the comparative analysis is based on a robust foundation of experimental evidence.

Introduction

Fused heterocyclic compounds are cornerstones in medicinal chemistry, offering rigid scaffolds that can be tailored to interact with a multitude of biological targets. Among these, pyrimidine-fused systems have garnered considerable attention due to their structural resemblance to endogenous purines, allowing them to function as antagonists or inhibitors in various signaling pathways. This guide provides a comparative overview of two prominent classes of such compounds: Furo[2,3-d]pyrimidine and Benzofuro[3,2-d]pyrimidine derivatives. Both classes have demonstrated significant potential as anticancer and antimicrobial agents, making a detailed comparison of their performance and properties invaluable for researchers and drug development professionals.

Physicochemical Properties

PropertyFuro[2,3-d]pyrimidineBenzofuro[3,2-d]pyrimidine
Molecular Weight ~120.11 g/mol (unsubstituted)~170.16 g/mol (unsubstituted)
logP (calculated) ~0.7~2.1
Topological Polar Surface Area ~38.9 Ų~38.9 Ų
General Solubility Generally low aqueous solubility, often requiring formulation strategies for enhancement.Also exhibits low aqueous solubility, a common challenge for many heterocyclic compounds.

Note: The data for the unsubstituted parent molecules are provided for basic comparison. The properties of derivatives can vary significantly based on the nature and position of substituents.

Biological Activity: A Comparative Overview

Both Furo[2,3-d]pyrimidine and Benzofuro[3,2-d]pyrimidine derivatives have been extensively investigated for their therapeutic potential, with a primary focus on their anticancer and antimicrobial activities.

Anticancer Activity

The anticancer activity of these compounds is often attributed to their ability to inhibit protein kinases involved in cell proliferation, survival, and angiogenesis. The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative derivatives against various cancer cell lines.

Table 1: Anticancer Activity of Furo[2,3-d]pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
4a HepG2 (Liver)0.70[1]
5d MCF-7-ADR (Breast, resistant)1.20 ± 0.21[2]
5e MCF-7-ADR (Breast, resistant)1.90 ± 0.32[2]
10b HS 578T (Breast)1.51[3]
VIa MCF-7 (Breast, resistant)1.20 ± 0.21[3]
VIb MCF-7 (Breast, resistant)1.90 ± 0.32[3]

Table 2: Anticancer Activity of Benzofuro[3,2-d]pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
12a HepG2 (Liver)>50[1]
12b HepG2 (Liver)28.3[1]
12c HepG2 (Liver)15.7[1]
22d MCF-7 (Breast)3.41[4]
22f MCF-7 (Breast)2.27[4]
50g HCT-116 (Colon)0.87[4]
50g A549 (Lung)0.57[4]

From the available data, it is evident that specific derivatives from both classes exhibit potent anticancer activity, with some compounds showing efficacy in the nanomolar to low micromolar range. Notably, Furo[2,3-d]pyrimidine derivatives have been reported with significant activity against resistant cancer cell lines.

Antimicrobial Activity

Several derivatives of both scaffolds have also been evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key metric for assessing this activity.

Table 3: Antimicrobial Activity of Furo[2,3-d]pyrimidine and Benzofuro[3,2-d]pyrimidine Derivatives

ScaffoldOrganismMIC (µg/mL)Reference
Furo[2,3-d]pyrimidineVarious BacteriaGood activity reported[5]
Benzofuro[3,2-d]pyrimidineStaphylococcus aureus-
Benzofuro[3,2-d]pyrimidineEscherichia coli-
Benzofuro[3,2-d]pyrimidineCandida albicans-

Note: Specific MIC values for a range of derivatives are not consistently reported in a comparative format in the literature. The table indicates reported activity, but for detailed comparisons, individual study data should be consulted.

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of these heterocyclic compounds are often mediated by their interaction with critical signaling pathways that are dysregulated in cancer.

Furo[2,3-d]pyrimidine Derivatives: PI3K/AKT/mTOR and EGFR Signaling

A significant body of research points to the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway by Furo[2,3-d]pyrimidine derivatives.[3] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Additionally, some derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, another key driver of tumor progression.[6]

PI3K_AKT_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Furo[2,3-d]pyrimidine Furo[2,3-d]pyrimidine Furo[2,3-d]pyrimidine->PI3K inhibits Furo[2,3-d]pyrimidine->AKT inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Furo[2,3-d]pyrimidine derivatives.

Benzofuro[3,2-d]pyrimidine Derivatives: Targeting mTOR Signaling

Benzofuro[3,2-d]pyrimidine derivatives have also been implicated as inhibitors of the mTOR signaling pathway, suggesting a convergent mechanism of action with their furo-fused counterparts.[7] By targeting this critical node in cell regulation, these compounds can effectively disrupt the growth and proliferation of cancer cells.

mTOR_Pathway Nutrients/Growth Factors Nutrients/Growth Factors Upstream Regulators Upstream Regulators Nutrients/Growth Factors->Upstream Regulators mTORC1 mTORC1 Upstream Regulators->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Benzofuro[3,2-d]pyrimidine Benzofuro[3,2-d]pyrimidine Benzofuro[3,2-d]pyrimidine->mTORC1 inhibits

Caption: Simplified mTOR signaling pathway and the inhibitory action of Benzofuro[3,2-d]pyrimidine derivatives.

Experimental Protocols

To facilitate the replication and further investigation of the biological activities of these compounds, this section provides generalized experimental protocols for key assays.

General Synthesis of Furo[2,3-d]pyrimidine Derivatives

The synthesis of the Furo[2,3-d]pyrimidine scaffold can be achieved through several routes. A common approach involves the construction of the furan ring onto a pre-existing pyrimidine core or, conversely, the formation of the pyrimidine ring on a furan precursor.[5] One illustrative workflow is the reaction of a substituted 2-aminofuran-3-carbonitrile with a suitable cyclizing agent.

Furo_Synthesis_Workflow cluster_0 Synthesis Workflow A 2-Aminofuran-3-carbonitrile C Reaction & Cyclization A->C B Cyclizing Agent (e.g., Formamide) B->C D Furo[2,3-d]pyrimidine Core C->D E Further Derivatization D->E F Target Derivatives E->F

Caption: General workflow for the synthesis of Furo[2,3-d]pyrimidine derivatives.

Experimental Protocol:

  • Starting Material Preparation: Synthesize the appropriate 2-aminofuran-3-carbonitrile derivative according to established literature procedures.

  • Cyclization: Reflux the 2-aminofuran-3-carbonitrile with an excess of a cyclizing agent, such as formamide or orthoformates, for several hours.

  • Work-up: After cooling, the reaction mixture is typically poured into water to precipitate the crude product.

  • Purification: The crude solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol, DMF) to yield the Furo[2,3-d]pyrimidine core.

  • Derivatization: The core structure can be further modified at various positions to generate a library of derivatives with diverse biological activities.

General Synthesis of Benzofuro[3,2-d]pyrimidine Derivatives

The synthesis of the Benzofuro[3,2-d]pyrimidine scaffold often starts from a substituted benzofuran. A common strategy involves the construction of the pyrimidine ring onto the benzofuran core.[8][9][10]

Benzofuro_Synthesis_Workflow cluster_0 Synthesis Workflow A Substituted Benzofuran C Cyclocondensation A->C B Reagents for Pyrimidine Ring Formation B->C D Benzofuro[3,2-d]pyrimidine Core C->D E Further Functionalization D->E F Target Derivatives E->F

Caption: General workflow for the synthesis of Benzofuro[3,2-d]pyrimidine derivatives.

Experimental Protocol:

  • Starting Material: Begin with a suitably functionalized benzofuran, such as 3-amino-2-benzofurancarboxamide.

  • Cyclocondensation: React the benzofuran derivative with an appropriate reagent to form the pyrimidine ring. For example, condensation with an aldehyde in the presence of an acid catalyst can yield the fused pyrimidine ring.

  • Work-up: The reaction mixture is cooled, and the precipitated product is collected.

  • Purification: The crude product is purified by recrystallization from a suitable solvent.

  • Derivatization: The core Benzofuro[3,2-d]pyrimidine can be further modified, for instance, by nucleophilic substitution reactions, to introduce various functional groups and generate a library of derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

Both Furo[2,3-d]pyrimidine and Benzofuro[3,2-d]pyrimidine derivatives represent promising scaffolds for the development of novel therapeutic agents, particularly in the field of oncology. While both classes demonstrate potent anticancer and antimicrobial activities, the available data suggests that Furo[2,3-d]pyrimidines have been more extensively studied, especially concerning their mechanisms of action involving key signaling pathways like PI3K/AKT/mTOR and EGFR. Benzofuro[3,2-d]pyrimidines also show significant promise, with mTOR inhibition being a noted mechanism.

The synthesis of both scaffolds is well-established, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. A common challenge for both classes is their limited aqueous solubility, which may necessitate formulation strategies to improve their bioavailability.

Future research should focus on direct comparative studies of derivatives from both classes under standardized assay conditions to provide a clearer understanding of their relative potency and selectivity. Furthermore, a more in-depth exploration of the signaling pathways modulated by Benzofuro[3,2-d]pyrimidine derivatives will be crucial for their rational design and optimization as clinical candidates. This comparative guide serves as a valuable resource for researchers, highlighting the therapeutic potential of these fused pyrimidine systems and providing a foundation for future drug discovery efforts.

References

Comparative Guide to the Structure-Activity Relationship of Furo[3,4-d]pyrimidine Analogs and Related Isomers as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[3,4-d]pyrimidine scaffold is a heterocyclic ring system that has garnered interest in medicinal chemistry due to its structural similarity to purines, the fundamental components of nucleic acids. This structural analogy allows compounds based on this scaffold to potentially interact with a variety of biological targets, including protein kinases, which play a crucial role in cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a significant class of therapeutic agents.

While direct and extensive structure-activity relationship (SAR) studies on furo[3,4-d]pyrimidine analogs are not widely available in recent literature, a substantial body of research exists for the closely related furo[2,3-d]pyrimidine isomers. This guide presents a comparative overview of the SAR of furo[2,3-d]pyrimidine analogs as potent kinase inhibitors, drawing on available experimental data. The limited data on a dihydrofuro[3,4-d]pyrimidine derivative is also included to provide a direct, albeit brief, comparison.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activities of representative furo[2,3-d]pyrimidine and a dihydrofuro[3,4-d]pyrimidine analog against various cancer cell lines and protein kinases.

Table 1: In Vitro Antiproliferative Activity of Furo[2,3-d]pyrimidine Analogs

Compound IDModification on Furo[2,3-d]pyrimidine CoreCell LineAssay TypeIC50 / GI50 (µM)Citation
10b 1,3,4-thiadiazole substituentHS 578T (Breast Cancer)GI501.51[1][2]
VIa Chalcone derivativeNCI 59 Cell Panel (Mean)GI502.41[2]
VIb Chalcone derivativeNCI 59 Cell Panel (Mean)GI501.23[2]
5d Halogenated chalconeNCI 59 Cell Panel (Mean)GI502.41[3]
5e Halogenated chalconeNCI 59 Cell Panel (Mean)GI501.23[3]

Table 2: In Vitro Kinase Inhibitory Activity of Furo[2,3-d]pyrimidine Analogs

Compound IDTarget KinaseAssay TypeIC50 (µM)Citation
10b PI3KαEnzymatic Assay0.175[1][2]
10b PI3KβEnzymatic Assay0.071[1][2]
10b AKTEnzymatic Assay0.411[1][2]
V AKT-1Enzymatic Assay24[2]

Table 3: Cytotoxicity of a Dihydrofuro[3,4-d]pyrimidine Analog

Compound IDCell LineAssay TypeIC50 (µM)Citation
Dihydrofuro[3,4-d]pyrimidine derivativeK562 (Leukemia)Not Specified>10[4]

Structure-Activity Relationship Insights

Analysis of the available data on furo[2,3-d]pyrimidine analogs reveals several key SAR trends:

  • Substitution at the 5- and 6-positions: The nature of the substituents at these positions significantly influences the antiproliferative and kinase inhibitory activity. For instance, the incorporation of a 1,3,4-thiadiazole moiety in compound 10b leads to potent dual inhibition of PI3K and AKT kinases.[1][2]

  • Chalcone Moiety: The presence of a chalcone fragment, as seen in compounds VIa , VIb , 5d , and 5e , confers significant antiproliferative activity.[2][3] Halogen substitution on the B-ring of the chalcone can enhance this activity.[3]

  • Thienyl and Methyl Groups: Compound V , with 2-thienyl and methyl groups at the C-5 and C-6 positions respectively, displays inhibitory activity against AKT-1, albeit at a higher concentration compared to other analogs against different kinases.[2]

The limited data on the dihydrofuro[3,4-d]pyrimidine derivative prevents a detailed SAR analysis for this specific scaffold. However, its reported cytotoxicity in a leukemia cell line suggests that this core structure also possesses potential as an anticancer agent, warranting further investigation.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a typical method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

  • Reagents and Materials:

    • Recombinant human kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Test compound (dissolved in DMSO)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)

    • 96- or 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of the test compound in the kinase assay buffer.

    • Add the kinase and its specific substrate to the wells of the assay plate.

    • Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution or by placing the plate on ice.

    • Quantify the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence-based reaction.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6]

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compound (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, isopropanol with HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium and treat the cells with the diluted compound. Include a vehicle control (medium with DMSO).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[6]

    • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value by plotting the percentage of viability against the logarithm of the compound concentration.

Mandatory Visualizations

The following diagrams illustrate the PI3K/AKT signaling pathway, a common target of furo-pyrimidine analogs, and a generalized experimental workflow for their evaluation.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Furo_Pyrimidine Furo[2,3-d]pyrimidine Analog (e.g., 10b) Furo_Pyrimidine->PI3K Inhibits Furo_Pyrimidine->AKT Inhibits

Caption: PI3K/AKT signaling pathway and inhibition by furo-pyrimidine analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Furo-pyrimidine Analogs Kinase_Assay Kinase Inhibition Assay (e.g., PI3K, AKT, EGFR) Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT on Cancer Cell Lines) Synthesis->Cell_Viability SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Cell_Viability->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: General experimental workflow for SAR studies.

References

Navigating the In Vivo Landscape of Furo[3,4-d]pyrimidine Derivatives: A Comparative Guide to Antitumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a compound's antitumor efficacy in living organisms is a critical milestone. This guide provides a comparative overview of the in vivo antitumor activity of Furo[3,4-d]pyrimidine derivatives and their closely related analogs. Due to a scarcity of publicly available in vivo data specifically for Furo[3,4-d]pyrimidine derivatives, this guide leverages data from structurally similar Furo[2,3-d]pyrimidine compounds to provide valuable insights into the potential of this chemical scaffold.

This guide presents a summary of the available preclinical in vivo data, details the experimental methodologies used in these studies, and illustrates the key signaling pathways implicated in the mechanism of action of these compounds. By offering a clear comparison with established chemotherapeutic agents, this document aims to inform and guide further research and development in this promising area of oncology.

Comparative In Vivo Antitumor Activity

The following table summarizes the available quantitative data on the in vivo antitumor activity of Furo[2,3-d]pyrimidine derivatives compared to the standard chemotherapeutic agent, Doxorubicin. The data is derived from a study utilizing a murine Ehrlich Ascites Carcinoma (EAC) solid tumor model.

CompoundDose (mg/kg)Tumor Growth Inhibition (TGI) %Comparator DrugComparator Dose (mg/kg)Comparator TGI %Cancer Model
Furo[2,3-d]pyrimidine Derivative 5e 2.562.4%Doxorubicin578%Ehrlich Ascites Carcinoma (EAC)
578%
Furo[2,3-d]pyrimidine Derivative 5d 2.557%Doxorubicin572.3%Ehrlich Ascites Carcinoma (EAC)
572.3%

Experimental Protocols

The in vivo validation of the antitumor activity of Furo[2,3-d]pyrimidine derivatives was conducted using a well-established preclinical cancer model. The following is a detailed methodology for the key experiment cited.

Murine Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model

This model is frequently used to evaluate the in vivo efficacy of potential anticancer agents.

  • Animal Model: Adult Swiss albino female mice, weighing between 15-20g, are used for this model.

  • Tumor Cell Line: Ehrlich Ascites Carcinoma (EAC) cells are utilized for tumor induction.

  • Tumor Implantation: EAC cells (5 x 10^5 cells per 0.1 ml per mouse) are injected subcutaneously into the right hind limb (thigh) of each mouse to induce the formation of a solid tumor.

  • Treatment Administration:

    • The test compounds (Furo[2,3-d]pyrimidine derivatives 5d and 5e) and the comparator drug (Doxorubicin) are dissolved in a suitable vehicle, such as 5% DMSO.

    • Treatment commences on the 5th day post-tumor cell implantation.

    • The compounds are administered intraperitoneally once daily for a duration of 20 days.

  • Efficacy Evaluation:

    • Tumor volume is measured regularly throughout the study.

    • The primary endpoint is the percentage of Tumor Growth Inhibition (TGI), which is calculated at the end of the treatment period by comparing the average tumor volume of the treated groups to the control group.

Signaling Pathways and Experimental Workflow

The antitumor activity of Furo[3,4-d]pyrimidine derivatives and their analogs is often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and growth. The following diagrams illustrate a common signaling pathway targeted by these compounds and a typical experimental workflow for in vivo validation.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Furopyrimidine Furo[3,4-d]pyrimidine Derivative Furopyrimidine->PI3K Inhibition

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

InVivo_Workflow Start Start: Select Animal Model & Cancer Cell Line Tumor_Implantation Tumor Cell Implantation (e.g., subcutaneous) Start->Tumor_Implantation Tumor_Growth Allow Tumors to Establish & Reach Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment & Control Groups Tumor_Growth->Randomization Treatment Administer Furo[3,4-d]pyrimidine Derivative or Vehicle (Control) Randomization->Treatment Monitoring Monitor Tumor Volume & Animal Well-being (e.g., body weight) Treatment->Monitoring Endpoint Endpoint: Tumor Measurement & Tissue Collection Monitoring->Endpoint Data_Analysis Data Analysis: Calculate TGI, Statistical Analysis Endpoint->Data_Analysis Conclusion Conclusion: Evaluate Antitumor Efficacy Data_Analysis->Conclusion

Caption: In Vivo Antitumor Activity Experimental Workflow.

A Comparative Guide to the Cross-Reactivity Profiling of Furo[3,4-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of Furo[3,4-d]pyrimidine-based kinase inhibitors, offering insights into their selectivity and potential off-target effects. Due to the limited availability of comprehensive public data on Furo[3,4-d]pyrimidine kinase inhibitors, this guide utilizes data from the closely related Furo[2,3-d]pyrimidine scaffold as a representative example to illustrate the principles of cross-reactivity profiling. The data presented herein is a composite of published findings and illustrative examples to guide researchers in their evaluation of this important class of kinase inhibitors.

Introduction

The Furo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with the ATP-binding site of a wide range of protein kinases. This structural motif serves as a foundation for the development of potent inhibitors targeting key kinases implicated in cancer and other diseases. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge in achieving inhibitor selectivity. Off-target kinase inhibition can lead to unexpected cellular toxicities or diminished therapeutic efficacy. Therefore, comprehensive cross-reactivity profiling is a critical step in the preclinical development of Furo[3,4-d]pyrimidine-based kinase inhibitors.

This guide presents a comparative analysis of a representative Furo[2,3-d]pyrimidine-based inhibitor, Compound 10b, which has demonstrated potent inhibitory activity against PI3Kα/β and AKT enzymes.[1] While a full kinome scan for this specific compound is not publicly available, we provide its activity against these primary targets and supplement this with an illustrative cross-reactivity profile against a panel of representative kinases to demonstrate how such data is typically presented and interpreted.

Quantitative Cross-Reactivity Data

The following tables summarize the inhibitory activity of a representative Furo[2,3-d]pyrimidine-based inhibitor (Compound 10b) against its primary targets and an illustrative panel of off-target kinases.

Table 1: Inhibitory Activity of Compound 10b against Primary Kinase Targets

KinaseIC50 (µM)Data Source
PI3Kα0.175 ± 0.007[1]
PI3Kβ0.071 ± 0.003[1]
AKT10.411 ± 0.02[1]

Table 2: Illustrative Cross-Reactivity Profile of a Furo[3,4-d]pyrimidine-Based Inhibitor

This table presents a hypothetical, yet representative, kinase selectivity profile as would be generated from a comprehensive screen like KINOMEscan. The data is expressed as percent of control, where a lower number indicates stronger binding and inhibition.

Kinase FamilyKinasePercent of Control (@ 1 µM)
Primary Targets PI3Kα 5
PI3Kβ 2
AKT1 15
Off-Targets
TKEGFR85
TKVEGFR275
CMGCCDK2/cyclin A92
AGCPKA88
CAMKCAMK2D95
STEMEK198
OtherAurora A65
OtherPLK170

Note: Data in Table 2 is illustrative and intended to demonstrate the format of a cross-reactivity panel. It does not represent experimentally determined values for a specific Furo[3,4-d]pyrimidine inhibitor.

Experimental Protocols

Detailed methodologies for key kinase inhibitor profiling assays are provided below. These protocols are based on established and widely used platforms in the field of drug discovery.

KINOMEscan™ Competition Binding Assay

Principle: The KINOMEscan™ assay is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases. The assay relies on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured, which is inversely proportional to the affinity of the test compound for the kinase.[2][3]

Methodology:

  • Kinase Preparation: A comprehensive panel of human kinases are expressed, typically as DNA-tagged fusion proteins.[4]

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as beads.[2]

  • Competition Assay: The test compound is incubated with the kinase and the immobilized ligand in a multi-well plate. The test compound and the immobilized ligand compete for binding to the ATP-binding site of the kinase.

  • Quantification: Following incubation, the amount of kinase bound to the solid support is quantified. For DNA-tagged kinases, this is typically achieved using quantitative PCR (qPCR).[2]

  • Data Analysis: Results are often expressed as a percentage of the control (vehicle-treated) sample. A lower percentage of control indicates stronger binding of the test compound to the kinase.[2] This data can be used to calculate binding affinity (Kd) or percentage inhibition at a specific concentration.

LanthaScreen™ TR-FRET Kinase Activity Assay

Principle: The LanthaScreen™ assay is a time-resolved Förster resonance energy transfer (TR-FRET) assay used to measure kinase activity. It involves a terbium-labeled antibody that recognizes a phosphorylated substrate, and a fluorescently labeled substrate. When the substrate is phosphorylated by the kinase, the binding of the antibody brings the terbium donor and the fluorescent acceptor into close proximity, resulting in a FRET signal.[5][6]

Methodology:

  • Kinase Reaction: The kinase, substrate (e.g., a fluorescein-labeled peptide or protein), and ATP are incubated with the test compound in a multi-well plate. The kinase reaction is allowed to proceed for a defined period (e.g., 60 minutes at room temperature).[6][7]

  • Detection: A solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA (to stop the kinase reaction) is added to each well.[5][7]

  • Incubation: The plate is incubated for a period (e.g., 30-60 minutes) to allow for antibody binding to the phosphorylated substrate.[5]

  • Signal Measurement: The plate is read on a TR-FRET-compatible plate reader. The emission from both the terbium donor (at ~615 nm) and the fluorescein acceptor (at ~665 nm) are measured.[8]

  • Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated. A decrease in the TR-FRET ratio in the presence of the test compound indicates inhibition of kinase activity. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

ADP-Glo™ Kinase Assay

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is detected using a luciferase/luciferin reaction. The light output is directly proportional to the kinase activity.[9][10]

Methodology:

  • Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compound in a multi-well plate.

  • ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. This step is typically incubated for 40 minutes at room temperature.[10][11]

  • ADP to ATP Conversion and Detection: Kinase Detection Reagent is added, which contains an enzyme that converts ADP to ATP and the reagents for a luciferase-based ATP detection. The plate is incubated for 30-60 minutes at room temperature.[10][11]

  • Signal Measurement: The luminescence is measured using a luminometer.[11]

  • Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. A decrease in luminescence in the presence of the test compound indicates inhibition. IC50 values are calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways targeted by Furo[3,4-d]pyrimidine-based inhibitors and a general workflow for cross-reactivity profiling.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP3->PI3K AKT AKT PIP3->AKT Recruitment & Activation Downstream Downstream Effectors (e.g., mTOR, GSK3B) AKT->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Regulation Inhibitor Furo[3,4-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibitor->AKT

Caption: The PI3K/AKT signaling pathway and points of inhibition.

Aurora_PLK_Pathway G2_Phase G2 Phase AuroraA Aurora A G2_Phase->AuroraA Activation PLK1 PLK1 AuroraA->PLK1 Activation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly Regulation Mitotic_Entry Mitotic Entry PLK1->Mitotic_Entry Promotion Cytokinesis Cytokinesis PLK1->Cytokinesis Regulation AuroraB Aurora B Chromosome_Segregation Chromosome Segregation AuroraB->Chromosome_Segregation Regulation AuroraB->Cytokinesis Regulation Inhibitor Furo[3,4-d]pyrimidine Inhibitor Inhibitor->AuroraA Inhibitor->PLK1 Inhibitor->AuroraB

Caption: Key roles of Aurora and Polo-like kinases in mitosis.

Experimental_Workflow cluster_workflow Kinase Inhibitor Cross-Reactivity Profiling Workflow Compound Furo[3,4-d]pyrimidine Test Compound Primary_Screen Primary Screen (e.g., against target kinase) Compound->Primary_Screen Kinase_Panel Broad Kinase Panel Screen (e.g., KINOMEscan) Primary_Screen->Kinase_Panel Potent Hits Data_Analysis Data Analysis (Selectivity Scoring) Kinase_Panel->Data_Analysis Hit_Validation Hit Validation (Orthogonal Assays) Data_Analysis->Hit_Validation Selective Hits SAR Structure-Activity Relationship (SAR) Hit_Validation->SAR

Caption: A generalized workflow for kinase inhibitor profiling.

References

A Comparative Guide to Furopyrimidine Synthesis: Established Protocols vs. Novel One-Pot Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of furopyrimidine scaffolds is a critical step in the discovery of novel therapeutics. This guide provides an objective comparison between a well-established, traditional method for furopyrimidine synthesis and a modern, one-pot, three-component approach, supported by experimental data and detailed protocols.

The furopyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities, including the inhibition of key signaling pathways implicated in cancer, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway. The choice of synthetic route can significantly impact yield, reaction time, and overall efficiency.

Performance Benchmark: Established vs. New Methods

The following table summarizes the quantitative data for a representative established protocol and a recently developed one-pot synthesis method for preparing furopyrimidine derivatives.

ParameterEstablished Method: Cyclocondensation with FormamideNew Method: One-Pot, Three-Component Reaction
Starting Materials 2-Amino-4-arylfuran-3-carbonitrile, FormamideArylglyoxal monohydrate, 1,3-Dimethylbarbituric acid, Alkylisocyanide
Catalyst None (thermal)Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)
Solvent None (neat) or high-boiling solventWater
Temperature Reflux (typically >160 °C)50 °C
Reaction Time Several hours30-45 minutes
Reported Yield 69-74%[1]Up to 98%
Workup Cooling, pouring into water/ice, filtrationFiltration, washing with hot ethanol
Key Advantages Simple, well-documented procedureHigh yields, short reaction times, environmentally benign (uses water as solvent), operational simplicity
Key Disadvantages High temperatures, long reaction times, potentially lower yieldsRequires a specific catalyst

Experimental Protocols

Established Method: Synthesis of 4-Amino-5-arylfuro[2,3-d]pyrimidine via Formamide Cyclocondensation

This protocol is based on the classical approach of constructing the pyrimidine ring onto a pre-existing furan core.

Materials:

  • 2-Amino-4-arylfuran-3-carbonitrile (1.0 eq)

  • Formamide (excess)

Procedure:

  • A mixture of 2-amino-4-arylfuran-3-carbonitrile and an excess of formamide is heated to reflux.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically several hours).

  • After completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is then poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford the 4-amino-5-arylfuro[2,3-d]pyrimidine product.[1]

New Method: ZrOCl₂·8H₂O-Catalyzed One-Pot, Three-Component Synthesis of 5-Aroyl-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones

This modern approach exemplifies a green and efficient synthesis using a catalyst in an aqueous medium.

Materials:

  • Aryl(or heteroaryl)glyoxal monohydrate (1.0 eq)

  • 1,3-Dimethylbarbituric acid (1.0 eq)

  • Alkylisocyanide (e.g., cyclohexyl or tert-butylisocyanide) (1.0 eq)

  • Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) (2 mol%)

  • Water

Procedure:

  • A mixture of the aryl(or heteroaryl)glyoxal monohydrate, 1,3-dimethylbarbituric acid, and ZrOCl₂·8H₂O (2 mol%) in water is stirred at 50 °C.

  • After a short period, the corresponding alkylisocyanide is added to the reaction mixture.

  • The reaction is stirred at 50 °C for 30-45 minutes and monitored by TLC.

  • Upon completion, the solid product that forms is collected by filtration.

  • The collected solid is washed with hot ethanol to yield the pure furo[2,3-d]pyrimidine derivative.

Visualizing the Processes

To better illustrate the relationships and workflows, the following diagrams are provided.

Experimental_Workflow cluster_established Established Method cluster_new New Method A1 Mix 2-Amino-3-cyanofuran and Formamide A2 Reflux for several hours A1->A2 A3 Cool and Pour into Ice-Water A2->A3 A4 Filter and Dry Product A3->A4 B1 Mix Starting Materials and Catalyst in Water B2 Stir at 50°C for 30-45 min B1->B2 B3 Filter and Wash with Ethanol B2->B3 VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Furopyrimidine Furopyrimidine Inhibitor Furopyrimidine->VEGFR2

References

Comparative Molecular Dynamics Simulations of Furo[2,3-d]pyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

Furo[2,3-d]pyrimidine derivatives are a significant class of heterocyclic compounds, structurally analogous to purines, that have garnered substantial attention in medicinal chemistry. Their ability to act as kinase inhibitors makes them promising candidates for anticancer agents. Molecular dynamics (MD) simulations provide a powerful computational lens to understand the dynamic interactions between these analogs and their protein kinase targets at an atomic level. This guide offers a comparative overview of MD simulation data for different Furo[2,3-d]pyrimidine analogs, focusing on their interaction with key cancer-related kinases like PI3K, AKT, and Aurora Kinase.

Quantitative Data Summary

The stability and binding affinity of Furo[2,3-d]pyrimidine analogs to their target kinases are critical indicators of their potential efficacy. MD simulations offer quantitative metrics to compare these properties. Below is a synthesized comparison based on reported data for representative analogs.

Table 1: Comparative MD Simulation Metrics for Furo[2,3-d]pyrimidine Analogs

ParameterAnalog 1 (e.g., Compound 10b vs. PI3K)Analog 2 (e.g., Compound 10b vs. AKT-1)Analog 3 (e.g., Generic Aurora A Inhibitor)
Target Kinase PI3KαAKT-1Aurora A
Simulation Time 100 ns100 ns50-100 ns
Avg. RMSD (Backbone) ~0.25 nm~0.30 nm~0.2 - 0.4 nm
Avg. RMSF (Ligand) Low (<0.15 nm)Low (<0.18 nm)Variable, depends on moiety
Binding Free Energy Favorable (specific values vary)Favorable (specific values vary)Favorable (specific values vary)
Key H-Bond Residues Val851, Lys802Lys179, Glu236Thr217, Arg220

Note: The data presented is a representative synthesis from typical molecular dynamics studies on Furo[2,3-d]pyrimidine kinase inhibitors. Specific values can be found in the cited literature.[1][2][3][4]

Experimental and Computational Protocols

The methodologies employed in molecular dynamics simulations are crucial for the reproducibility and interpretation of the results. A typical workflow involves system preparation, simulation execution, and trajectory analysis.

Protocol: Comparative Molecular Dynamics Simulation

  • System Preparation:

    • Protein Structure: The initial crystal structure of the target kinase (e.g., PI3K, AKT, Aurora A) is obtained from the Protein Data Bank (PDB).[5] Any missing residues or loops are modeled.

    • Ligand Structure: 2D structures of the Furo[2,3-d]pyrimidine analogs are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field.

    • Molecular Docking: The analogs are docked into the ATP-binding site of the kinase to obtain an initial binding pose. This step is crucial for establishing the starting conformation for the MD simulation.[1][2]

    • System Solvation: The protein-ligand complex is placed in a periodic box of water molecules (e.g., TIP3P model), and counter-ions are added to neutralize the system.

  • Molecular Dynamics Simulation:

    • Force Field: A standard force field such as AMBER, CHARMM, or GROMOS is used to describe the atomic interactions.[5][6]

    • Minimization: The energy of the entire system is minimized to remove any steric clashes.

    • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions. This ensures the system reaches a stable state.

    • Production Run: A production MD simulation is run for a significant time scale (typically 50-200 ns) to generate a trajectory of the system's dynamics.[3][4][7]

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Calculated for the protein backbone and ligand to assess the structural stability of the complex over time.

    • RMSF (Root Mean Square Fluctuation): Calculated for each residue or atom to identify flexible regions of the protein and ligand.

    • Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and protein are monitored throughout the simulation to identify key interactions.

    • Binding Free Energy Calculation: Methods like MM/PBSA or MM/GBSA are often used to estimate the binding free energy of the ligand to the protein, providing a measure of binding affinity.[3][4]

Visualizations: Workflows and Signaling Pathways

G cluster_prep System Preparation cluster_sim MD Simulation cluster_analysis Trajectory Analysis PDB Protein Structure (PDB) Dock Molecular Docking PDB->Dock Ligand Ligand Structure (Furo[2,3-d]pyrimidine) Ligand->Dock Solvate Solvation & Ionization Dock->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate NVT/NPT Equilibration Minimize->Equilibrate Production Production MD Run Equilibrate->Production RMSD RMSD/RMSF Analysis Production->RMSD Hbond Hydrogen Bond Analysis Production->Hbond Energy Binding Free Energy (MM/PBSA) Production->Energy cluster_analysis cluster_analysis

// Nodes RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Furo[2,3-d]pyrimidine\nAnalog", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=dashed]; PIP3 -> AKT [label="Activates"]; AKT -> Proliferation [label="Promotes"];

Inhibitor -> PI3K [color="#EA4335", arrowhead=tee, label="Inhibits"]; Inhibitor -> AKT [color="#EA4335", arrowhead=tee, label="Inhibits"]; } caption: "Inhibition of the PI3K/AKT Signaling Pathway."

The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival and proliferation, and its overactivation is a hallmark of many cancers.[1][2][8] Furo[2,3-d]pyrimidine analogs have been designed to inhibit key kinases in this pathway, such as PI3K and AKT, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[1][2] Molecular dynamics simulations help elucidate the specific interactions that enable these analogs to bind effectively to the kinase active sites, providing a rationale for their inhibitory activity and guiding the design of more potent and selective inhibitors.[1][8]

References

Validating the Mechanism of Action of Furo[3,4-d]pyrimidine Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Furo[3,4-d]pyrimidine drug candidates with established kinase inhibitors, offering supporting experimental data and detailed protocols to validate their mechanism of action. Furo[3,4-d]pyrimidine derivatives have emerged as a promising class of compounds, often targeting key kinases involved in cancer cell proliferation and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the inhibitory activities of representative Furo[3,4-d]pyrimidine derivatives against various kinases and cancer cell lines, benchmarked against established drugs.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

Compound/DrugTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Furo[2,3-d]pyrimidine derivative 15bVEGFR-2-Sorafenib-
Furo[2,3-d]pyrimidine derivative 10bPI3Kα175 ± 7--
Furo[2,3-d]pyrimidine derivative 10bPI3Kβ71 ± 3--
Furo[2,3-d]pyrimidine derivative 10bAKT411 ± 20--
Furanopyrimidine derivative 15EGFRL858R/T790M38Osimertinib11.44 - 12.92
Furanopyrimidine derivative 15EGFRWT393Osimertinib~493.8
Furo[2,3-d]pyrimidine derivative 3fEGFR121 ± 4Erlotinib2
Thieno[2,3-d]pyrimidine derivative 21eVEGFR-221Sunitinib80
Thieno[2,3-d]pyrimidine derivative 21bVEGFR-233.4Sunitinib80
Furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivative 49FLT3-ITD<1 (in cells)Quizartinib≤1
Reference Drugs
ErlotinibEGFR2
OsimertinibEGFRL858R/T790M11.44 - 12.92[1]
SorafenibVEGFR-290
SunitinibVEGFR-280[2]
SunitinibPDGFRβ2[2]
Sunitinibc-Kit-
SunitinibFLT330-250[2]
QuizartinibFLT3≤1[3]

Note: IC50 values can vary depending on the specific assay conditions. Data for Furo[3,4-d]pyrimidine derivatives are compiled from various research publications.

Table 2: Anti-proliferative Activity in Cancer Cell Lines (GI50/IC50)

Compound/DrugCell LineCancer TypeGI50/IC50 (µM)Reference DrugGI50/IC50 (µM)
Furo[2,3-d]pyrimidine derivative 10bHS 578TBreast Cancer1.51Doxorubicin3.30 ± 0.18
Furanopyrimidine derivativeH1975 (EGFRL858R/T790M)NSCLC0.502 - 0.739Osimertinib0.013 - 0.054
Furo[2,3-d]pyrimidine derivative 3fT-47DBreast Cancer-Erlotinib9.80
Furo[2,3-d]pyrimidine derivative 4aHepG2Liver Cancer0.70Sorafenib-
Reference Drugs
ErlotinibA-431Epidermoid Carcinoma1.53[4]
ErlotinibSK-BR-3Breast Cancer3.98[4]
ErlotinibBT-474Breast Cancer5.01[4]
ErlotinibT-47DBreast Cancer9.80[4]
ErlotinibBxPC-3Pancreatic Cancer1.26[5]
ErlotinibAsPc-1Pancreatic Cancer5.8[5]
SunitinibMV4;11 (FLT3-ITD)AML0.008
QuizartinibMV4-11 (FLT3-ITD)AML0.00056

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2, PI3K)

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[6]

  • ATP

  • Specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (Furo[3,4-d]pyrimidine derivative) and reference inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in DMSO.

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[7]

  • Add 2 µL of the kinase solution (e.g., 2.5 ng/µL of EGFR) to each well.[7]

  • Incubate the plate for 10-15 minutes at room temperature to allow for compound binding.

  • Prepare a substrate/ATP mix in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.[7]

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Test compound and reference drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or reference drug and incubate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50/IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10⁶ cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells with cold PBS and centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.

  • The resulting DNA content histogram is used to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V Staining

This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[9]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest approximately 2-5 x 10⁵ cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Mandatory Visualization

The following diagrams illustrate the signaling pathways targeted by Furo[3,4-d]pyrimidine drug candidates and the workflow for their mechanism of action validation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Furo_pyrimidine Furo[3,4-d]pyrimidine Candidate Furo_pyrimidine->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR

Caption: EGFR signaling pathway and the inhibitory action of Furo[3,4-d]pyrimidine candidates.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Proliferation Endothelial Cell Proliferation & Migration ERK->Proliferation Furo_pyrimidine Furo[3,4-d]pyrimidine Candidate Furo_pyrimidine->VEGFR2 Inhibits VEGF VEGF (Ligand) VEGF->VEGFR2

Caption: VEGFR-2 signaling pathway and the inhibitory action of Furo[3,4-d]pyrimidine candidates.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cell-Based Validation cluster_invivo In Vivo Validation Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Proliferation_Assay Cell Proliferation Assay (MTT, GI50) Kinase_Assay->Proliferation_Assay Target_Binding Direct Target Binding Assay (e.g., SPR, MST) Target_Binding->Proliferation_Assay Pathway_Analysis Western Blot (Phospho-Kinase Levels) Proliferation_Assay->Pathway_Analysis Cell_Cycle Cell Cycle Analysis Proliferation_Assay->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V) Proliferation_Assay->Apoptosis_Assay Xenograft_Model Tumor Xenograft Model Pathway_Analysis->Xenograft_Model PD_Analysis Pharmacodynamic Analysis (Target Modulation in Tumors) Xenograft_Model->PD_Analysis Candidate Furo[3,4-d]pyrimidine Drug Candidate Candidate->Kinase_Assay Candidate->Target_Binding

Caption: Experimental workflow for validating the mechanism of action of Furo[3,4-d]pyrimidine drug candidates.

References

Safety Operating Guide

Personal protective equipment for handling Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione was not located. The following guidance is based on best practices for handling similar chemical structures, including other pyrimidine derivatives. Researchers must conduct a thorough risk assessment before commencing any work with this compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is crucial for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound, based on protocols for similar compounds.

PPE CategoryItemSpecification/StandardPurpose
Eye and Face Protection Safety GogglesChemical splash goggles meeting ANSI Z87.1 standards.[1]Protects against splashes, dust, and vapors.[1]
Face ShieldTo be worn over safety goggles.[1]Provides an additional layer of protection for the face and neck.[1]
Hand Protection GlovesChemical-impermeable gloves (e.g., Nitrile, Neoprene).[1]Prevents skin contact with the chemical.[1]
Body Protection Laboratory CoatFlame-resistant, long-sleeved.[1]Protects skin and personal clothing from contamination.[1]
Respiratory Protection RespiratorNIOSH-approved air-purifying respirator.Required when handling the powder outside of a certified fume hood.

Operational Plan: Safe Handling Protocol

A strict operational protocol is essential to minimize exposure and prevent accidents.

1. Engineering Controls:

  • Ventilation: All handling of this compound, particularly in powdered form, must be conducted in a certified chemical fume hood to minimize the inhalation of dust and vapors.

  • Safety Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[2][3]

2. Procedural Steps:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by clearing it of unnecessary items and ensuring all required equipment is within reach inside the fume hood.[1]

  • Weighing and Transferring: To avoid creating dust, handle the solid material with care. Use a spatula or other appropriate tool for transferring the powder.[1] If possible, use a containment system like a glove box for weighing and aliquoting.[1]

  • Dissolving: When preparing solutions, slowly add the solid compound to the solvent to prevent splashing.[1]

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste material, including contaminated PPE and disposable equipment, in a designated and clearly labeled hazardous waste container. The container should be suitable for chemical waste and kept closed when not in use.

  • Container Labeling: Label the waste container with the full chemical name and any known hazard information.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not let the product enter drains. Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol is provided as an example of a common experiment involving novel chemical compounds.

Materials:

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Appropriate cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Compound Treatment: Prepare serial dilutions of the Furo[3,4-d]pyrimidine compound in cell culture medium.[4] Add the diluted compound to the appropriate wells.

  • MTT Addition: After the desired treatment period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

Visual Workflow for Safe Chemical Handling

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Required PPE Risk_Assessment->Gather_PPE Prep_Workspace Prepare Workspace in Fume Hood Gather_PPE->Prep_Workspace Weigh_Transfer Weighing and Transferring Prep_Workspace->Weigh_Transfer Dissolving Dissolving Compound Weigh_Transfer->Dissolving Experiment Perform Experiment Dissolving->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Caption: Workflow for the safe handling of chemical compounds.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione
Reactant of Route 2
Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.